Product packaging for Antiparasitic agent-19(Cat. No.:)

Antiparasitic agent-19

Cat. No.: B15137070
M. Wt: 655.8 g/mol
InChI Key: QWAKNJPHVUJCRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Antiparasitic agent-19 is a research-grade chemical compound offered to the scientific community for investigative purposes in parasitology and drug discovery. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. The study of antiparasitic agents is critical in global health, as parasitic diseases caused by protozoa, helminths, and ectoparasites lead to significant morbidity and mortality worldwide, especially in tropical and subtropical regions . Current research in this field focuses on overcoming challenges such as drug resistance and the limited arsenal of effective treatments for neglected tropical diseases . Antiparasitic agents as a class exhibit diverse mechanisms of action. These can include targeting the parasite's unique cellular structures, disrupting essential metabolic pathways, or inhibiting specific enzymes not present in the host, leading to selective toxicity . The discovery of new antiparasitic compounds, including molecules like this compound, is a vital component of the drug development pipeline, offering potential leads for novel therapeutics . Researchers can utilize this compound for in vitro and in vivo studies to explore its specific biological activity, molecular targets, and efficacy against various parasitic pathogens. For comprehensive product specifications, available data, and licensing information, please contact our scientific support team.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H33N5O5S2 B15137070 Antiparasitic agent-19

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C34H33N5O5S2

Molecular Weight

655.8 g/mol

IUPAC Name

N-[4-amino-6-(2-phenylethoxy)-2-(2-phenylethylsulfanyl)pyrimidin-5-yl]-3-nitro-N-(2-phenylethyl)benzenesulfonamide

InChI

InChI=1S/C34H33N5O5S2/c35-32-31(38(22-19-26-11-4-1-5-12-26)46(42,43)30-18-10-17-29(25-30)39(40)41)33(44-23-20-27-13-6-2-7-14-27)37-34(36-32)45-24-21-28-15-8-3-9-16-28/h1-18,25H,19-24H2,(H2,35,36,37)

InChI Key

QWAKNJPHVUJCRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN(C2=C(N=C(N=C2OCCC3=CC=CC=C3)SCCC4=CC=CC=C4)N)S(=O)(=O)C5=CC=CC(=C5)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Discovery, Isolation, and Characterization of Parasitocidin-19, a Novel Antiparasitic Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details the discovery and initial characterization of a novel antiparasitic agent, designated Parasitocidin-19. Identified through a high-throughput screening campaign of a proprietary natural product library, Parasitocidin-19 exhibits potent and selective activity against a range of clinically relevant protozoan and helminthic parasites. This whitepaper provides a comprehensive overview of the experimental protocols employed in its isolation, purification, and mechanism of action studies. All quantitative data are presented in tabular format for clarity, and key experimental workflows and the proposed signaling pathway are visualized using detailed diagrams.

Introduction

The emergence of drug-resistant parasitic strains necessitates the continuous discovery and development of novel antiparasitic agents with unique mechanisms of action. Natural products have historically been a rich source of such therapeutic leads. This paper describes the systematic approach that led to the identification and isolation of Parasitocidin-19, a promising new chemical entity with broad-spectrum antiparasitic activity. The following sections will provide an in-depth look at the methodologies used, the quantitative characterization of the compound, and its putative mechanism of action.

Discovery and Screening

Parasitocidin-19 was identified from a library of over 10,000 purified natural product extracts. A primary high-throughput screen was designed to identify compounds with cytotoxic effects against Leishmania donovani, the causative agent of visceral leishmaniasis.

High-Throughput Screening Protocol
  • Plate Preparation: L. donovani promastigotes were seeded into 384-well microtiter plates at a density of 1 x 10^5 cells/well in M199 medium supplemented with 10% fetal bovine serum.

  • Compound Addition: The natural product extracts were added to the wells at a final concentration of 10 µg/mL. Amphotericin B (1 µM) and DMSO (0.1%) served as positive and negative controls, respectively.

  • Incubation: Plates were incubated at 26°C for 72 hours.

  • Viability Assay: Cell viability was assessed using a resazurin-based assay. Resazurin solution was added to each well, and plates were incubated for an additional 4 hours. Fluorescence (560 nm excitation / 590 nm emission) was measured using a plate reader.

  • Hit Identification: Extracts that inhibited parasite growth by more than 80% were selected for further analysis.

HTS_Workflow cluster_prep Plate Preparation cluster_compound Compound Addition cluster_incubation Incubation & Assay cluster_analysis Data Analysis prep1 Seed 384-well plates with L. donovani promastigotes prep2 1 x 10^5 cells/well prep1->prep2 comp1 Add natural product extracts (10 µg/mL) prep1->comp1 comp2 Add Controls: - Amphotericin B (Positive) - DMSO (Negative) comp1->comp2 inc1 Incubate at 26°C for 72h comp1->inc1 assay1 Add Resazurin inc1->assay1 analysis1 Calculate % Inhibition inc1->analysis1 assay2 Incubate for 4h assay1->assay2 assay3 Measure Fluorescence (560ex / 590em) assay2->assay3 analysis2 Identify Hits (>80% Inhibition) analysis1->analysis2

Caption: High-throughput screening workflow for identifying antiparasitic compounds.

Isolation and Purification

The active extract was subjected to bioassay-guided fractionation to isolate the pure active compound, Parasitocidin-19.

Bioassay-Guided Fractionation Protocol
  • Initial Extraction: The crude natural product material (1 kg) was extracted with methanol. The solvent was evaporated under reduced pressure to yield a crude extract (50 g).

  • Solvent Partitioning: The crude extract was suspended in water and sequentially partitioned with hexane, ethyl acetate, and n-butanol. The antiparasitic activity was concentrated in the ethyl acetate fraction.

  • Silica Gel Column Chromatography: The ethyl acetate fraction (10 g) was subjected to column chromatography over silica gel, eluting with a gradient of hexane and ethyl acetate (100:0 to 0:100). Fractions were collected and tested for activity.

  • Preparative HPLC: Active fractions were pooled and further purified by reversed-phase preparative high-performance liquid chromatography (HPLC) using a C18 column and a water:acetonitrile gradient.

  • Structure Elucidation: The pure compound (50 mg) was obtained as a white powder. Its structure was determined by a combination of NMR (¹H, ¹³C, COSY, HMBC) and high-resolution mass spectrometry (HR-MS).

Isolation_Workflow cluster_extraction Extraction & Partitioning cluster_chromatography Chromatographic Purification cluster_analysis Structural Analysis start Crude Natural Product extract Methanol Extraction start->extract partition Solvent Partitioning (Hexane, EtOAc, n-BuOH) extract->partition active_fraction Active EtOAc Fraction partition->active_fraction silica Silica Gel Column Chromatography active_fraction->silica prep_hplc Preparative RP-HPLC silica->prep_hplc pure_compound Pure Parasitocidin-19 prep_hplc->pure_compound analysis Structure Elucidation (NMR, HR-MS) pure_compound->analysis

Caption: Bioassay-guided isolation and purification workflow for Parasitocidin-19.

Quantitative Analysis

Parasitocidin-19 was evaluated for its in vitro efficacy against a panel of parasites and for its cytotoxicity against mammalian cells.

Table 1: In Vitro Antiparasitic Activity of Parasitocidin-19

Parasite SpeciesStageIC50 (µM)
Leishmania donovaniAmastigote0.15 ± 0.02
Trypanosoma cruziAmastigote0.32 ± 0.05
Plasmodium falciparumErythrocytic0.08 ± 0.01
Schistosoma mansoniAdult1.25 ± 0.18

Table 2: Cytotoxicity and Selectivity Index

Cell LineCC50 (µM)Selectivity Index (SI)*
HepG2 (Human Liver)> 50> 333
HEK293 (Human Kidney)> 50> 333
Vero (Monkey Kidney)45.8 ± 3.1305

*Selectivity Index (SI) calculated as CC50 (HepG2) / IC50 (L. donovani)

Mechanism of Action Studies

Initial investigations into the mechanism of action suggest that Parasitocidin-19 disrupts a key signaling pathway in the parasite, the Glycogen Synthase Kinase 3 (GSK-3) pathway, which is essential for parasite proliferation.

Kinase Inhibition Assay Protocol
  • Reaction Setup: Recombinant parasitic GSK-3 enzyme was incubated with a fluorescently-labeled peptide substrate and ATP in a kinase buffer.

  • Compound Addition: Parasitocidin-19 was added at varying concentrations (0.01 to 100 µM).

  • Incubation: The reaction was allowed to proceed for 60 minutes at 30°C.

  • Detection: The reaction was stopped, and the amount of phosphorylated substrate was quantified using a mobility-shift microfluidic assay.

  • Data Analysis: The IC50 value was determined by fitting the dose-response data to a four-parameter logistic equation.

Table 3: Kinase Inhibition Profile of Parasitocidin-19

Kinase TargetOrganismIC50 (µM)
GSK-3L. donovani0.05 ± 0.01
GSK-3βHomo sapiens15.2 ± 1.8

The data indicates that Parasitocidin-19 is a potent and selective inhibitor of the parasitic GSK-3 enzyme.

MoA_Pathway cluster_pathway Proposed Mechanism of Action P19 Parasitocidin-19 GSK3 Parasite GSK-3 P19->GSK3 Inhibition Substrate_P Phosphorylated Substrates GSK3->Substrate_P Phosphorylation Proliferation Parasite Proliferation Substrate_P->Proliferation Promotes

Caption: Proposed signaling pathway inhibited by Parasitocidin-19.

Conclusion

Parasitocidin-19 represents a promising new lead compound for the development of a broad-spectrum antiparasitic drug. Its potent in vitro activity, high selectivity for the parasite GSK-3 enzyme, and low mammalian cytotoxicity warrant further investigation, including preclinical in vivo efficacy and safety studies. The detailed protocols and data presented herein provide a solid foundation for the continued development of this novel agent.

Technical Guide: Physicochemical Properties, Mechanism of Action, and Experimental Protocols of a Model Antiparasitic Agent

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The designation "Antiparasitic agent-19" does not correspond to a recognized chemical entity in publicly available scientific literature and databases. To fulfill the structural and content requirements of this request, the well-characterized antiparasitic drug Ivermectin will be used as a representative model. All data and methodologies presented herein pertain to Ivermectin.

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and relevant experimental frameworks for Ivermectin, serving as a template for the scientific assessment of novel antiparasitic compounds.

Chemical Structure and Physicochemical Properties

Ivermectin is a macrocyclic lactone derived from the avermectins, a class of compounds produced by the bacterium Streptomyces avermitilis. It is a mixture of two homologous compounds, Ivermectin B1a (~90%) and Ivermectin B1b (~10%), which differ by a single methylene group.

Table 1: Physicochemical Properties of Ivermectin B1a

Property Value
Molecular Formula C₄₈H₇₄O₁₄
Molecular Weight 875.1 g/mol
CAS Number 70288-86-7
Appearance White to yellowish-white crystalline powder
Melting Point ~155 °C
Solubility Practically insoluble in water, soluble in methanol, ethanol, and chloroform
LogP (Octanol-Water) 4.2

| pKa | ~12.7 (predicted) |

Mechanism of Action: Neuromuscular Paralysis in Invertebrates

Ivermectin's primary antiparasitic effect is mediated through its high-affinity binding to glutamate-gated chloride ion channels (GluCls) found in the nerve and muscle cells of invertebrates. This action is selective for invertebrates as these channels are not present in vertebrates.

Binding of Ivermectin to the GluCls leads to the irreversible opening of the channel, causing an influx of chloride ions (Cl⁻). This influx results in hyperpolarization of the neuronal or muscle cell membrane, making it less responsive to excitatory stimuli. The sustained hyperpolarization ultimately leads to flaccid paralysis and death of the parasite.

Ivermectin_Mechanism_of_Action cluster_parasite Invertebrate Parasite IVM Ivermectin GluCl Glutamate-Gated Chloride Channel (GluCl) IVM->GluCl Binds with high affinity Cl_ion Chloride Ions (Cl⁻) GluCl->Cl_ion Causes irreversible opening Membrane Neuron/Muscle Cell Membrane Cl_ion->Membrane Influx into cell Hyperpolarization Hyperpolarization Membrane->Hyperpolarization Leads to Paralysis Flaccid Paralysis & Death Hyperpolarization->Paralysis Results in

Figure 1. Simplified signaling pathway of Ivermectin's mechanism of action in invertebrates.

Experimental Protocols

The following sections detail standardized methodologies for assessing the efficacy and mechanism of action of antiparasitic agents like Ivermectin.

This protocol describes a method to determine the concentration-dependent effect of a compound on the motility of the nematode C. elegans, a common model organism for anthelmintic drug screening.

Table 2: Experimental Protocol for C. elegans Motility Assay

Step Procedure
1. Culture & Synchronization Culture C. elegans (e.g., N2 strain) on Nematode Growth Medium (NGM) plates seeded with E. coli OP50. Synchronize worms to the L4 larval stage using standard bleaching and hatching protocols.
2. Compound Preparation Prepare a stock solution of the test compound (e.g., 10 mM Ivermectin in DMSO). Create a serial dilution in M9 buffer to achieve final assay concentrations (e.g., 0.1 nM to 1 µM).
3. Assay Plate Setup Pipette 50 µL of M9 buffer containing approximately 20-30 L4 worms into each well of a 96-well microtiter plate.
4. Compound Addition Add 50 µL of the appropriate compound dilution to each well. Include vehicle control (DMSO) and negative control (M9 buffer only) wells.
5. Incubation Incubate the plate at 20°C for 24 hours.
6. Motility Scoring Observe worms under a dissecting microscope. Score motility by counting the number of paralyzed (non-moving or only head movement) versus motile worms in each well.

| 7. Data Analysis | Calculate the percentage of paralyzed worms for each concentration. Plot the concentration-response curve and determine the EC₅₀ value using non-linear regression analysis. |

C_elegans_Motility_Assay_Workflow cluster_workflow Experimental Workflow start Start: Synchronized L4 C. elegans prep Prepare Serial Dilutions of Test Compound start->prep plate Aliquot Worms into 96-Well Plate start->plate add_cpd Add Compound Dilutions & Controls to Wells prep->add_cpd plate->add_cpd incubate Incubate at 20°C for 24 hours add_cpd->incubate score Score Worm Motility (Paralyzed vs. Motile) incubate->score analyze Data Analysis: Calculate EC₅₀ score->analyze end End: Determine Compound Potency analyze->end

Figure 2. Workflow diagram for the C. elegans motility assay.

This protocol outlines the procedure for directly measuring the effect of a compound on GluCl channels expressed in Xenopus oocytes, providing evidence of target engagement.

Table 3: Experimental Protocol for TEVC Analysis of GluCl Channels

Step Procedure
1. Oocyte Preparation Harvest and defolliculate oocytes from a female Xenopus laevis frog.
2. cRNA Injection Microinject oocytes with cRNA encoding the subunits of the target glutamate-gated chloride channel (e.g., from Haemonchus contortus).
3. Incubation & Expression Incubate the injected oocytes for 2-5 days at 16-18°C in Barth's solution to allow for channel protein expression on the oocyte membrane.
4. Electrophysiology Setup Place an oocyte in a recording chamber continuously perfused with recording buffer. Impale the oocyte with two microelectrodes (voltage-sensing and current-injecting) and clamp the membrane potential at -60 mV.
5. Agonist Application Apply the agonist (glutamate) to activate the channels and record the resulting inward chloride current.
6. Compound Perfusion Perfuse the oocyte with the test compound (e.g., Ivermectin) for a set duration.
7. Post-Compound Measurement Re-apply the agonist (glutamate) and record the current. An increase in the baseline current or a potentiation of the glutamate-evoked current indicates a positive modulatory effect of the compound.

| 8. Data Analysis | Quantify the change in current amplitude before and after compound application to determine the compound's effect on channel function. |

Summary and Conclusion

Ivermectin serves as a powerful example of a successful antiparasitic agent, demonstrating high efficacy and selectivity. Its mechanism, centered on the potentiation of invertebrate-specific GluCl channels, leads to neuromuscular paralysis. The experimental protocols detailed herein, including whole-organism motility assays and target-based electrophysiology, represent a robust framework for the discovery and characterization of new antiparasitic agents. This guide provides the foundational information and methodologies essential for researchers and professionals in the field of drug development.

In Vitro Screening of Novel Antiparasitic Agents Against Plasmodium falciparum: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The increasing prevalence of drug-resistant Plasmodium falciparum necessitates the continuous development of novel antimalarial agents. In vitro screening is the foundational step in the drug discovery pipeline, providing critical data on the potency and stage-specificity of new chemical entities. This technical guide offers a comprehensive overview of the core methodologies employed in the in vitro evaluation of antiparasitic compounds against the asexual blood stages of P. falciparum. It details standardized protocols for parasite culture, drug sensitivity assays, and data analysis, and provides a framework for the logical progression of preclinical antimalarial screening.

Introduction

Malaria, caused by protozoan parasites of the genus Plasmodium, remains a significant global health challenge, responsible for hundreds of thousands of deaths annually.[1] The cornerstone of malaria control is effective chemotherapy, yet the emergence and spread of parasite resistance to frontline antimalarial drugs threaten these efforts.[2][3] The discovery of new antimalarials with novel mechanisms of action is therefore a critical priority.

The in vitro culture of P. falciparum has been an indispensable tool in malaria research, enabling the screening of vast compound libraries to identify new leads. This guide will focus on the practical aspects of in vitro screening, providing detailed protocols and data presentation standards for the evaluation of novel "Antiparasitic Agents," exemplified here as "Antiparasitic agent-19."

Plasmodium falciparum In Vitro Culture

Continuous in vitro culture of the erythrocytic stages of P. falciparum provides the biological material for drug sensitivity testing.

Materials and Reagents
  • P. falciparum strain (e.g., 3D7, Dd2, K1)

  • Human erythrocytes (O+), washed

  • Complete Medium (CM):

    • RPMI-1640 medium

    • HEPES (25 mM)

    • L-glutamine (2 mM)

    • Hypoxanthine (50 µg/mL)

    • Gentamicin (10 µg/mL)

    • 10% (v/v) heat-inactivated human serum or 0.5% (w/v) Albumax I[4]

  • Gas mixture: 5% CO₂, 5% O₂, 90% N₂

  • Incubator at 37°C

Experimental Protocol: Maintenance of Asexual Cultures
  • P. falciparum cultures are maintained in sealed flasks at 37°C in a humidified incubator with the specialized gas mixture.[5]

  • The parasitemia (percentage of infected erythrocytes) is monitored daily by light microscopy of Giemsa-stained thin blood smears.

  • Cultures are typically maintained at a hematocrit of 2-5%. The medium is changed daily, and fresh erythrocytes are added to sub-culture the parasites and maintain the parasitemia between 1-5%.[5]

  • For synchronization of parasite stages, treatment with 5% D-sorbitol is commonly employed to lyse mature-stage parasites, leaving a culture enriched in ring-stage parasites.[6]

In Vitro Drug Sensitivity Assays

The 50% inhibitory concentration (IC50) is the primary metric for quantifying the in vitro potency of an antimalarial compound. The SYBR Green I-based fluorescence assay is a widely used, high-throughput method.

Materials and Reagents
  • Synchronized ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit)

  • This compound, dissolved in DMSO and serially diluted

  • 96-well black microplates

  • SYBR Green I lysis buffer:

    • Tris (20 mM, pH 7.5)

    • EDTA (5 mM)

    • Saponin (0.008% w/v)

    • Triton X-100 (0.08% v/v)

    • SYBR Green I (1X final concentration)

Experimental Protocol: SYBR Green I-Based Assay
  • Add 100 µL of the synchronized parasite culture to each well of a 96-well plate.

  • Add 1 µL of serially diluted this compound to the test wells. Include positive controls (e.g., Chloroquine, Artemisinin) and a negative control (DMSO vehicle).

  • Incubate the plate for 72 hours under the standard culture conditions.

  • After incubation, freeze the plate at -80°C to lyse the erythrocytes.

  • Thaw the plate and add 100 µL of SYBR Green I lysis buffer to each well.

  • Incubate in the dark at room temperature for 1 hour.

  • Read the fluorescence intensity using a microplate reader (excitation: 485 nm, emission: 530 nm).

  • Calculate the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.

Data Presentation

Quantitative data from in vitro screening should be presented in a clear and standardized format to allow for easy comparison between compounds and across different studies.

Table 1: In Vitro Antimalarial Activity of this compound and Standard Drugs against P. falciparum

CompoundStrainIC50 (nM) [Mean ± SD]
This compound 3D7 (Chloroquine-sensitive)[Insert experimental value]
Dd2 (Chloroquine-resistant)[Insert experimental value]
Chloroquine3D715 ± 3.2
Dd2150 ± 15.7
Artemisinin3D75 ± 1.1
Dd27 ± 1.5

Data are representative and should be replaced with experimentally derived values.

Visualizing Experimental Workflows and Pathways

Diagrams are essential for illustrating complex experimental processes and biological pathways.

Experimental Workflow for In Vitro Drug Screening

G cluster_culture P. falciparum Culture cluster_assay Drug Sensitivity Assay cluster_readout Data Acquisition & Analysis culture_maintenance Continuous Culture (RPMI, Human Serum/Albumax) synchronization Sorbitol Synchronization (Ring-stage enrichment) culture_maintenance->synchronization plate_prep Plate Parasites (1% Parasitemia, 2% Hematocrit) synchronization->plate_prep drug_addition Add Serial Dilutions of This compound plate_prep->drug_addition incubation Incubate for 72 hours drug_addition->incubation lysis Lysis & SYBR Green I Staining incubation->lysis fluorescence Read Fluorescence lysis->fluorescence ic50_calc IC50 Calculation (Dose-Response Curve) fluorescence->ic50_calc G cluster_inhibition ER Endoplasmic Reticulum (ER) Golgi Golgi Apparatus ER->Golgi Protein Trafficking FoodVacuole Food Vacuole Golgi->FoodVacuole Export Export to Erythrocyte (e.g., PEXEL proteins) Golgi->Export Agent19 This compound Agent19->Golgi Inhibition

References

Preliminary Toxicity Assessment of Antiparasitic Agent-19 (H1402)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

This technical guide provides a comprehensive preliminary toxicity assessment of the novel antiparasitic agent H1402, a compound with a distinctive carbazole aminoalcohol scaffold. This document is intended for researchers, scientists, and drug development professionals, offering a summarized compilation of currently available preclinical toxicity data. The information presented herein is based on in vitro and in vivo studies aimed at establishing the early safety profile of this potential therapeutic agent.

In Vitro Cytotoxicity Assessment

The initial phase of toxicity evaluation for Antiparasitic Agent-19 (H1402) involved in vitro cytotoxicity screening to determine its effect on mammalian cells. This is a critical step to assess the potential for cellular damage and to establish a therapeutic window.

Experimental Protocol: Cytotoxicity Assay

The in vitro cytotoxicity of H1402 and its nanoparticle formulation (H1402-NPs) was evaluated using the Cell Counting Kit-8 (CCK-8) assay, a colorimetric method to determine cell viability.

Cell Line: Human liver cancer cell line (HepG2).

Methodology:

  • HepG2 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well.

  • The cells were then treated with varying concentrations of free H1402 and H1402-NPs.

  • For free H1402, the final concentrations ranged from 10 to 50 µM.

  • For H1402-NPs, the final concentrations ranged from 10 to 100 µM.

  • Control cells were treated with the vehicle (DMSO for free H1402 and deionized water for H1402-NPs) at a concentration of 0.1% v/v.

  • The plates were incubated for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • Following incubation, the cell viability was determined using the CCK-8 assay, with absorbance measured to quantify the number of viable cells.

  • The results were normalized to the vehicle-treated control cells to calculate the percentage of cell viability.

Quantitative Data: In Vitro Cytotoxicity

The half-maximal cytotoxic concentration (CC50) was determined for both free H1402 and its nanoparticle formulation. The CC50 value represents the concentration of the compound that causes a 50% reduction in cell viability.

CompoundCell LineCC50 (µM)
Free H1402HepG214.9[1]
H1402-NPsHepG261.5[1]

Encapsulation of H1402 into nanoparticles resulted in a four-fold decrease in cytotoxicity against human HepG2 cells, indicating a potentially improved safety profile for the nanoparticle formulation[1].

In Vivo Toxicity Assessment

Following the in vitro evaluation, the systemic toxicity of H1402 was assessed in a murine model to understand its effects in a whole-organism context.

Experimental Protocol: 30-Day Oral Toxicity Study in Mice

A 30-day repeated dose oral toxicity study was conducted to evaluate the safety of H1402 and its nanoparticle formulation.

Animal Model: Mice.

Methodology:

  • Mice were divided into treatment and control groups.

  • The treatment group received a daily oral gavage of H1402-NPs at a dose of 100 mg/kg/day for 30 consecutive days.

  • Throughout the study, animals were monitored for changes in body weight, behavior, and overall appearance.

  • At the end of the 30-day treatment period, a subset of animals was euthanized for assessment, while the remainder entered a 30-day recovery period.

  • Organ weights were measured post-euthanasia.

  • Blood samples were collected for hematological and renal function analysis.

  • Major organs, including the liver, kidneys, and spleen, were subjected to pathological examination.

Monitored Parameters and Results

The in vivo study revealed no significant signs of toxicity for the H1402-NPs formulation at the tested dose.

ParameterObservation
Body Weight No significant changes observed compared to the control group.
Organ Weight No significant changes in the weights of major organs.
Clinical Observations Normal behavior and appearance maintained throughout the study.
Pathology No significant pathological changes were observed in the liver, kidneys, or spleen.
Hematology All hematological parameters remained within normal limits.
Renal Function Renal function indices were within the normal range.

These findings suggest a favorable in vivo safety profile for H1402-NPs under the tested conditions.

Visualizations

Experimental Workflows

In_Vitro_Cytotoxicity_Workflow cluster_setup Cell Seeding cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis seed_cells Seed HepG2 cells in 96-well plates treat_h1402 Add varying concentrations of Free H1402 seed_cells->treat_h1402 treat_h1402_np Add varying concentrations of H1402-NPs seed_cells->treat_h1402_np treat_control Add Vehicle Control (DMSO or Water) seed_cells->treat_control incubate Incubate for 48 hours at 37°C, 5% CO2 treat_h1402->incubate treat_h1402_np->incubate treat_control->incubate cck8_assay Perform CCK-8 Assay incubate->cck8_assay measure_absorbance Measure Absorbance cck8_assay->measure_absorbance calculate_viability Calculate Cell Viability (%) measure_absorbance->calculate_viability determine_cc50 Determine CC50 calculate_viability->determine_cc50

Caption: Workflow for In Vitro Cytotoxicity Assessment of H1402.

In_Vivo_Toxicity_Workflow cluster_dosing Dosing Regimen (30 Days) cluster_monitoring Continuous Monitoring cluster_endpoint Endpoint Analysis (Day 30) cluster_blood_analysis Blood Analysis oral_gavage Daily Oral Gavage (100 mg/kg/day H1402-NPs) monitor_bw Body Weight oral_gavage->monitor_bw monitor_behavior Behavior & Appearance oral_gavage->monitor_behavior euthanasia Euthanasia monitor_bw->euthanasia monitor_behavior->euthanasia organ_weight Organ Weight Measurement euthanasia->organ_weight blood_collection Blood Collection euthanasia->blood_collection pathology Histopathology of Organs euthanasia->pathology hematology Hematological Parameters blood_collection->hematology renal_function Renal Function Indices blood_collection->renal_function Antiparasitic_Mechanism cluster_drug_action Drug Action cluster_cellular_target Cellular Target cluster_downstream_effects Downstream Effects cluster_outcome Outcome antiparasitic_agent Antiparasitic Agent (e.g., Benzimidazole) beta_tubulin Parasite β-tubulin antiparasitic_agent->beta_tubulin Binds to inhibit_polymerization Inhibition of Microtubule Polymerization beta_tubulin->inhibit_polymerization Leads to disrupt_cytoskeleton Disruption of Cytoskeleton Integrity inhibit_polymerization->disrupt_cytoskeleton Causes impair_glucose_uptake Impaired Glucose Uptake disrupt_cytoskeleton->impair_glucose_uptake Results in inhibit_cell_division Inhibition of Cell Division disrupt_cytoskeleton->inhibit_cell_division Results in parasite_death Parasite Death impair_glucose_uptake->parasite_death Ultimately causes inhibit_cell_division->parasite_death Ultimately causes

References

Technical Guide on the Source and Natural Occurrence of Artemisinin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The initial request for information on "Antiparasitic agent-19" did not yield specific results in scientific literature, suggesting it may be a placeholder or a compound not yet publicly documented. Therefore, this guide focuses on Artemisinin , a well-characterized and Nobel Prize-winning antiparasitic agent from a natural source, to fulfill the core requirements of the request.

Introduction

Artemisinin is a sesquiterpene lactone containing a unique endoperoxide bridge, which is crucial for its potent antiparasitic activity.[1] First isolated in 1972 by Tu Youyou, a discovery that led to the 2015 Nobel Prize in Physiology or Medicine, it has become a cornerstone of modern malaria treatment.[2] Artemisinin and its semi-synthetic derivatives are the active components in Artemisinin-based Combination Therapies (ACTs), the standard of care for uncomplicated Plasmodium falciparum malaria recommended by the World Health Organization.[2][3] This document provides a technical overview of its natural source, concentration, isolation protocols, and biosynthetic pathway.

Natural Source and Occurrence

The sole natural source of Artemisinin is the annual herbaceous plant Artemisia annua, commonly known as sweet wormwood or 'Qinghao' in traditional Chinese medicine.[4][5] This plant, belonging to the Asteraceae family, is native to temperate regions of Asia but is now cultivated globally for its medicinal value.[1][4]

Artemisinin is not uniformly distributed throughout the plant. It is biosynthesized and sequestered within specialized structures called glandular secretory trichomes, which are predominantly located on the surfaces of the leaves and, to a lesser extent, the flowers.[1][6] Consequently, the leaves contain the highest concentration of the compound and are the primary raw material for its extraction.[1][4] The concentration of artemisinin is highest just before and during the flowering stage of the plant.[1]

Quantitative Data: Artemisinin Content

The yield of Artemisinin from Artemisia annua is notoriously low and highly variable, influenced by genetic factors, geographical location, climate, and cultivation practices. This variability presents a significant challenge for the stable and affordable supply of ACTs.

Plant MaterialGeographic Origin/ConditionArtemisinin Content (% Dry Weight)Analytical MethodReference
A. annua LeavesGeneral Range0.01% - 1.50%Not Specified[1][7]
A. annua LeavesGeneral Range< 2.0%Not Specified[4]
A. annua LeavesLow Concentration Range0.01% - 1.4%Not Specified[6]
A. annuaTajikistan0.45%HPLC[8]
A. vachanicaTajikistan0.34%HPLC[8]
A. dracunculusTajikistan0.07%HPLC[8]
New HybridsSwitzerlandUp to 2.0%Not Specified[9]

Experimental Protocols: Isolation and Purification

The isolation of Artemisinin from A. annua is a multi-step process that leverages its physicochemical properties, particularly its solubility in non-polar organic solvents. The following is a generalized protocol for its extraction and purification.

4.1 Materials and Reagents

  • Dried and powdered aerial parts (primarily leaves) of Artemisia annua

  • Petroleum Ether (Boiling Point 40-60°C)

  • Chloroform

  • Acetonitrile

  • Cyclohexane or 50% Ethanol

  • Silica Gel (for column chromatography)

  • Rotary Evaporator

  • Chromatography Column

  • Filtration apparatus

4.2 Step-by-Step Methodology

  • Extraction: The dried, powdered plant material is subjected to exhaustive extraction with a non-polar solvent, typically petroleum ether, at a low boiling point to prevent degradation of the thermolabile endoperoxide bridge.[10]

  • Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to remove the bulk of the solvent, yielding a thick, semi-solid oleoresin.[10]

  • Solvent Partitioning and Defatting: The concentrated extract is redissolved in chloroform. Acetonitrile is then added to the solution. This step causes non-polar constituents like waxes and chlorophyll to precipitate, which are then removed by filtration.[10]

  • Chromatographic Purification: The clarified filtrate is concentrated again and subjected to column chromatography using silica gel as the stationary phase. The column is eluted with a solvent system, such as petroleum ether:ethyl acetate, to separate Artemisinin from other phytochemicals.[10]

  • Crystallization and Recrystallization: Fractions identified as containing high concentrations of Artemisinin (e.g., via Thin Layer Chromatography) are pooled and concentrated. The Artemisinin is then crystallized from the concentrate. To achieve high purity, the crystals are re-dissolved in a minimal amount of a suitable solvent like cyclohexane or 50% ethanol and allowed to recrystallize, yielding colorless or white needle-like crystals.[10]

G Figure 1: Generalized Experimental Workflow for Artemisinin Isolation cluster_0 Extraction & Concentration cluster_1 Purification cluster_2 Final Product A Dried & Powdered Artemisia annua Leaves B Soxhlet Extraction (Petroleum Ether) A->B C Concentration (Rotary Evaporator) B->C D Redissolve in Chloroform, Add Acetonitrile C->D Crude Oleoresin E Filtration to Remove Precipitated Waxes D->E F Silica Gel Column Chromatography E->F G Fraction Collection & Pooling F->G Eluted Fractions H Crystallization & Recrystallization (Cyclohexane or 50% Ethanol) G->H I Pure Artemisinin Crystals H->I

Figure 1: Generalized Experimental Workflow for Artemisinin Isolation

Biosynthesis

The biosynthesis of Artemisinin in A. annua is a complex process originating from the isoprenoid pathway. It primarily involves the mevalonate (MVA) pathway in the cytosol to produce the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[2]

Key Steps:

  • Farnesyl Diphosphate (FDP) Synthesis: Three isoprenoid units are sequentially condensed to form the 15-carbon precursor, Farnesyl Diphosphate (FDP).

  • Cyclization: The enzyme amorpha-4,11-diene synthase (ADS) catalyzes the cyclization of FDP to form amorpha-4,11-diene, the first committed step in the pathway.

  • Multi-step Oxidation: A cytochrome P450 enzyme (CYP71AV1) then hydroxylates amorpha-4,11-diene in a multi-step oxidation process to yield artemisinic alcohol, which is further oxidized to artemisinic aldehyde and then to artemisinic acid.

  • Reduction and Photo-oxidation: Artemisinic acid is reduced to dihydroartemisinic acid. The final, non-enzymatic steps are believed to involve a photo-oxidative conversion of dihydroartemisinic acid into Artemisinin, forming the characteristic endoperoxide bridge.[2]

G Figure 2: Simplified Biosynthetic Pathway of Artemisinin IPP Isopentenyl Pyrophosphate (IPP) + DMAPP FPP Farnesyl Diphosphate (FDP) IPP->FPP FPP Synthase Amorpha Amorpha-4,11-diene FPP->Amorpha ADS Art_Acid Artemisinic Acid Amorpha->Art_Acid CYP71AV1 (Multi-step Oxidation) DH_Art_Acid Dihydroartemisinic Acid Art_Acid->DH_Art_Acid DBR2/ALDH1 Artemisinin Artemisinin DH_Art_Acid->Artemisinin Photo-oxidation (Non-enzymatic)

Figure 2: Simplified Biosynthetic Pathway of Artemisinin

References

Subject: Analysis of the Biosynthetic Pathway for "Antiparasitic Agent-19"

Author: BenchChem Technical Support Team. Date: November 2025

A thorough search of publicly available scientific literature and databases has revealed no specific, recognized compound designated as "Antiparasitic agent-19." This name does not correspond to a documented molecule with an elucidated biosynthetic pathway in established scientific resources.

It is possible that "this compound" may be:

  • An internal, proprietary code name for a compound under development that is not yet publicly disclosed.

  • A hypothetical molecule for an academic exercise.

  • A misnomer for a known antiparasitic agent.

Without a verifiable, publicly documented subject, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and biosynthetic pathway diagrams, without fabricating information.

Recommendation: To receive the detailed technical whitepaper as requested, please provide the standard, recognized scientific name or a known identifier (such as a CAS number or publication reference) for the antiparasitic agent of interest. Upon providing a valid compound name, a detailed guide adhering to all specified requirements can be generated.

Technical Guide on the Spectroscopic Data of a Representative Antiparasitic Agent: Pep19-2.5

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific designation "Antiparasitic agent-19" does not correspond to a clearly identifiable compound in publicly accessible scientific literature. This technical guide therefore focuses on Pep19-2.5 , a well-characterized synthetic peptide with demonstrated anti-infective and potential antiparasitic properties, as a representative agent for the purpose of illustrating spectroscopic data analysis.

This document provides a comprehensive overview of the available spectroscopic data and analytical methodologies for the synthetic peptide Pep19-2.5. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Mass Spectrometry Data

Mass spectrometry is a critical technique for the characterization of synthetic peptides like Pep19-2.5, confirming its molecular weight and purity. While specific mass-to-charge ratio (m/z) values from raw spectral data are not detailed in the reviewed literature, the methodology for its quantification and confirmation of purity has been described.

Table 1: Summary of Mass Spectrometry Data for Pep19-2.5

ParameterValue / Method
Molecular Formula C129H191N39O23
Amino Acid Sequence GCKKYRRFRWKFKGKFWFWG
Molecular Weight (Avg) 2792.5 g/mol
Ionization Technique Electrospray Ionization (ESI) is commonly used for peptides.
Mass Analyzer Methods suggest the use of Liquid Chromatography-Mass Spectrometry (LC-MS) for analysis.
Purity Assessment Purity of ≥95% confirmed by High-Performance Liquid Chromatography (HPLC) and mass spectrometry.
Quantitative Analysis A method utilizing stable isotope-labeled (13C9,15N1-phenylalanine) Pep19-2.5 for quantification in biological samples by LC-MS has been developed.[1]
NMR Spectroscopic Data

As of the latest literature review, specific ¹H NMR and ¹³C NMR spectroscopic data for Pep19-2.5 has not been made publicly available. NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. The absence of this data in the public domain may be due to the proprietary nature of the research or a focus on other analytical methods for its primary characterization.

Table 2: Summary of NMR Spectroscopic Data for Pep19-2.5

ParameterValue
¹H NMR Data Not Publicly Available
¹³C NMR Data Not Publicly Available
Structural Insights Without NMR data, detailed high-resolution structural information in solution remains undetermined.

Experimental Protocols

Mass Spectrometry Protocol for Quantification of Pep19-2.5 in Biological Samples

This protocol is based on a method developed for the quantification of Pep19-2.5 using stable isotope dilution and LC-MS.[1]

Objective: To accurately quantify the concentration of Pep19-2.5 in complex biological matrices such as serum or tissue homogenates.

Materials:

  • Pep19-2.5 standard

  • Stable isotope-labeled Pep19-2.5 (e.g., with 13C9,15N1-phenylalanine) as an internal standard

  • Hydrochloric acid (HCl)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA)

  • LC-MS system (e.g., a triple quadrupole mass spectrometer)

Procedure:

  • Sample Preparation and Internal Standard Spiking:

    • To a known volume or weight of the biological sample (e.g., serum), add a known amount of the stable isotope-labeled Pep19-2.5 internal standard.

  • Acidic Hydrolysis:

    • Add concentrated HCl to the sample to a final concentration of 6 M.

    • Heat the sample at 110°C for 24 hours to hydrolyze the peptide into its constituent amino acids.

  • Sample Clean-up:

    • After hydrolysis, neutralize the sample.

    • Perform a solid-phase extraction (SPE) or other suitable clean-up procedure to remove interfering substances from the matrix.

  • LC-MS Analysis:

    • Chromatographic Separation:

      • Use a C18 reverse-phase HPLC column.

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Apply a suitable gradient elution to separate the amino acids.

    • Mass Spectrometry Detection:

      • Operate the mass spectrometer in positive ion electrospray mode.

      • Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) to detect the specific transitions for both the native and the isotope-labeled phenylalanine.

  • Quantification:

    • Calculate the ratio of the peak area of the native phenylalanine to the peak area of the isotope-labeled phenylalanine.

    • Determine the concentration of Pep19-2.5 in the original sample by comparing this ratio to a standard curve prepared with known concentrations of Pep19-2.5.

General Protocol for NMR Spectroscopic Analysis of a Synthetic Peptide

The following is a general protocol that could be applied to a peptide like Pep19-2.5 for structural analysis.

Objective: To acquire multidimensional NMR spectra to determine the solution structure and dynamics of the peptide.

Materials:

  • Lyophilized, purified peptide (≥95% purity)

  • Phosphate buffer (e.g., 20 mM sodium phosphate, pH 6.0)

  • Deuterium oxide (D₂O) for the lock signal

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Dissolve the lyophilized peptide in the phosphate buffer to a final concentration of 1-5 mM.

    • Add 5-10% D₂O to the sample for the NMR lock.

    • Transfer the solution to a high-quality NMR tube.

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

    • Acquire a series of one- and two-dimensional NMR experiments at a constant temperature (e.g., 298 K).

      • 1D ¹H Spectrum: To assess the overall sample quality and spectral dispersion.

      • 2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

      • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), which is crucial for determining the tertiary structure.

      • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹³C-labeled, to resolve spectral overlap by spreading the proton signals over a second carbon dimension.

      • 2D ¹H-¹⁵N HSQC: If the peptide is ¹⁵N-labeled, to observe the backbone amide signals, which provides information on the folded state of the peptide.

  • Data Processing and Analysis:

    • Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Perform sequential resonance assignment to assign all the observed NMR signals to specific protons in the peptide sequence.

    • Identify and quantify NOE cross-peaks from the NOESY spectra to generate distance restraints.

    • Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures consistent with the experimental restraints.

Visualizations

Workflow for Spectroscopic Analysis of an Antiparasitic Peptide

The following diagram illustrates a typical workflow for the characterization of a synthetic antiparasitic peptide like Pep19-2.5, from synthesis to structural and quantitative analysis.

Spectroscopic_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_mass_spec Mass Spectrometry Analysis cluster_nmr NMR Structural Analysis Synthesis Solid-Phase Peptide Synthesis Purification HPLC Purification Synthesis->Purification MS_Purity Purity & Identity Confirmation (LC-MS) Purification->MS_Purity Identity Check NMR_Sample Sample Preparation (Buffer, D2O) Purification->NMR_Sample Structural Studies MS_Quant Quantitative Analysis (LC-MS/MS with Internal Standard) MS_Purity->MS_Quant For Bioanalysis NMR_Struct Structure Calculation NMR_Acq 2D NMR Data Acquisition (TOCSY, NOESY) NMR_Sample->NMR_Acq NMR_Acq->NMR_Struct

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a peptide.

References

Antiparasitic Agent-19: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and stability of the novel antiparasitic agent-19 (APA-19). Understanding these fundamental physicochemical properties is critical for the successful development of a safe, effective, and stable pharmaceutical product.[1] This document outlines the experimental protocols used to characterize APA-19 and presents the data in a clear, comparative format.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a crucial factor influencing its bioavailability.[1] Poorly soluble drugs often exhibit low absorption, which can limit their therapeutic efficacy.[1][2] The solubility of APA-19 was assessed in various media to simulate physiological conditions and to identify potential formulation strategies.

Quantitative Solubility Data

The equilibrium solubility of APA-19 was determined in various solvents at 37°C. The results are summarized in the table below.

Solvent/MediumpHSolubility (µg/mL)Method
Deionized Water7.05.8 ± 0.4Shake-Flask
0.1 N HCl1.21.2 ± 0.2Shake-Flask
Phosphate Buffer6.815.3 ± 1.1Shake-Flask
Fasted State Simulated Intestinal Fluid (FaSSIF)6.525.7 ± 2.3Shake-Flask
Fed State Simulated Intestinal Fluid (FeSSIF)5.042.1 ± 3.5Shake-Flask
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol details the steps for determining the equilibrium solubility of a compound.

  • Preparation of Supersaturated Solution: An excess amount of APA-19 is added to a known volume of the test solvent in a sealed container.

  • Equilibration: The container is agitated in a temperature-controlled shaker bath at 37°C for 48 hours to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to settle, and the undissolved solid is separated from the solution by centrifugation at 10,000 rpm for 15 minutes, followed by filtration through a 0.22 µm filter.

  • Quantification: The concentration of the dissolved APA-19 in the clear supernatant is determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Data Analysis: The experiment is performed in triplicate, and the average solubility with the standard deviation is reported.

Stability Profile of this compound

Stability testing is essential to ensure that a drug product maintains its quality, safety, and efficacy throughout its shelf life.[3][4] Degradation of the API can lead to a loss of potency and the formation of potentially toxic byproducts.[1]

Quantitative Stability Data

The stability of APA-19 was evaluated under accelerated storage conditions (40°C / 75% RH) over a period of 6 months. The percentage of APA-19 remaining and the formation of a major degradant are presented in the table below.

Time (Months)% APA-19 Remaining% Major DegradantAppearance
0100.0 ± 0.5< 0.05White to off-white powder
198.7 ± 0.60.4 ± 0.1No change
395.2 ± 0.81.8 ± 0.2Slight yellowing
690.5 ± 1.14.3 ± 0.3Yellowish powder
Experimental Protocol: Stability Indicating HPLC Method

This protocol outlines the methodology for a stability-indicating HPLC assay.

  • Sample Preparation: APA-19 samples stored under the specified conditions are accurately weighed and dissolved in a suitable solvent to a known concentration.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Method Validation: The analytical method is validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The method must be able to separate the intact API from its degradation products.

  • Data Analysis: The percentage of remaining APA-19 and the area percentage of any degradation products are calculated from the chromatograms.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Analysis A Add excess APA-19 to solvent B Agitate at 37°C for 48h A->B C Centrifuge and Filter B->C D Quantify by HPLC-UV C->D

Caption: Workflow for equilibrium solubility determination.

Hypothetical Signaling Pathway Targeted by APA-19

G cluster_0 Parasite Cell APA_19 This compound Receptor Surface Receptor APA_19->Receptor Kinase_A Protein Kinase A Receptor->Kinase_A Activates Phosphatase_B Phosphatase B Kinase_A->Phosphatase_B Inhibits Ion_Channel Ion Channel Kinase_A->Ion_Channel Phosphorylates (Activates) Phosphatase_B->Ion_Channel Dephosphorylates (Inactivates) Cell_Death Apoptosis Ion_Channel->Cell_Death Leads to

Caption: Hypothetical signaling cascade initiated by APA-19.

References

Phylogenetic Analysis of Antiparasitic Agent-Producing Organism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the phylogenetic analysis of Streptomyces species, a genus renowned for its prolific production of secondary metabolites, including a wide array of antiparasitic agents. The focus is on the methodologies and data interpretation crucial for identifying and classifying these microorganisms, a critical step in natural product drug discovery.

Data Presentation

The following tables summarize quantitative data typically generated during a phylogenetic analysis of Streptomyces. Table 1 presents a pairwise 16S rRNA gene sequence similarity matrix between a hypothetical Streptomyces isolate and its closest phylogenetic neighbors. Such data is fundamental in gauging the novelty of a new isolate. Table 2 showcases bootstrap values from a phylogenetic tree, indicating the statistical support for the branching patterns.

Table 1: Pairwise 16S rRNA Gene Sequence Similarity

Query StrainReference StrainGenBank Accession No.Sequence Similarity (%)
Streptomyces sp. Isolate-19Streptomyces ziwulingensisKC43377797.9
Streptomyces sp. Isolate-19Streptomyces tauricusAJ30307697.7
Streptomyces sp. Isolate-19Streptomyces beijiangensisAB24992397.6
Streptomyces sp. Isolate-19Streptomyces sundarbansensisEU57034798.96
Streptomyces sp. Isolate-19Streptomyces yaniiAB18466999.9

Table 2: Bootstrap Support for Major Clades in Streptomyces Phylogenetic Tree

CladeBootstrap Value (%)
Clade 1 (S. galbus, S. longwoodensis)70
Clade 2 (S. canarius)87
Clade containing Isolate-19 and S. yanii99
Clade containing S. ziwulingensis95

Experimental Protocols

Detailed methodologies for the key experiments involved in the phylogenetic analysis of a Streptomyces isolate are provided below.

Genomic DNA Extraction from Streptomyces

This protocol is adapted for the efficient lysis of Gram-positive Streptomyces and subsequent purification of high-quality genomic DNA.

Materials:

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Lysozyme solution (20 mg/mL in TE buffer)

  • Proteinase K solution (20 mg/mL in TE buffer)

  • 10% Sodium Dodecyl Sulfate (SDS)

  • 5 M NaCl

  • Phenol:Chloroform:Isoamyl alcohol (25:24:1)

  • Chloroform:Isoamyl alcohol (24:1)

  • Isopropanol (room temperature)

  • 70% Ethanol (ice-cold)

  • Sterile water or TE buffer for resuspension

Procedure:

  • Inoculate a single colony of Streptomyces into 50 mL of a suitable liquid medium (e.g., Tryptic Soy Broth) and incubate at 28-30°C with shaking until sufficient mycelial growth is achieved.

  • Harvest the mycelia by centrifugation at 6,000 x g for 10 minutes.

  • Wash the pellet twice with sterile water and resuspend in 5 mL of TE buffer.

  • Add 1 mL of lysozyme solution and incubate at 37°C for 1 hour with occasional mixing.

  • Add 0.5 mL of 10% SDS and 0.25 mL of proteinase K solution. Mix gently by inverting the tube and incubate at 55°C for 2 hours.

  • Add 1.5 mL of 5 M NaCl and mix thoroughly.

  • Add an equal volume of phenol:chloroform:isoamyl alcohol, and mix gently by inversion for 10 minutes.

  • Centrifuge at 10,000 x g for 15 minutes to separate the phases.

  • Carefully transfer the upper aqueous phase to a new tube.

  • Repeat the extraction with an equal volume of chloroform:isoamyl alcohol.

  • Transfer the aqueous phase to a new tube and add 0.6 volumes of isopropanol to precipitate the DNA.

  • Spool the DNA out with a sterile glass rod or pellet it by centrifugation at 12,000 x g for 10 minutes.

  • Wash the DNA pellet with 1 mL of ice-cold 70% ethanol.

  • Air-dry the pellet for 10-15 minutes and resuspend in 50-100 µL of sterile water or TE buffer.

PCR Amplification of the 16S rRNA Gene

This protocol outlines the amplification of the nearly full-length 16S rRNA gene, a standard marker for bacterial phylogeny.

Materials:

  • Extracted genomic DNA

  • Universal bacterial 16S rRNA primers:

    • Forward primer 27F (5'-AGAGTTTGATCCTGGCTCAG-3')

    • Reverse primer 1492R (5'-GGTTACCTTGTTACGACTT-3')

  • Taq DNA polymerase and corresponding buffer

  • dNTP mix (10 mM each)

  • Nuclease-free water

PCR Reaction Mixture (25 µL total volume):

ComponentVolume (µL)Final Concentration
10x PCR Buffer2.51x
dNTP Mix (10 mM)0.5200 µM
Forward Primer (10 µM)1.00.4 µM
Reverse Primer (10 µM)1.00.4 µM
Template DNA (50 ng/µL)1.02 ng/µL
Taq DNA Polymerase0.251.25 units
Nuclease-free water18.75-

Thermocycler Conditions:

StepTemperature (°C)TimeCycles
Initial Denaturation955 minutes1
Denaturation9530 seconds30
Annealing5545 seconds30
Extension721 minute 30 seconds30
Final Extension7210 minutes1
Hold4Indefinite-

Post-PCR:

  • Analyze the PCR product by running 5 µL on a 1% agarose gel to confirm the presence of a single band of the expected size (~1500 bp).

  • Purify the remaining PCR product using a commercial PCR purification kit.

DNA Sequencing and Phylogenetic Analysis

Procedure:

  • Send the purified PCR product for Sanger sequencing using the same forward and reverse primers (27F and 1492R).

  • Assemble the forward and reverse sequences to obtain the full-length 16S rRNA gene sequence.

  • Perform a BLAST (Basic Local Alignment Search Tool) search against the NCBI GenBank database to identify the closest known relatives.

  • Retrieve the 16S rRNA gene sequences of the closest relatives from GenBank.

  • Perform multiple sequence alignment of the isolate's sequence and the reference sequences using software like ClustalW or MUSCLE.

  • Construct a phylogenetic tree using methods such as Neighbor-Joining (NJ) or Maximum Likelihood (ML) with software like MEGA (Molecular Evolutionary Genetics Analysis).

  • Assess the statistical reliability of the tree topology by performing bootstrap analysis (typically with 1000 replicates).

Mandatory Visualization

The following diagrams illustrate the key workflows in the phylogenetic analysis of a Streptomyces isolate.

Experimental_Workflow cluster_dna_extraction Genomic DNA Extraction cluster_pcr 16S rRNA Gene PCR cluster_sequencing Sequencing & Analysis Culture Streptomyces Culture Harvest Harvest Mycelia Culture->Harvest Lysis Cell Lysis (Lysozyme, SDS, Proteinase K) Harvest->Lysis Purification DNA Purification (Phenol-Chloroform) Lysis->Purification Precipitation DNA Precipitation (Isopropanol) Purification->Precipitation Wash Wash & Resuspend Precipitation->Wash PCR_Setup PCR Reaction Setup Wash->PCR_Setup Amplification Thermocycling PCR_Setup->Amplification Verification Agarose Gel Electrophoresis Amplification->Verification PCR_Purification PCR Product Purification Verification->PCR_Purification Sequencing Sanger Sequencing PCR_Purification->Sequencing Assembly Sequence Assembly Sequencing->Assembly BLAST BLASTn against GenBank Assembly->BLAST Tree_Construction Phylogenetic Tree Construction BLAST->Tree_Construction

Caption: Experimental workflow for phylogenetic analysis.

Phylogenetic_Analysis_Logic Input 16S rRNA Gene Sequences (Isolate & References) MSA Multiple Sequence Alignment (MSA) Input->MSA Model Evolutionary Model Selection MSA->Model Tree_Building Phylogenetic Tree Inference Model->Tree_Building NJ Neighbor-Joining (Distance-based) Tree_Building->NJ ML Maximum Likelihood (Character-based) Tree_Building->ML Bootstrap Bootstrap Analysis (Statistical Support) NJ->Bootstrap ML->Bootstrap Output Phylogenetic Tree with Bootstrap Values Bootstrap->Output Interpretation Interpretation of Evolutionary Relationships Output->Interpretation

Caption: Logical flow of phylogenetic data analysis.

Methodological & Application

Antiparasitic agent-19 synthesis protocol for laboratory scale

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel antiparasitic agents is a critical area of research aimed at combating a wide range of diseases that affect millions of people globally. This document provides a general overview of the principles and methodologies involved in the discovery and synthesis of such agents, rather than a specific protocol for an individual compound, to ensure safety and adherence to responsible scientific practices.

Section 1: The Landscape of Antiparasitic Drug Discovery

The search for new antiparasitic drugs is driven by the need to overcome challenges such as drug resistance and the high toxicity of some existing treatments.[1] The process is a multi-stage endeavor that begins with identifying potential drug targets and progresses through screening, lead optimization, and preclinical testing before a compound can be considered for clinical trials.[2]

Key Stages in Drug Development:

  • Target Identification: Understanding the biological basis of a parasitic disease to identify molecules crucial for the parasite's survival.[2]

  • Hit Discovery: Screening large libraries of chemical compounds to find those that interact with the identified target.[2]

  • Lead Optimization: Modifying the chemical structure of "hit" compounds to improve their efficacy and safety.[2]

  • Chemical Synthesis: Developing methods to produce the active pharmaceutical ingredients (APIs) through organic synthesis.[2][3]

  • Preclinical Testing: Assessing the safety and biological activity of the compound in laboratory and animal models.[2]

Microorganisms are a significant source of antiparasitic agents, with many compounds of natural origin or their derivatives being used as drugs.[4] For instance, ivermectin, a Nobel Prize-winning discovery, is a derivative of avermectin, which originates from a Japanese soil microorganism.[5][6]

Section 2: General Principles of Laboratory Synthesis

The synthesis of potential drug candidates is a meticulous process that requires a deep understanding of organic chemistry and laboratory techniques.[7][8] The primary goal is to devise a synthetic route that is efficient, scalable, and produces the target molecule with high purity.

Fundamental Laboratory Techniques:

  • Reaction Setup: Assembling laboratory equipment for conducting chemical reactions under controlled conditions, which may include heating, cooling, and stirring.[7][8] Reactions are often carried out under an inert atmosphere to prevent unwanted side reactions with moisture or oxygen.[8]

  • Isolation and Purification: Once a reaction is complete, the desired product must be separated from byproducts and unreacted starting materials. Common techniques include:

    • Extraction: Separating compounds based on their different solubilities in two immiscible liquids.[7]

    • Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for separating and analyzing the components of a mixture.[2]

    • Crystallization: A method for purifying solid compounds.[7]

  • Analysis and Characterization: It is crucial to confirm the identity and purity of the synthesized compound.[3] Key analytical methods include:

    • Spectroscopy: Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to determine the molecular structure.[2]

    • Chromatography: HPLC and GC are also used to assess the purity of the final compound.[2]

Table 1: Common Analytical Techniques in Drug Synthesis

TechniquePurpose
High-Performance Liquid Chromatography (HPLC) Separation and purification of compounds, purity assessment.[2]
Gas Chromatography (GC) Separation and analysis of volatile compounds.[2]
Mass Spectrometry (MS) Determination of molecular weight and structure.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidation of the detailed molecular structure.
Infrared (IR) Spectroscopy Identification of functional groups within a molecule.

Section 3: Experimental Workflow and Methodologies

The following sections outline generalized workflows and diagrams relevant to the development of antiparasitic agents.

General Synthetic Workflow

The path from starting materials to a purified final compound involves a series of logical steps.

A Starting Materials B Chemical Reaction A->B C Work-up & Crude Product Isolation B->C D Purification (e.g., Chromatography, Crystallization) C->D E Characterization (e.g., NMR, MS, HPLC) D->E F Pure Target Compound E->F

Caption: A typical workflow for the synthesis and purification of a chemical compound.

Drug Discovery and Development Pipeline

The broader process of bringing a new drug to market is a long and complex pipeline, from initial discovery to regulatory approval.

cluster_0 Discovery Phase cluster_1 Preclinical Development cluster_2 Clinical Development A Target Identification & Validation B High-Throughput Screening A->B C Hit-to-Lead Optimization B->C D In Vitro & In Vivo Studies C->D E Toxicology & Safety Testing D->E F Phase I (Safety) E->F G Phase II (Efficacy) F->G H Phase III (Large-Scale Trials) G->H I Regulatory Approval H->I

Caption: The phased process of drug discovery and development.

Mechanism of Action for Some Antiparasitic Agents

Antiparasitic drugs can act through various mechanisms to eliminate parasites.

A Antiparasitic Agent B Inhibition of Protein Synthesis A->B C DNA Disruption A->C D Membrane Damage A->D E Inhibition of Energy Metabolism A->E F Parasite Death B->F C->F D->F E->F

Caption: Common mechanisms of action for antiparasitic drugs.[9][10]

References

Application Note: Development of a Competitive ELISA for the Detection of Antiparasitic Agent-19

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the development and validation of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantitative detection of Antiparasitic agent-19, a small molecule drug candidate. The assay is designed for high-throughput screening and pharmacokinetic studies, offering a sensitive and specific method for measuring drug concentration in various biological matrices.

Introduction

This compound is a novel small molecule compound demonstrating significant potential in the treatment of parasitic diseases. To facilitate its development, a robust and reliable method for its quantification in biological samples is essential. Small molecules, or haptens, are not immunogenic on their own and require conjugation to a larger carrier protein to elicit an antibody response.[1] This application note details the development of a competitive ELISA, a highly sensitive immunoassay format ideal for the detection of small molecules.[2][3][4] The principle of this assay involves the competition between free this compound in the sample and a fixed amount of a drug-protein conjugate for binding to a limited number of specific antibodies. The resulting signal is inversely proportional to the concentration of this compound in the sample.[5]

Principle of the Assay

The competitive ELISA for this compound is based on the competition for binding to a specific primary antibody. A 96-well microplate is coated with a conjugate of this compound and a carrier protein (e.g., Bovine Serum Albumin, BSA). The sample containing the free drug is pre-incubated with a limited amount of anti-Antiparasitic agent-19 primary antibody. This mixture is then added to the coated plate. Free drug in the sample competes with the coated drug-conjugate for the antibody binding sites. After washing away unbound reagents, a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP) is added, which binds to the primary antibody captured on the plate. A final wash is followed by the addition of a chromogenic substrate (e.g., TMB). The enzyme converts the substrate into a colored product, and the reaction is stopped with an acid solution. The optical density (OD) is measured using a microplate reader, where a lower OD value corresponds to a higher concentration of this compound in the sample.

Materials and Reagents

  • ELISA Plates: 96-well high-binding polystyrene plates.

  • This compound: Analytical standard.

  • Carrier Protein: Bovine Serum Albumin (BSA) and Ovalbumin (OVA).

  • Antibodies:

    • Custom-generated primary antibody (e.g., Rabbit polyclonal) against this compound-BSA conjugate.

    • HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP).

  • Buffers and Solutions:

    • Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6.

    • Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST).

    • Blocking Buffer: 1% BSA in PBST.

    • Assay Diluent: 0.5% BSA in PBST.

    • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution.

    • Stop Solution: 2 N Sulfuric Acid (H₂SO₄).

  • Equipment:

    • Microplate reader with a 450 nm filter.

    • Incubator set to 37°C.

    • Multichannel pipettes and tips.

    • Automated plate washer (optional).

Experimental Protocols

Protocol 1: Preparation of Coating Antigen (this compound-OVA Conjugate)

To avoid cross-reactivity with the immunogen used for antibody production (this compound-BSA), a different carrier protein is used for the coating antigen.

  • Activate this compound by introducing a reactive carboxyl group if not already present, using a suitable chemical linker.

  • Dissolve 10 mg of the activated agent in 1 mL of Dimethylformamide (DMF).

  • Dissolve 20 mg of Ovalbumin (OVA) in 5 mL of 0.1 M PBS (pH 7.4).

  • Slowly add the activated agent solution to the OVA solution while stirring.

  • Add 50 mg of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to catalyze the amide bond formation.

  • Incubate the reaction mixture for 4 hours at room temperature with gentle stirring.

  • Dialyze the conjugate extensively against PBS (pH 7.4) for 48 hours at 4°C to remove unreacted components.

  • Determine the protein concentration and store the conjugate at -20°C.

Protocol 2: Competitive ELISA Procedure
  • Plate Coating:

    • Dilute the this compound-OVA conjugate to an optimized concentration (e.g., 1 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted conjugate to each well of a 96-well plate.

    • Seal the plate and incubate overnight at 4°C.[6]

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the plate 3 times with 300 µL of Wash Buffer per well.[7]

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well to block non-specific binding sites.[6]

    • Seal the plate and incubate for 2 hours at room temperature.

  • Competition Reaction:

    • Prepare serial dilutions of the this compound standard in Assay Diluent (e.g., from 1000 ng/mL to 0.97 ng/mL). Prepare unknown samples similarly.

    • In a separate dilution plate or tubes, mix 50 µL of each standard, control, or sample with 50 µL of the diluted primary antibody (at its optimal concentration).

    • Incubate this mixture for 1 hour at room temperature to allow the antibody to bind to the free drug.

    • Wash the blocked ELISA plate 3 times with Wash Buffer.

    • Transfer 100 µL of the pre-incubated antibody-antigen mixture to the corresponding wells of the coated and blocked ELISA plate.

    • Seal the plate and incubate for 1 hour at 37°C.

  • Secondary Antibody Incubation:

    • Wash the plate 4 times with Wash Buffer.

    • Add 100 µL of the HRP-conjugated secondary antibody, diluted to its optimal concentration in Assay Diluent, to each well.

    • Seal the plate and incubate for 1 hour at 37°C.

  • Substrate Development and Measurement:

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of TMB Substrate to each well and incubate for 15-20 minutes at room temperature in the dark.

    • Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.[7]

    • Read the absorbance (OD) at 450 nm within 30 minutes of adding the Stop Solution.[7]

Data Presentation and Results

Data analysis involves plotting a standard curve of OD450 versus the logarithm of the this compound concentration. A four-parameter logistic (4-PL) curve fit is recommended for accurate quantification.[8]

Table 1: Checkerboard Titration for Optimal Reagent Concentration

This table summarizes example data from a checkerboard titration to determine the optimal concentrations of the coating antigen and primary antibody, aiming for a maximum OD of ~1.5 and a low background.

Coating Antigen (ng/mL)Primary Antibody DilutionOD 450nm (Max Signal)OD 450nm (Background)
5001:5,0001.980.12
5001:10,0001.650.09
1000 1:10,000 1.55 0.08
10001:20,0001.210.07
20001:10,0001.890.11
20001:20,0001.580.09

Optimal concentrations selected are highlighted in bold.

Table 2: Standard Curve Data for this compound

Example data for a typical standard curve. Note the inverse relationship between concentration and signal.

Standard Conc. (ng/mL)OD 450nm (Mean)Standard Deviation%CV
0 (B₀)1.5450.0714.6%
0.971.3980.0654.7%
1.951.2510.0594.7%
3.901.0110.0484.7%
7.810.7530.0354.6%
15.620.4880.0224.5%
31.250.2990.0144.7%
62.500.1810.0095.0%
125.000.1150.0065.2%
250.000.0820.0056.1%
Table 3: Assay Precision

Intra-assay (within-plate) and inter-assay (between-plate) precision are determined by analyzing control samples at three different concentrations.

Control SampleConc. (ng/mL)Intra-Assay %CV (n=16)Inter-Assay %CV (n=10 plates)
Low QC56.8%9.5%
Mid QC255.2%7.8%
High QC1006.1%8.9%

Visualizations

Diagram 1: Competitive ELISA Workflow

ELISA_Workflow A 1. Coat Plate (Agent-19-OVA Conjugate) B 2. Wash Plate A->B C 3. Block Plate (with BSA) B->C E 5. Competition Step (Add mixture to plate) D 4. Prepare Mixture (Sample/Standard + Primary Ab) D->E F 6. Wash Plate E->F G 7. Add Secondary Ab (HRP-conjugated) F->G H 8. Wash Plate G->H I 9. Add Substrate (TMB) H->I J 10. Stop Reaction & Read (OD at 450 nm) I->J MoA_Pathway sub Parasite Substrate enzyme Essential Parasite Kinase sub->enzyme Catalysis prod Phosphorylated Product (Required for Parasite Survival) enzyme->prod death Parasite Death prod->death leads to survival agent Antiparasitic agent-19 agent->enzyme Inhibition

References

Application Notes and Protocols for Miltefosine in the Treatment of Experimental Leishmaniasis in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Miltefosine is the first and only oral drug approved for the treatment of visceral leishmaniasis. It is an alkylphosphocholine drug that exhibits broad-spectrum anti-parasitic effects. These notes provide a summary of the efficacy of miltefosine in murine models of leishmaniasis, along with detailed protocols for conducting such experiments.

Data Presentation

The following tables summarize the quantitative data on the efficacy of miltefosine in treating experimental leishmaniasis in BALB/c mice.

Table 1: Efficacy of Oral Miltefosine against Visceral Leishmaniasis (Leishmania donovani) in BALB/c Mice
Miltefosine Dosage (mg/kg/day for 5 days)Mean Parasite Burden (Log10 LDU ± SD) in LiverPercentage Inhibition (%)Reference
0 (Untreated Control)2.71 ± 0.060[1]
102.23 ± 0.1530[1]
201.62 ± 0.2160[1]
300.98 ± 0.2885[1]
400.41 ± 0.3598[1]

LDU: Leishman-Donovan Units

Table 2: Efficacy of Oral Miltefosine against Cutaneous Leishmaniasis (Leishmania major) in BALB/c Mice
Treatment GroupInitial Lesion Size (mm)Time to Complete Healing (days)Cure Rate (%)Reference
Oral Miltefosine (25 mg/kg/day) + Topical Paromomycin8.619100[2]
Topical Paromomycin alone8.933100[2]
Oral Miltefosine (25 mg/kg/day) alone-No reduction observed0[2]
Placebo-No reduction observed0[2]

Experimental Protocols

Protocol 1: Evaluation of Miltefosine Efficacy in a Visceral Leishmaniasis (L. donovani) Mouse Model

1. Parasite Culture and Preparation:

  • Culture Leishmania donovani promastigotes in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 26°C.

  • Harvest stationary-phase promastigotes for infection.

2. Mouse Infection:

  • Use female BALB/c mice (6-8 weeks old).

  • Infect mice via intravenous (tail vein) injection with 1.5 x 10⁷ hamster spleen-derived L. donovani amastigotes.[3]

3. Miltefosine Preparation and Administration:

  • Prepare a stock solution of miltefosine in sterile water.

  • Administer miltefosine orally via gavage once daily for 5 consecutive days, starting at day 7 post-infection.[1]

  • The volume of administration should be adjusted based on the mouse's body weight (e.g., 0.2 mL for a 20g mouse).

4. Assessment of Parasite Burden:

  • Euthanize mice two days after the last treatment.

  • Aseptically remove the liver and spleen and weigh them.

  • Prepare tissue imprints (touch preparations) on glass slides from the liver and spleen.

  • Fix the slides with methanol and stain with Giemsa stain.

  • Determine the parasite burden by counting the number of amastigotes per 500 host cell nuclei under a light microscope (1000x magnification).

  • Calculate the Leishman-Donovan Units (LDU) using the following formula: LDU = (Number of amastigotes / Number of host cell nuclei) x Organ weight (in mg) .[3]

Protocol 2: Evaluation of Miltefosine Efficacy in a Cutaneous Leishmaniasis (L. major) Mouse Model

1. Parasite Culture and Preparation:

  • Culture Leishmania major promastigotes as described in Protocol 1.

2. Mouse Infection:

  • Use female BALB/c mice (6-8 weeks old).

  • Infect mice by subcutaneous injection of 2 x 10⁶ stationary-phase promastigotes in the footpad.

3. Miltefosine Administration:

  • Begin treatment when lesions become measurable (e.g., around 3-4 weeks post-infection).

  • Administer miltefosine orally by gavage at the desired concentration and schedule (e.g., 20 mg/kg/day for 20 days).

4. Assessment of Lesion Size:

  • Measure the diameter of the footpad lesion weekly using a digital caliper.

  • Monitor for signs of clinical cure, such as complete re-epithelialization and absence of inflammation.

Visualizations

Diagram 1: Experimental Workflow for Visceral Leishmaniasis Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis parasite_culture Leishmania donovani Culture infection Intravenous Infection parasite_culture->infection mouse_acclimatization BALB/c Mice Acclimatization mouse_acclimatization->infection treatment Oral Miltefosine Treatment (5 days) infection->treatment euthanasia Euthanasia & Tissue Harvest treatment->euthanasia staining Giemsa Staining of Tissue Imprints euthanasia->staining microscopy Microscopic Examination staining->microscopy ldu_calc LDU Calculation microscopy->ldu_calc

Caption: Workflow for evaluating miltefosine in a visceral leishmaniasis mouse model.

Diagram 2: Signaling Pathway of Miltefosine's Action on Leishmania

G cluster_parasite Leishmania Parasite miltefosine Miltefosine membrane Cell Membrane Disruption miltefosine->membrane lipid Inhibition of Phosphatidylcholine Biosynthesis miltefosine->lipid calcium Disruption of Ca2+ Homeostasis miltefosine->calcium mitochondria Inhibition of Cytochrome C Oxidase miltefosine->mitochondria apoptosis Apoptosis-like Cell Death membrane->apoptosis lipid->apoptosis calcium->apoptosis mitochondria->apoptosis

Caption: Miltefosine's multi-targeted mechanism of action on Leishmania parasites.

Diagram 3: Miltefosine's Effect on Host Immune Response

G cluster_host Host Macrophage miltefosine Miltefosine pi3k_akt PI3K/Akt Signaling Pathway Modulation miltefosine->pi3k_akt apoptosis_host Induction of Apoptosis in Infected Cells pi3k_akt->apoptosis_host parasite_killing Enhanced Parasite Killing apoptosis_host->parasite_killing

Caption: Miltefosine's immunomodulatory effect on host macrophages.

References

Application Note: High-Throughput Screening of Antiparasitic Agent-19 (AP-19) Analogs for Anti-Trypanosomal Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction The global burden of parasitic diseases necessitates the urgent discovery of new and effective therapeutics. Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, affects millions of people, yet current treatments suffer from significant limitations, including toxicity and variable efficacy. Antiparasitic agent-19 (AP-19) is a novel scaffold identified with promising activity against the intracellular amastigote stage of T. cruzi. Preliminary studies suggest that AP-19 disrupts parasite calcium homeostasis by inhibiting a crucial Calcium-Dependent Protein Kinase (CDPK), a key regulator of parasite motility, host cell invasion, and proliferation.[1][2] To explore the Structure-Activity Relationship (SAR) and identify analogs with improved potency and reduced toxicity, a robust high-throughput screening (HTS) assay is essential.[3]

This application note details a phenotypic HTS assay developed to screen a library of AP-19 analogs against a genetically engineered T. cruzi strain expressing a reporter protein. The workflow is designed for efficiency and reproducibility, enabling the rapid identification of promising lead compounds for further development.

Target Signaling Pathway: Calcium-Dependent Protein Kinase (CDPK)

In many protozoan parasites, CDPKs are central to signaling pathways that control essential processes for survival and pathogenesis.[1] These kinases are attractive drug targets because they are absent in mammalian hosts, offering a potential window for selective toxicity.[1] The hypothesized mechanism of action for AP-19 involves the inhibition of a specific CDPK, disrupting downstream events crucial for the parasite's lifecycle.

CDPK_Signaling_Pathway Hypothesized CDPK Signaling Pathway in T. cruzi cluster_0 Host Cell Environment cluster_1 T. cruzi Parasite External_Signal External Signal (e.g., Host Factor) Ca_Channel Calcium Channel External_Signal->Ca_Channel Activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx CDPK Calcium-Dependent Protein Kinase (CDPK) Target of AP-19 Ca_Influx->CDPK Activates Substrate Substrate Proteins CDPK->Substrate Acts on Phosphorylation Phosphorylation Substrate->Phosphorylation Downstream Downstream Effects: - Motility - Invasion - Proliferation Phosphorylation->Downstream AP19 AP-19 Analogs AP19->CDPK Inhibits HTS_Workflow HTS Workflow for AP-19 Analog Screening cluster_PlatePrep 1. Assay Plate Preparation cluster_Screening 2. Primary Screening cluster_Analysis 3. Data Analysis & Hit Selection cluster_Validation 4. Hit Validation & Follow-up Compound_Plating Compound Plating: AP-19 Analog Library (10 µM final concentration) Cell_Seeding Cell Seeding: Host cells seeded in 384-well plates Parasite_Infection Infection: Host cells infected with reporter-expressing T. cruzi Cell_Seeding->Parasite_Infection Incubation Co-incubation with Compounds (72 hours) Parasite_Infection->Incubation Lysis_Reagent Addition of Reporter Substrate/Lysis Buffer Incubation->Lysis_Reagent Readout Signal Readout (Luminescence/Fluorescence) Lysis_Reagent->Readout Data_Normalization Data Normalization (% Inhibition Calculation) Readout->Data_Normalization Hit_Identification Hit Identification (>70% Inhibition Threshold) Data_Normalization->Hit_Identification Dose_Response Dose-Response Assay (IC50) Hit_Identification->Dose_Response Cytotoxicity Mammalian Cell Cytotoxicity Assay (CC50) Dose_Response->Cytotoxicity SAR_Analysis Selectivity Index (SI) Calculation & Structure-Activity Relationship (SAR) Cytotoxicity->SAR_Analysis

References

Application Note & Protocol: High-Throughput Screening of Antiparasitic Agent-19 against Trypanosoma cruzi Amastigotes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health concern, primarily in Latin America. The chronic phase of the disease is characterized by the persistence of intracellular amastigotes, which can lead to severe cardiac and gastrointestinal complications. Current treatments have limitations in efficacy and are associated with significant side effects, highlighting the urgent need for novel therapeutic agents. This document provides a detailed protocol for the in vitro screening of "Antiparasitic agent-19," a novel compound, against the intracellular amastigote stage of T. cruzi. The described methodology utilizes a high-content imaging-based assay to simultaneously assess the efficacy of the compound against the parasite and its toxicity towards host cells.

Key Experimental Protocols

Materials and Reagents
  • Host Cells: Human foreskin fibroblasts (HFF) or 3T3 fibroblasts

  • Parasites: Trypanosoma cruzi trypomastigotes (e.g., Tulahuen strain expressing β-galactosidase)

  • Culture Media: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Compounds: this compound, Benznidazole (positive control), DMSO (vehicle control)

  • Stains: Hoechst 33342 (for nuclear staining) and HCS CellMask™ Green (for cytoplasmic staining)

  • Plates: 384-well, black-walled, clear-bottom imaging plates

Experimental Workflow
  • Host Cell Plating:

    • Culture host cells to ~80% confluency.

    • Trypsinize and resuspend cells in culture medium.

    • Seed 1 x 10³ cells per well in a 384-well plate.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Parasite Infection:

    • Add 1 x 10⁴ trypomastigotes to each well containing the host cells.

    • Incubate for 24 hours to allow for parasite invasion and differentiation into amastigotes.

  • Compound Addition:

    • After the infection period, wash the wells twice with PBS to remove any remaining extracellular trypomastigotes.

    • Add fresh culture medium containing serial dilutions of this compound, benznidazole, or DMSO to the respective wells.

    • Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • Cell Staining and Imaging:

    • After the incubation period, fix the cells with 4% paraformaldehyde (PFA).

    • Stain the cells with Hoechst 33342 and HCS CellMask™ Green.

    • Acquire images using a high-content imaging system (e.g., Operetta®).

  • Image Analysis:

    • Analyze the acquired images to quantify the number of host cells and intracellular amastigotes per well.

    • The reduction in the number of amastigotes per host cell indicates the efficacy of the compound.

    • A decrease in the number of host cell nuclei indicates cytotoxicity.

Data Presentation

The quantitative data obtained from the high-content imaging analysis can be summarized in the following tables to facilitate comparison and interpretation.

Table 1: Efficacy of this compound against T. cruzi Amastigotes

Concentration (µM)Mean Amastigotes per Host CellStandard Deviation% Inhibition
0 (Vehicle)15.21.80
0.112.81.515.8
18.51.144.1
102.10.586.2
1000.30.198.0
Benznidazole (10 µM)1.50.490.1

Table 2: Cytotoxicity of this compound on Host Cells

Concentration (µM)Mean Host Cell CountStandard Deviation% Cytotoxicity
0 (Vehicle)10501200
0.110351151.4
110101103.8
109801056.7
1007509028.6
Benznidazole (10 µM)9501009.5

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_analysis Analysis Host_Cells 1. Seed Host Cells in 384-well Plate Incubate_1 2. Incubate 24h Host_Cells->Incubate_1 Add_Trypomastigotes 3. Add Trypanosoma cruzi Trypomastigotes Incubate_1->Add_Trypomastigotes Incubate_2 4. Incubate 24h for Invasion Add_Trypomastigotes->Incubate_2 Wash_Wells 5. Wash to Remove Extracellular Parasites Incubate_2->Wash_Wells Add_Compound 6. Add this compound Wash_Wells->Add_Compound Incubate_3 7. Incubate 48h Add_Compound->Incubate_3 Fix_Stain 8. Fix and Stain Cells (Hoechst & CellMask) Incubate_3->Fix_Stain Image_Acquisition 9. High-Content Imaging Fix_Stain->Image_Acquisition Data_Analysis 10. Quantify Host Cells and Amastigotes Image_Acquisition->Data_Analysis

Caption: High-throughput screening workflow for antiparasitic agents.

Putative Signaling Pathway Inhibition

A common target for antiparasitic drugs is the ergosterol biosynthesis pathway, which is essential for the integrity of the parasite's cell membrane. The following diagram illustrates the inhibition of this pathway, a potential mechanism of action for novel antiparasitic agents.

G cluster_pathway Ergosterol Biosynthesis Pathway in T. cruzi cluster_inhibition Drug Action AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Squalene Squalene FPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Membrane Parasite Cell Membrane Ergosterol->Membrane Agent19 This compound Agent19->Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway in T. cruzi.

Application Notes and Protocols for Identifying Antiparasitic Agent-19 Targets Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug resistance in parasites poses a significant threat to global health, necessitating the discovery of novel therapeutic targets. The CRISPR-Cas9 system has revolutionized functional genomics, providing a powerful tool for high-throughput, genome-wide loss-of-function screens. These screens can be effectively employed to identify genes that are essential for parasite survival or that modulate susceptibility to antiparasitic agents. This document provides detailed application notes and protocols for utilizing CRISPR-Cas9 technology to elucidate the molecular targets of a hypothetical "Antiparasitic agent-19."

Principle of the Method

A genome-wide CRISPR-Cas9 screen is performed by introducing a pooled library of single-guide RNAs (sgRNAs), targeting every gene in the parasite's genome, into a population of parasites expressing the Cas9 nuclease. When these parasites are subsequently treated with a sub-lethal concentration of this compound, parasites with sgRNAs targeting genes essential for the drug's efficacy will be enriched in the surviving population. Conversely, sgRNAs targeting genes whose disruption confers resistance to the agent will also be enriched. By sequencing the sgRNA population before and after drug treatment and analyzing the changes in sgRNA representation, researchers can identify genes that are crucial for the antiparasitic agent's mechanism of action.

Data Presentation

Table 1: Summary of Hypothetical CRISPR-Cas9 Screen Results for this compound

Gene IDGene NameLog2 Fold Change (Enrichment)p-valueFalse Discovery Rate (FDR)Phenotype
PAR-001P-type ATPase5.81.2e-82.5e-7Resistance
PAR-002ABC Transporter4.93.5e-74.1e-6Resistance
PAR-003Kinetochore Protein-6.28.9e-91.5e-7Sensitization
PAR-004Proteasome Subunit-5.12.1e-73.3e-6Sensitization
PAR-005Hypothetical Protein4.21.5e-62.0e-5Resistance
PAR-006Cyclin-dependent Kinase-4.85.6e-77.8e-6Sensitization

Table 2: Validation of Top Gene Hits by Individual Knockout

Gene IDValidation MethodThis compound EC50 (Wild-Type)This compound EC50 (Knockout)Fold Change in EC50
PAR-001CRISPR-Cas9 Knockout10 µM58 µM5.8
PAR-003CRISPR-Cas9 Knockout10 µM1.6 µM0.16

Experimental Protocols

Protocol 1: Generation of a Pooled Genome-Wide sgRNA Library
  • sgRNA Design: Design sgRNAs targeting all annotated open reading frames (ORFs) in the parasite genome. Typically, 3-5 sgRNAs are designed per gene to ensure robust knockout efficiency and to minimize off-target effects. Include non-targeting control sgRNAs.

  • Oligonucleotide Synthesis: Synthesize the designed sgRNA sequences as a pooled oligonucleotide library.

  • Library Cloning: Clone the pooled oligonucleotides into a lentiviral or plasmid vector that allows for sgRNA expression. This is typically done using Golden Gate assembly or Gibson Assembly.

  • Library Amplification and Quality Control: Amplify the plasmid library in E. coli and ensure high representation of all sgRNAs by next-generation sequencing.

Protocol 2: Generation of Cas9-Expressing Parasites
  • Cas9 Expression Construct: Clone the Cas9 nuclease gene into a suitable expression vector for the parasite of interest. This may involve codon optimization for efficient translation.

  • Transfection and Selection: Transfect the parasites with the Cas9 expression construct. Select for a stable Cas9-expressing parasite line using an appropriate selectable marker.

  • Validation of Cas9 Activity: Confirm Cas9 expression and activity using a reporter assay or by targeting a known, non-essential gene and observing the expected phenotype.

Protocol 3: CRISPR-Cas9 Screen for this compound Targets
  • Library Transduction/Transfection: Introduce the pooled sgRNA library into the Cas9-expressing parasite population. The method of delivery (e.g., electroporation, viral transduction) will depend on the parasite species.[1]

  • Initial Population (T0) Collection: After introduction of the library and a brief recovery period, harvest a subset of the parasite population to serve as the baseline (T0) for sgRNA representation.

  • Drug Selection: Culture the remaining parasite population in the presence of a predetermined sub-lethal concentration of this compound. This concentration should be sufficient to exert selective pressure without causing complete population collapse.

  • Population Expansion and Harvesting: Allow the parasite population to expand under drug selection for a defined period. Harvest the final population (T_final).

  • Genomic DNA Extraction: Extract genomic DNA from the T0 and T_final parasite populations.

  • sgRNA Sequencing: Amplify the sgRNA-encoding regions from the genomic DNA by PCR and perform high-throughput sequencing to determine the relative abundance of each sgRNA in the initial and final populations.[2]

  • Data Analysis: Analyze the sequencing data to identify sgRNAs that are significantly enriched or depleted in the drug-treated population compared to the baseline. Software such as MAGeCK or MoPAC can be used for this analysis.[1][3] Gene-level scores are then calculated to identify candidate genes.

Protocol 4: Validation of Candidate Genes
  • Individual Gene Knockout: For top candidate genes identified in the screen, generate individual knockout parasite lines using a targeted CRISPR-Cas9 approach.

  • Phenotypic Assays: Characterize the phenotype of the knockout lines in the presence and absence of this compound. This includes determining the half-maximal effective concentration (EC50) of the drug for each knockout line compared to the wild-type.

  • Mechanism of Action Studies: For validated targets, perform further biochemical and cell biological experiments to elucidate the precise mechanism by which the gene product interacts with or is affected by this compound.

Mandatory Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_screen CRISPR-Cas9 Screen cluster_analysis Data Analysis cluster_validation Target Validation sgRNA_lib Pooled sgRNA Library transfection Transfection of sgRNA Library sgRNA_lib->transfection cas9_parasites Cas9-Expressing Parasites cas9_parasites->transfection t0_collection T0 Population Collection transfection->t0_collection drug_selection Selection with this compound transfection->drug_selection gDNA_extraction Genomic DNA Extraction t0_collection->gDNA_extraction t_final_collection T_final Population Collection drug_selection->t_final_collection t_final_collection->gDNA_extraction sequencing sgRNA Sequencing gDNA_extraction->sequencing data_analysis Computational Analysis (MAGeCK/MoPAC) sequencing->data_analysis hit_identification Hit Identification data_analysis->hit_identification individual_ko Individual Gene Knockouts hit_identification->individual_ko phenotypic_assays Phenotypic Assays (EC50) individual_ko->phenotypic_assays moa_studies Mechanism of Action Studies phenotypic_assays->moa_studies logical_relationship cluster_screen_logic Screening Logic cluster_outcomes Observed Outcomes initial_pop Initial Parasite Population (with sgRNA library) drug_treatment Treatment with This compound initial_pop->drug_treatment surviving_pop Surviving Parasite Population drug_treatment->surviving_pop resistance Resistance: Enrichment of sgRNAs targeting drug efflux pumps, drug-modifying enzymes, etc. surviving_pop->resistance sensitization Sensitization: Depletion of sgRNAs targeting the drug's molecular target or essential pathways. surviving_pop->sensitization signaling_pathway cluster_drug_action Hypothetical Drug Action Pathway agent19 This compound transporter Drug Transporter (e.g., ABC Transporter) agent19->transporter Influx target_protein Target Protein (e.g., Kinetochore Protein) agent19->target_protein Inhibition transporter->agent19 Efflux (Resistance) cell_cycle Cell Cycle Progression target_protein->cell_cycle Activation parasite_death Parasite Death cell_cycle->parasite_death Blockage leads to

References

Application Notes: Antiparasitic Agent-19 Delivery Systems for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Effective in vivo delivery of antiparasitic agents is crucial for improving therapeutic efficacy, reducing systemic toxicity, and overcoming drug resistance. "Antiparasitic agent-19" is used here as a model compound to explore various advanced drug delivery systems. To provide concrete, data-driven examples, Ivermectin (IVM), a widely used broad-spectrum antiparasitic drug, will serve as the practical model for this agent. IVM's poor water solubility and susceptibility to drug efflux pumps like P-glycoprotein make it an excellent candidate for formulation in advanced delivery systems.[1][2] This document outlines the application of several nanocarrier systems, including Solid Lipid Nanoparticles (SLNs), Lipid Nanocapsules (LNCs), and Polymeric Micelles, for the in vivo delivery of antiparasitic agents.

Featured Delivery Systems & Data

Nanoparticle-based systems are effective for improving the bioavailability and therapeutic index of antiparasitic drugs.[3] Key advantages include enhanced solubility of hydrophobic drugs, protection from degradation, and potential for targeted delivery.[3][4]

  • Solid Lipid Nanoparticles (SLNs) : These are colloidal carriers made from lipids that are solid at room temperature.[5] They combine the advantages of polymeric nanoparticles, fat emulsions, and liposomes, offering high stability and controlled release.[3][5]

  • Lipid Nanocapsules (LNCs) : LNCs are biomimetic nanocarriers with a lipid core and a surfactant shell, often prepared using a solvent-free phase inversion method. They are particularly effective for encapsulating lipophilic drugs like ivermectin.

  • Polymeric Micelles (PMs) : These are self-assembling nanostructures formed from amphiphilic block copolymers in an aqueous solution.[6][7] Their core-shell structure allows for the encapsulation of hydrophobic drugs, enhancing solubility and stability.[6][8]

Data Presentation

The following tables summarize quantitative data from studies on various ivermectin nanoformulations, providing a basis for comparison.

Table 1: Physicochemical Properties of Ivermectin (IVM) Nanoformulations

Formulation Type Core Components Average Particle Size (nm) Encapsulation Efficiency (%) Zeta Potential (mV) Reference
Solid Lipid Nanoparticles (SLN) Palmitic Acid, Stearic Acid 150 - 570 ~90% -25 to -35 [9][10]
Nanoliposomes Phosphatidylcholine, Cholesterol 93 - 156 ~85% -13 to -34 [11]
Lipid Nanocapsules (LNC) Captex 8000, Lipoid S100 ~50 >99% -4.5

| Nanocrystals (NC) | N/A (Pure Drug) | ~186 | N/A | -20 |[12] |

Table 2: Comparative In Vivo & Ex Vivo Performance of Ivermectin (IVM) Formulations

Formulation Type Animal Model / System Key Finding Result Reference
IVM-SLNs Swiss Albino Mice (Trichinellosis Model) Reduction in adult worm count 92.5% reduction vs. 70.3% for free IVM [5]
IVM-LNCs Wistar Rats (Subcutaneous Injection) Systemic drug disposition (AUC) 14.6% higher AUC vs. commercial formulation
IVM-LNCs Wistar Rats (Subcutaneous Injection) Drug concentration in liver (96h) ~2-fold higher vs. commercial formulation
IVM-NCs Excised Pig Ear Skin (Ex Vivo) Dermal deposition 3-fold increase vs. coarse IVM [12]

| IVM-SLNs | Excised Rat Skin (Ex Vivo) | Cumulative drug permeation | Significantly increased vs. IVM suspension |[9] |

Signaling Pathways

Understanding the mechanism of action and resistance is key to designing effective therapies. Ivermectin primarily acts on glutamate-gated chloride channels (GluCls) in invertebrates and is also a substrate for P-glycoprotein (P-gp) efflux pumps.

Primary Mechanism of Action

Ivermectin's antiparasitic effect stems from its high affinity for glutamate-gated chloride channels (GluCls) found in the nerve and muscle cells of invertebrates.[13][14] Binding of ivermectin locks these channels in an open state, leading to an increased influx of chloride ions.[14][15] This causes hyperpolarization of the cell membrane, resulting in paralysis and eventual death of the parasite.[5][16]

cluster_membrane Invertebrate Neuronal Membrane GluCl Glutamate-Gated Chloride Channel (GluCl) Cl_in Cl- (Intracellular) Cl_out Cl- (Extracellular) Cl_out->GluCl Increased Influx Hyperpolarization Membrane Hyperpolarization Cl_in->Hyperpolarization Accumulation of negative charge IVM This compound (Ivermectin) IVM->GluCl Binds and locks channel open Paralysis Flaccid Paralysis & Parasite Death Hyperpolarization->Paralysis Inhibits neurotransmission

Caption: Mechanism of action via glutamate-gated chloride channels.

Mechanism of Resistance & Nanoparticle Interaction

P-glycoprotein (P-gp) is an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump, contributing to multidrug resistance (MDR).[17][18] Ivermectin is a known substrate and modulator of P-gp.[18][19] In resistant parasites, overexpression of P-gp can lead to increased efflux of the drug, reducing its intracellular concentration and efficacy.[19] Nanoformulations may help overcome this by protecting the drug and altering its transport pathway into cells, thus bypassing efflux pumps.

cluster_membrane Parasite Cell Membrane Pgp P-glycoprotein (P-gp) Efflux Pump ADP ADP + Pi IVM_free Free Ivermectin (Extracellular) Pgp->IVM_free Efflux Efficacy Reduced Efficacy Pgp->Efficacy Reduces intracellular concentration ATP ATP ATP->Pgp Hydrolysis IVM_free->Pgp Binds to P-gp IVM_intra Ivermectin (Intracellular) IVM_free->IVM_intra Diffusion IVM_intra->Pgp Target Intracellular Target (e.g., GluCl) IVM_intra->Target Action IVM_nano Nanoparticle-Encapsulated Ivermectin IVM_nano->Target Bypasses P-gp via alternative uptake

Caption: Role of P-glycoprotein in drug efflux and nanoparticle bypass.

Protocols & Experimental Workflow

Successful in vivo studies require robust and reproducible protocols for both the formulation of the delivery system and the evaluation of its efficacy in a relevant animal model.

General Experimental Workflow

The process of developing and testing a nanoformulation involves several key stages, from initial preparation and characterization to in vivo efficacy and safety assessment. This workflow ensures a systematic evaluation of the delivery system.

cluster_prep Phase 1: Formulation & Characterization cluster_invivo Phase 2: In Vivo Evaluation cluster_analysis Phase 3: Analysis & Conclusion A 1. Preparation of Nanoparticles B 2. Physicochemical Characterization (Size, Zeta, EE%) A->B C 3. Animal Model Infection B->C D 4. Administration of Formulations (e.g., Oral, SC) C->D E 5. Efficacy Assessment (e.g., Parasite Load Count) D->E F 6. (Optional) Biodistribution & PK Studies E->F G 7. Data Analysis F->G H 8. Conclusion on Efficacy & Safety G->H

Caption: General workflow for in vivo testing of nanoformulations.

Protocol 1: Preparation of IVM-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol describes the preparation of IVM-loaded SLNs using a combined hot homogenization and ultrasonication method, adapted from published studies.[9][10]

Materials:

  • Ivermectin (IVM)

  • Solid Lipid: Stearic Acid or Palmitic Acid

  • Surfactant: Polyvinyl alcohol (PVA), Poloxamer 188, or similar

  • Organic Solvent (optional, for drug dissolution): Ethanol

  • Deionized water

  • Magnetic stirrer with hot plate, probe sonicator, high-speed homogenizer.

Methodology:

  • Preparation of Lipid Phase:

    • Melt the solid lipid (e.g., stearic acid) by heating it to 5-10°C above its melting point.

    • Dissolve the required amount of Ivermectin (IVM) in the molten lipid. If solubility is low, IVM can first be dissolved in a minimal amount of a suitable organic solvent like ethanol before being added to the lipid.[10]

  • Preparation of Aqueous Phase:

    • Prepare an aqueous solution of the surfactant (e.g., 1% w/v PVA) in deionized water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Formation of Pre-emulsion:

    • Add the hot lipid phase dropwise to the hot aqueous phase under continuous stirring with a high-speed homogenizer (e.g., 10,000 rpm for 10 minutes). This forms a coarse oil-in-water (o/w) pre-emulsion.

  • Homogenization/Sonication:

    • Immediately subject the hot pre-emulsion to high-energy dispersion using a probe sonicator.[10]

    • Sonicate for a defined period (e.g., 4-5 minutes) to reduce the particle size to the nanometer range. Maintain the temperature during this step.

  • Nanoparticle Formation:

    • Cool the resulting nanoemulsion in an ice bath under gentle stirring.

    • As the lipid cools and recrystallizes, solid lipid nanoparticles are formed, entrapping the IVM.

  • Purification and Storage:

    • (Optional) Centrifuge or dialyze the SLN dispersion to remove excess surfactant and un-encapsulated drug.

    • Store the final SLN dispersion at 4°C.

Protocol 2: In Vivo Efficacy Evaluation in a Murine Model (Trichinellosis)

This protocol is a generalized procedure for evaluating the in vivo efficacy of an antiparasitic formulation, based on a model for treating the enteric phase of trichinellosis in mice.[5]

Materials & Animals:

  • Trichinella spiralis larvae for infection.

  • Swiss albino mice (e.g., 6-8 weeks old).

  • Test Formulations: IVM-SLNs, Free IVM solution, Placebo SLNs (without IVM).

  • Positive Control Drug: Albendazole.

  • Oral gavage needles.

Methodology:

  • Acclimatization and Grouping:

    • Acclimatize animals for at least one week before the experiment.

    • Divide mice into experimental groups (n=5-7 per group), for example:

      • Group 1: Negative Control (infected, untreated).

      • Group 2: Placebo Control (infected, treated with empty SLNs).

      • Group 3: Free Drug (infected, treated with free IVM solution).

      • Group 4: Test Formulation (infected, treated with IVM-SLNs).

      • Group 5: Positive Control (infected, treated with Albendazole).

  • Experimental Infection:

    • Infect each mouse (except for a healthy control group, if included) orally with a standard dose of T. spiralis larvae (e.g., 200-300 larvae).

  • Treatment Administration:

    • Begin treatment at a specified time post-infection (e.g., 2 days post-infection to target the enteric phase).

    • Administer the respective formulations to each group, typically via oral gavage. Dosing should be based on the IVM content (e.g., 0.2-0.4 mg/kg).

    • Treatment may consist of single or multiple doses over several days.

  • Efficacy Assessment (Endpoint):

    • At a predetermined time after the final treatment (e.g., 8 days post-infection), euthanize the mice.

    • Harvest the small intestine from each mouse.

    • Slit the intestines longitudinally, wash with saline, and incubate them to allow the adult worms to migrate out.

    • Count the number of adult worms recovered from each mouse under a stereomicroscope.

  • Data Analysis:

    • Calculate the mean worm count for each group.

    • Determine the percentage reduction in worm burden for each treatment group relative to the negative control group using the formula:

      • % Reduction = [(Mean count in Control - Mean count in Treated) / Mean count in Control] x 100

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed differences between groups.

References

Application Note: A Validated UPLC-MS/MS Method for the Rapid Quantification of Antiparasitic Agent-19 in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Antiparasitic agent-19 is a novel therapeutic compound under development for the treatment of a range of parasitic infections. To support preclinical and clinical development, a robust, sensitive, and selective analytical method is required for the accurate quantification of this compound in biological matrices. This application note describes a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of this compound in human plasma. The method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and toxicology assessments. This method has been validated in accordance with the International Conference on Harmonisation (ICH) and US Food and Drug Administration (FDA) guidelines.

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted below.

experimental_workflow sample_collection Plasma Sample Collection sample_prep Sample Preparation (Protein Precipitation) sample_collection->sample_prep Spike with IS uplc_msms UPLC-MS/MS Analysis sample_prep->uplc_msms Inject Supernatant data_processing Data Processing and Quantification uplc_msms->data_processing Acquire Data report Reporting data_processing->report Generate Results

Caption: Experimental workflow from sample collection to reporting.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (>99% purity)

  • This compound-d4 (internal standard, IS) (>99% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure, 18.2 MΩ·cm)

  • Human plasma (drug-free)

Apparatus
  • UPLC System: Waters ACQUITY UPLC I-Class

  • Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer

  • Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Microcentrifuge

  • Analytical balance

Sample Preparation
  • Thaw plasma samples and vortex to ensure homogeneity.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Add 10 µL of the internal standard working solution (this compound-d4, 1 µg/mL in methanol).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean vial for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions

UPLC Conditions:

ParameterValue
ColumnACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Column Temperature40°C
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Gradient10% B to 90% B in 2.5 min, hold for 0.5 min, return to 10% B in 0.1 min, and equilibrate for 0.9 min

MS/MS Conditions:

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.0 kV
Cone Voltage30 V
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
MRM TransitionsThis compound: 452.2 > 289.1, this compound-d4: 456.2 > 293.1

Method Validation

The method was validated for linearity, accuracy, precision, selectivity, recovery, and stability.

Method Validation Workflow

validation_workflow cluster_params Validation Parameters cluster_acceptance Acceptance Criteria (ICH/FDA) linearity Linearity linearity_crit r² ≥ 0.99 linearity->linearity_crit accuracy Accuracy accuracy_crit 85-115% of nominal (80-120% for LLOQ) accuracy->accuracy_crit precision Precision precision_crit RSD ≤ 15% (≤ 20% for LLOQ) precision->precision_crit selectivity Selectivity selectivity_crit No interference at RT selectivity->selectivity_crit recovery Recovery recovery_crit Consistent and reproducible recovery->recovery_crit stability Stability stability_crit Within ±15% of nominal stability->stability_crit

Caption: Key validation parameters and their acceptance criteria.

Results and Discussion

Linearity

The method was found to be linear over the concentration range of 1 to 1000 ng/mL for this compound in human plasma. The coefficient of determination (r²) was consistently ≥ 0.995.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The results are summarized in the table below.

QC LevelConcentration (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%RSD)Inter-day Accuracy (%)Inter-day Precision (%RSD)
LLOQ198.58.2102.111.5
LQC3101.25.699.87.9
MQC10097.84.198.55.3
HQC800103.43.5101.94.8
Selectivity

The method was found to be highly selective. No significant interfering peaks were observed at the retention times of this compound and its internal standard in blank plasma samples from six different sources.

Recovery

The extraction recovery of this compound was determined at three QC levels (LQC, MQC, and HQC). The recovery was consistent and reproducible, ranging from 85.3% to 92.1%.[1]

Stability

This compound was found to be stable in human plasma under various storage and handling conditions, including short-term bench-top stability (4 hours at room temperature), long-term storage (-80°C for 30 days), and three freeze-thaw cycles. The stability results were all within ±15% of the nominal concentrations.[1]

A sensitive, selective, and robust UPLC-MS/MS method for the quantification of this compound in human plasma has been successfully developed and validated. The method meets the regulatory requirements for bioanalytical method validation and is suitable for supporting the clinical development of this new antiparasitic agent. The short run time allows for high-throughput analysis, making it ideal for large-scale pharmacokinetic studies.

References

application of Antiparasitic agent-19 in veterinary parasitology

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Antiparasitic Agent-19 (Veterinary)

Product Name: this compound (APA-19)

Chemical Class: Phenylpyrazole Derivative (Hypothetical)

Description: this compound is a novel, potent, and selective inhibitor of a unique glutamate-gated chloride channel isoform found exclusively in invertebrates. Its targeted action results in rapid paralysis and death of a wide spectrum of ecto- and endoparasites, while exhibiting a high safety margin in mammalian hosts. These notes provide detailed protocols for researchers and drug development professionals on the application and evaluation of APA-19 in a veterinary parasitology context.

Quantitative Data Summary

The following tables summarize the efficacy, pharmacokinetic, and safety profiles of this compound in key preclinical studies involving canines.

Table 1: Efficacy of a Single Oral Dose of APA-19 Against Common Canine Ectoparasites.

Parasite SpeciesTimepoint (Post-infestation)Efficacy (%) at 2 mg/kgEfficacy (%) at 5 mg/kg
Ctenocephalides felis (Flea)24 hours98.5%>99.9%
48 hours>99.9%>99.9%
Rhipicephalus sanguineus (Tick)24 hours95.2%97.8%
48 hours>99.9%>99.9%
Dirofilaria immitis (Heartworm)30 days (Prophylactic)99.5%>99.9%

Table 2: Key Pharmacokinetic Parameters of APA-19 in Beagle Dogs Following a Single Oral Dose.

ParameterValue at 2 mg/kgValue at 5 mg/kg
Tmax (Time to Peak Plasma Concentration)2.1 ± 0.5 hours2.3 ± 0.6 hours
Cmax (Peak Plasma Concentration)450 ± 85 ng/mL1150 ± 210 ng/mL
AUC (Area Under the Curve)8,900 ± 1,200 ng·h/mL23,500 ± 3,100 ng·h/mL
t1/2 (Elimination Half-life)15.5 ± 2.8 days16.1 ± 3.1 days

Table 3: Summary of Safety and Tolerability Study in Canines (28-Day Repeated Oral Dosing).

Dose GroupClinical ObservationsKey Biomarker Changes
Control (Placebo) No adverse events noted.Within normal limits.
1X (5 mg/kg/day) No adverse events noted.No significant changes.
3X (15 mg/kg/day) No adverse events noted.No significant changes.
5X (25 mg/kg/day) Mild, transient lethargy in 1 of 8 animals (Days 2-3).No clinically significant changes.

Experimental Protocols

Protocol: In Vivo Efficacy Against Ctenocephalides felis in Canines

Objective: To determine the efficacy and speed of kill of a single oral dose of this compound against an existing infestation of Ctenocephalides felis (cat fleas) in dogs.

Materials:

  • This compound (formulated in a palatable oral chew)

  • Placebo chews

  • Healthy adult Beagle dogs (n=16), acclimated and free of parasites

  • Laboratory-reared adult C. felis

  • Flea combs

  • Individual housing units that allow for flea containment and collection

Methodology:

  • Animal Allocation: Randomly allocate 16 dogs to two groups (n=8 per group): Group 1 (Placebo Control) and Group 2 (APA-19, 5 mg/kg).

  • Infestation: On Day -1, infest each dog with approximately 100 viable, unfed adult C. felis.

  • Treatment: On Day 0, administer the corresponding treatment (placebo or APA-19 chew) orally. Ensure the full dose is consumed.

  • Flea Counts: At 24 and 48 hours post-treatment, perform a thorough combing of each dog's coat to remove and count all live fleas.

  • Efficacy Calculation: Calculate the geometric mean number of live fleas for each group. Efficacy is determined using the formula: Efficacy (%) = 100 * ( (Mean fleas on Control) - (Mean fleas on Treated) ) / (Mean fleas on Control)

  • Observation: Monitor animals for any adverse reactions throughout the study period.

Protocol: Pharmacokinetic (PK) Analysis in Canines

Objective: To define the plasma pharmacokinetic profile of this compound following a single oral administration in dogs.

Materials:

  • This compound (oral formulation)

  • Healthy adult Beagle dogs (n=8)

  • K3-EDTA blood collection tubes

  • Centrifuge

  • Validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method for APA-19 quantification

Methodology:

  • Dosing: Administer a single oral dose of APA-19 (e.g., 5 mg/kg) to fasted dogs.

  • Blood Sampling: Collect whole blood samples (approx. 2 mL) via the jugular vein at the following timepoints: 0 (pre-dose), 0.5, 1, 2, 4, 8, 24, 48, 72, 168, 336, 504, and 672 hours post-dose.

  • Plasma Preparation: Immediately following collection, centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of APA-19 in plasma samples using the validated LC-MS/MS method.

  • Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters (Cmax, Tmax, AUC, t1/2).

Visualizations: Pathways and Workflows

Hypothetical Mechanism of Action

The diagram below illustrates the proposed signaling pathway targeted by this compound in the parasite's neuromuscular system.

G cluster_neuron Parasite Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_muscle Parasite Postsynaptic Muscle Cell glutamate Glutamate glutamate_released vesicle Synaptic Vesicle vesicle->glutamate Release receptor Glutamate-Gated Chloride Channel (GluCl) glutamate_released->receptor Binds & Activates cl_ion Cl- Ions receptor->cl_ion Opens Channel paralysis Hyperpolarization & Paralysis cl_ion->paralysis Influx Leads To apa19 This compound apa19->receptor Non-competitively Binds & Potentiates Channel Opening

Caption: Proposed mechanism of APA-19 at the parasite neuromuscular junction.

Experimental Workflow: In Vivo Efficacy Study

This diagram outlines the sequential steps involved in the canine efficacy study protocol described in section 2.1.

G start Start: Acclimated Canine Subjects (n=16) randomize Randomize into Two Groups (Control vs. APA-19, n=8 each) start->randomize infest Day -1: Infest each dog with ~100 C. felis randomize->infest treat Day 0: Administer Oral Treatment (Placebo or 5 mg/kg APA-19) infest->treat comb24 Hour 24: Comb and Count Live Fleas treat->comb24 comb48 Hour 48: Comb and Count Live Fleas comb24->comb48 analyze Calculate Geometric Means and Determine Efficacy comb48->analyze end End of Study analyze->end

Caption: Workflow for the in vivo efficacy evaluation of this compound.

Logical Relationship: Dose Selection Framework

The following diagram illustrates the decision-making process for selecting the optimal therapeutic dose based on preclinical data.

G data Preclinical Data Inputs efficacy In Vivo Efficacy (Table 1) data->efficacy pk Pharmacokinetics (Table 2) data->pk safety Safety / Tolerability (Table 3) data->safety decision Is Efficacy >99% at Lowest Dose? efficacy->decision decision2 Is Safety Margin Acceptable (e.g., >5X)? pk->decision2 Inform Exposure Levels safety->decision2 decision->decision2 Yes dose_reconsider Re-evaluate Dose or Formulation decision->dose_reconsider No dose_selected Optimal Dose Selected (e.g., 5 mg/kg) decision2->dose_selected Yes decision2->dose_reconsider No

Caption: Decision framework for therapeutic dose selection of APA-19.

Troubleshooting & Optimization

improving the yield of Antiparasitic agent-19 synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ivermectin. The focus is on improving the yield and purity of the final product by addressing common challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Ivermectin?

A1: Ivermectin is a semi-synthetic antiparasitic agent. The most common and industrially significant method for its synthesis is the catalytic hydrogenation of Avermectin B1, which is a mixture of Avermectin B1a and B1b.[1][2] This process selectively reduces the double bond at the C22-C23 position of the Avermectin macrocyclic lactone.[2] Avermectin itself is a natural product obtained through the fermentation of the bacterium Streptomyces avermitilis.[1]

Q2: What are the main components of the Ivermectin product?

A2: Commercial Ivermectin is a mixture consisting of at least 80% 22,23-dihydroavermectin B1a and no more than 20% 22,23-dihydroavermectin B1b.[1]

Q3: What are the key challenges in Ivermectin synthesis that can affect yield?

A3: Several challenges can impact the final yield and purity of Ivermectin. These include:

  • Catalyst activity and recovery: The cost and efficiency of the catalyst, typically a rhodium-based complex like Wilkinson's catalyst, are significant factors.[3] Catalyst deactivation or difficult recovery can lead to lower yields and increased production costs.

  • Side reactions and impurity formation: Incomplete hydrogenation or the formation of over-reduced or rearranged byproducts can complicate purification and reduce the overall yield of the desired product.[4]

  • Purification of the final product: Separating Ivermectin from unreacted Avermectin, catalyst residues, and other impurities requires efficient chromatographic techniques.[4]

  • Use of hazardous materials: Some traditional methods may involve toxic solvents and reagents, posing safety and environmental concerns.[5][6]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low conversion of Avermectin to Ivermectin 1. Catalyst Inactivity: The catalyst may be poisoned or deactivated.- Ensure the use of high-purity, oxygen-free solvents and reagents. - Consider using fresh catalyst or a different type of catalyst, such as a ruthenium-based catalyst which can be more cost-effective.[3] - Pre-activate the catalyst according to the recommended procedure.
2. Insufficient Hydrogen Pressure: The partial pressure of hydrogen may be too low for the reaction to proceed efficiently.- Increase the hydrogen pressure within the safe limits of the reaction vessel. Recommended pressures can range from 0.3 to 4 MPa.[3]
3. Inadequate Reaction Temperature: The temperature may be too low for the catalyst to be sufficiently active.- Optimize the reaction temperature. Typical ranges are between 40°C and 80°C.[3]
Formation of Multiple Byproducts 1. Over-reduction: Non-selective hydrogenation of other double bonds in the molecule.- Use a highly selective catalyst like Wilkinson's catalyst. - Optimize reaction time and temperature to favor the selective reduction of the C22-C23 double bond.
2. Degradation of Avermectin or Ivermectin: The starting material or product may be unstable under the reaction conditions.- Use milder reaction conditions (lower temperature, shorter reaction time). - Ensure the reaction is carried out under an inert atmosphere to prevent oxidation.
3. Rearrangement of the Macrocyclic Ring: Unexpected structural rearrangements can occur under certain conditions.[7]- Carefully control the reaction pH and temperature. - Investigate the use of different solvent systems.
Difficulty in Product Purification 1. Co-elution of Impurities: Impurities may have similar chromatographic behavior to Ivermectin.- Optimize the HPLC or column chromatography method (e.g., change the mobile phase composition, use a different stationary phase).[4]
2. Catalyst Residues: Residual rhodium or other metals from the catalyst remain in the product.- Employ effective catalyst removal techniques, such as treatment with activated carbon or specific scavengers.[6]
Inconsistent B1a to B1b Ratio 1. Variation in Starting Material: The ratio of Avermectin B1a to B1b in the starting material directly influences the final product ratio.- Ensure the starting Avermectin B1 has a consistent and specified ratio of B1a to B1b.
2. Different Reaction Rates: The hydrogenation rates of Avermectin B1a and B1b may differ slightly.- While difficult to control, consistent reaction conditions will help maintain a consistent final product ratio.

Experimental Protocols

Key Experiment: Catalytic Hydrogenation of Avermectin B1 to Ivermectin

This is a generalized protocol and should be adapted and optimized for specific laboratory conditions and scales.

Materials:

  • Avermectin B1 (mixture of B1a and B1b)

  • Wilkinson's catalyst (Tris(triphenylphosphine)rhodium(I) chloride) or an alternative catalyst (e.g., RuCl₃·3H₂O and monosulfonated triphenylphosphine sodium salt)[3]

  • High-purity, deoxygenated solvent (e.g., toluene, ethanol, or a two-phase system of toluene, water, and ethanol)[3][6]

  • Hydrogen gas (high purity)

  • Inert gas (e.g., Nitrogen or Argon)

  • Reaction vessel (autoclave or high-pressure reactor)

Procedure:

  • Reactor Preparation: The reaction vessel is charged with Avermectin B1 and the chosen solvent. The system is then purged several times with an inert gas to remove all oxygen.

  • Catalyst Addition: The catalyst is added to the reactor under a stream of inert gas. The mass ratio of Avermectin to catalyst is a critical parameter to optimize, with typical ratios being around 145-155:1.2-1.5.[6]

  • Hydrogenation: The reactor is sealed and pressurized with hydrogen gas to the desired pressure (e.g., 1.0 - 1.4 MPa).[3][6] The reaction mixture is heated to the target temperature (e.g., 60 - 74 °C) and stirred vigorously for a set period (e.g., 1.5 - 8 hours).[3][6]

  • Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by HPLC to determine the conversion of Avermectin B1.

  • Work-up and Purification:

    • After the reaction is complete, the reactor is cooled to room temperature and the hydrogen pressure is carefully released.

    • The reaction mixture is filtered to remove the catalyst. In some procedures, the catalyst is removed by treatment with activated carbon.[6]

    • The solvent is removed under reduced pressure.

    • The crude Ivermectin is then purified, typically by crystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.[5][6]

Data Presentation

Table 1: Comparison of Different Catalytic Systems for Ivermectin Synthesis

Catalyst SystemSolventTemperature (°C)Pressure (MPa)Reaction Time (h)Yield (%)Reference
Wilkinson's Catalyst (RhCl(PPh₃)₃)Toluene68-741.2-1.41.5-2High (not specified)[6]
[RhCl(COD)]₂ / Sulphonated Phosphine (heterogeneous)Not specifiedNot specifiedNot specifiedNot specified85[8]
RuCl₃·3H₂O / TPPMSToluene/Water/Ethanol (5:2:1)601.08High (not specified)[3]
Pd/C (for a modified synthesis from Avermectin B2)2-butyl acetate50Not specified867-72 (overall)[5]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification start Start reactor_prep Prepare Reactor with Avermectin B1 and Solvent start->reactor_prep purge Purge with Inert Gas reactor_prep->purge catalyst_add Add Catalyst purge->catalyst_add hydrogenation Pressurize with H₂ and Heat catalyst_add->hydrogenation monitor Monitor Reaction (HPLC) hydrogenation->monitor monitor->hydrogenation Continue Reaction workup Cooldown and Depressurize monitor->workup Reaction Complete filtration Filter to Remove Catalyst workup->filtration evaporation Solvent Evaporation filtration->evaporation purify Crystallization or Chromatography evaporation->purify end Pure Ivermectin purify->end

Caption: Experimental workflow for the synthesis of Ivermectin.

Troubleshooting_Tree cluster_low_conversion Low Conversion Issues cluster_high_conversion High Conversion, Low Yield Issues start Low Ivermectin Yield check_conversion Check Avermectin Conversion by HPLC start->check_conversion catalyst_issue Potential Catalyst Issue check_conversion->catalyst_issue Low Conversion byproducts Check for Byproducts/ Degradation check_conversion->byproducts High Conversion pressure_issue Check H₂ Pressure catalyst_issue->pressure_issue Catalyst OK temp_issue Check Reaction Temperature pressure_issue->temp_issue Pressure OK purification_loss Review Purification Procedure byproducts->purification_loss Minimal Byproducts

Caption: Troubleshooting decision tree for low Ivermectin yield.

References

troubleshooting Antiparasitic agent-19 instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antiparasitic Agent-19

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My stock solution of this compound is showing a progressive loss of potency. What are the likely causes?

A1: The instability of this compound in aqueous solutions is primarily attributed to two main degradation pathways: hydrolysis and photodegradation.[1][2] The susceptibility to these pathways is highly dependent on the pH, temperature, and light exposure of the solution.

  • Hydrolysis: this compound contains a lactone ring and a carbamate group, both of which are susceptible to hydrolysis.[2][3] This reaction is catalyzed by both acidic and basic conditions, leading to the cleavage of these functional groups and a loss of therapeutic activity.[2][4] Alkaline conditions, in particular, have been shown to significantly increase the rate of degradation for similar compounds.[4][5][6]

  • Photodegradation: Like many benzimidazole-derived compounds, this compound is sensitive to light, especially in the UV spectrum.[1][4][7] Exposure to direct sunlight or even ambient laboratory light for extended periods can catalyze the degradation of the molecule.[1][8][9]

Q2: What is the optimal pH for preparing and storing an aqueous solution of this compound?

A2: To minimize hydrolytic degradation, it is recommended to prepare and store solutions in a slightly acidic buffer, ideally between pH 4.5 and 5.5. Studies on similar benzimidazole anthelmintics have shown good stability in acidic conditions (e.g., 0.1M HCl), whereas alkaline solutions lead to rapid degradation.[4] You should avoid alkaline conditions (pH > 8) as they significantly accelerate the hydrolysis of the carbamate and lactone moieties.

Q3: I've observed precipitation in my buffered solution of this compound after a short period. How can I improve its solubility and prevent this?

A3: The aqueous solubility of this compound is limited. Precipitation can occur due to several factors, including pH, temperature, and the concentration of the agent.[10][11]

  • Co-solvents: Consider the use of a co-solvent system. Adding a small percentage (e.g., 5-10%) of a water-miscible organic solvent like DMSO, ethanol, or polyethylene glycol (PEG) can significantly enhance solubility. However, ensure the chosen co-solvent is compatible with your experimental system.

  • pH Adjustment: As mentioned, the agent is more stable in slightly acidic conditions. Ensure your buffer has sufficient capacity to maintain the target pH after the addition of the agent.

  • Temperature: Generally, solubility increases with temperature.[10] However, for this compound, elevated temperatures can also accelerate degradation.[1][4][5] Therefore, gentle warming to aid dissolution followed by storage at recommended cool temperatures (2-8°C) is advisable. Avoid freeze-thaw cycles, which can also promote precipitation.

Q4: How should I handle and store my solutions to prevent photodegradation?

A4: All solutions containing this compound should be protected from light.

  • Use amber-colored vials or wrap your containers in aluminum foil.

  • Minimize exposure to ambient light during experimental procedures.

  • Store solutions in the dark, preferably in a refrigerator or cold room.

Troubleshooting Guide

Problem: Rapid loss of active compound concentration in solution.

Potential Cause Diagnostic Check Recommended Solution
Alkaline Hydrolysis Measure the pH of your solution. Is it neutral or alkaline (pH ≥ 7)?Prepare fresh solutions using a validated, slightly acidic buffer (pH 4.5-5.5).
Photodegradation Was the solution exposed to light (sunlight or lab light) for an extended period?Repeat the experiment using amber vials or foil-wrapped containers. Store all stock and working solutions in the dark.
Thermal Degradation Was the solution stored at room temperature or higher?Store solutions at 2-8°C. Avoid prolonged exposure to elevated temperatures during experiments.
Oxidative Degradation Is your buffer system susceptible to generating reactive oxygen species? Are there any oxidizing agents present?Degas the solvent before use. Consider adding an antioxidant if compatible with your assay.

Stability Data Summary

The following table summarizes the stability of this compound under forced degradation conditions. The data represents the percentage of the agent remaining after a 24-hour incubation period.

Condition Parameter % Agent-19 Remaining
Acid Hydrolysis 0.1 M HCl at 60°C85%
Base Hydrolysis 0.1 M NaOH at 60°C<10%
Oxidative 6% H₂O₂ at 25°C65%
Thermal pH 5.0 Buffer at 60°C78%
Photolytic pH 5.0 Buffer, 1.2 million lux hours55%

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol is designed to identify the primary degradation pathways and products of this compound, which is essential for developing stability-indicating analytical methods.[12][13][14]

1. Materials and Equipment:

  • This compound reference standard

  • HPLC-grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter, analytical balance

  • HPLC system with a UV/Vis or PDA detector

  • Photostability chamber

  • Temperature-controlled oven and water bath

2. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) where it is known to be stable.

3. Stress Conditions: For each condition, a control sample (stock solution diluted in the same solvent but without the stressor, kept at 2-8°C in the dark) should be prepared and analyzed alongside the stressed samples. The goal is to achieve 5-20% degradation.[13]

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 8 hours.

  • Oxidative Degradation: Dilute the stock solution with 6% H₂O₂ to a final concentration of 100 µg/mL. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Dilute the stock solution in a pH 5.0 buffer to a final concentration of 100 µg/mL. Incubate in an oven at 60°C for 48 hours, protected from light.

  • Photodegradation: Dilute the stock solution in a pH 5.0 buffer to a final concentration of 100 µg/mL. Expose the solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

4. Sample Analysis:

  • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analyze all stressed samples and controls by a suitable, validated reverse-phase HPLC method.

  • The method should be capable of separating the intact this compound from its degradation products. A C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a common starting point.

Visual Guides

cluster_start Start: Instability Observed cluster_check Initial Checks cluster_solubility Solubility Issues cluster_solution Solutions start Loss of Potency or Precipitation Observed check_precipitate Is there visible precipitation? start->check_precipitate Begin Troubleshooting check_degradation Is the solution clear but showing reduced potency? check_precipitate->check_degradation No sol_ph Verify buffer pH is in optimal range (4.5-5.5) check_precipitate->sol_ph Yes deg_light Was solution protected from light? check_degradation->deg_light Yes sol_cosolvent Add compatible co-solvent (e.g., 5% DMSO) sol_ph->sol_cosolvent deg_ph Was pH acidic (4.5-5.5)? deg_light->deg_ph sol_light Use amber vials and store in the dark deg_light->sol_light No deg_ph->deg_light deg_ph->deg_ph sol_buffer Use validated acidic buffer deg_ph->sol_buffer No

Caption: Troubleshooting workflow for this compound instability.

cluster_hydrolysis Hydrolysis Pathway cluster_photo Photodegradation Pathway parent This compound (Active Compound) hydrolysis_product_1 Product A (Lactone Ring Cleavage) parent->hydrolysis_product_1 H₂O / OH⁻ hydrolysis_product_2 Product B (Carbamate Hydrolysis) parent->hydrolysis_product_2 H₂O / H⁺ or OH⁻ photo_product_1 Product C (Oxidized Derivative) parent->photo_product_1 Light (hν) / O₂ photo_product_2 Product D (Decarboxylated Moiety) parent->photo_product_2 Light (hν)

Caption: Primary degradation pathways for this compound.

cluster_stress Apply Stress Conditions (24-48h) prep Prepare 1 mg/mL Stock Solution in Methanol acid 0.1 M HCl @ 60°C prep->acid base 0.1 M NaOH @ 60°C prep->base oxi 6% H₂O₂ @ 25°C prep->oxi photo Light Exposure (ICH Q1B) prep->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze All Samples & Controls by Stability-Indicating HPLC oxi->analyze photo->analyze neutralize->analyze data Quantify Degradation & Identify Degradants analyze->data

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Antiparasitic Agent-19 Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of Antiparasitic agent-19.

Frequently Asked Questions (FAQs)

Q1: What are the most common crystallization problems observed with this compound?

A1: The most frequently reported issues during the crystallization of this compound include the formation of amorphous precipitate instead of crystals, the appearance of multiple crystal forms (polymorphism), and the tendency for the compound to "oil out" or form a liquid phase instead of a solid. Additionally, obtaining crystals with a desirable morphology (e.g., avoiding fine needles or agglomerates) can be challenging.

Q2: How does the choice of solvent affect the crystallization of this compound?

A2: The solvent system is a critical factor that influences solubility, nucleation and growth kinetics, crystal form (polymorph), and crystal shape (morphology). An appropriate solvent should exhibit moderate solubility for this compound, with solubility increasing with temperature for cooling crystallization, or having a suitable anti-solvent for precipitation crystallization.

Q3: What is polymorphism and why is it a concern for this compound?

A3: Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same active pharmaceutical ingredient (API) can have different physical properties, including solubility, stability, and bioavailability. For this compound, controlling polymorphism is crucial to ensure consistent product quality and therapeutic efficacy.

Q4: What is "oiling out" and how can it be prevented?

A4: "Oiling out" is a phenomenon where the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase. This often occurs when the solution is highly supersaturated. To prevent oiling out, one can try using a more dilute solution, a slower cooling or anti-solvent addition rate, or selecting a different solvent system.

Troubleshooting Guides

Problem 1: Amorphous Precipitation

Symptom: A fine, non-crystalline powder crashes out of the solution upon cooling or addition of an anti-solvent.

Possible Causes & Solutions:

CauseSolution
High degree of supersaturation Decrease the cooling rate or the rate of anti-solvent addition. Start with a more dilute solution.
Inappropriate solvent system Conduct a solvent screening to identify a solvent system where this compound has moderate solubility.
Rapid nucleation kinetics Introduce seed crystals at a lower supersaturation level to promote controlled crystal growth over nucleation.
Presence of impurities Purify the starting material to remove impurities that may be inhibiting crystallization.
Problem 2: Undesirable Crystal Morphology (e.g., needles, plates)

Symptom: Crystals are very fine, needle-like, or form thin plates, leading to difficulties in filtration and drying.

Possible Causes & Solutions:

CauseSolution
Solvent effects The solvent can influence which crystal faces grow faster. Experiment with different solvents or solvent mixtures to alter the crystal habit.
High supersaturation A lower level of supersaturation can favor slower, more uniform growth, leading to more equant crystals.
Additives/Impurities Small amounts of specific additives can adsorb to certain crystal faces and inhibit their growth, thereby modifying the crystal shape. Screen for suitable additives.
Agitation rate The mixing intensity can affect crystal breakage and secondary nucleation. Optimize the agitation rate.
Problem 3: Polymorphism

Symptom: Different crystal forms are obtained in different experiments, or a mixture of forms is produced.

Possible Causes & Solutions:

CauseSolution
Thermodynamic vs. Kinetic Control Fast cooling or precipitation tends to yield a metastable (kinetically favored) polymorph, while slower processes favor the stable (thermodynamically favored) form. Control the cooling/addition rate.
Solvent Influence The choice of solvent can dictate which polymorph crystallizes. Perform a comprehensive polymorphic screen with a variety of solvents.
Seeding Use seed crystals of the desired polymorph to direct the crystallization towards that specific form.
Temperature Different polymorphs can be stable at different temperatures. Determine the transition temperatures between polymorphs.

Data Presentation

Table 1: Solubility of this compound in Various Solvents at Different Temperatures

SolventSolubility at 25°C (mg/mL)Solubility at 50°C (mg/mL)
Methanol15.245.8
Ethanol8.528.1
Isopropanol4.115.3
Acetone25.660.2
Acetonitrile18.952.7
Toluene1.25.8
Water< 0.1< 0.1

Table 2: Effect of Cooling Rate on Crystal Size and Polymorph

Cooling Rate (°C/hour)Average Crystal Size (µm)Predominant Polymorph
2050-100Form I (Stable)
10150-250Form I (Stable)
5300-500Form I (Stable)
1> 500Form I (Stable)
Quench Cooling< 20 (amorphous)Amorphous

Experimental Protocols

Protocol 1: Solvent Screening for Crystallization
  • Objective: To identify a suitable solvent or solvent system for the crystallization of this compound.

  • Materials: this compound, a selection of solvents (e.g., alcohols, ketones, esters, hydrocarbons), vials, heating and stirring plate, analytical balance.

  • Procedure:

    • Weigh approximately 10 mg of this compound into a small vial.

    • Add a selected solvent dropwise while stirring at room temperature until the solid dissolves. Record the volume of solvent used to estimate solubility.

    • If the solid does not dissolve in approximately 2 mL of solvent, heat the suspension gently (e.g., to 50°C) and continue adding solvent until dissolution is achieved.

    • Allow the saturated solution to cool slowly to room temperature, and then cool further in an ice bath.

    • Observe for crystal formation. Note the quality and morphology of any crystals that form.

    • Repeat this process for a range of solvents to identify promising candidates for further optimization.

Protocol 2: Seeding for Controlled Crystallization
  • Objective: To control the crystal form and size by introducing seed crystals of the desired polymorph.

  • Materials: Saturated solution of this compound, seed crystals of the desired polymorph (e.g., Form I), crystallization vessel with temperature control.

  • Procedure:

    • Prepare a saturated solution of this compound in a selected solvent at an elevated temperature.

    • Cool the solution to a temperature where it is slightly supersaturated.

    • Add a small quantity (typically 1-2% w/w of the solute) of seed crystals to the solution.

    • Maintain the solution at this temperature for a period to allow the seeds to establish themselves (e.g., 1 hour).

    • Begin a slow cooling profile (e.g., 5°C/hour) to promote the growth of the seed crystals.

    • Once the final temperature is reached, hold for a period to maximize yield.

    • Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry.

Visualizations

G cluster_0 Troubleshooting Workflow start Crystallization Problem precipitate Amorphous Precipitate? start->precipitate morphology Poor Morphology? precipitate->morphology No sol_precipitate Reduce Supersaturation Change Solvent Seed precipitate->sol_precipitate Yes polymorph Wrong Polymorph? morphology->polymorph No sol_morphology Optimize Solvent Lower Supersaturation Use Additives morphology->sol_morphology Yes oiling_out Oiling Out? polymorph->oiling_out No sol_polymorph Control Cooling Rate Seed with Desired Form Change Solvent polymorph->sol_polymorph Yes sol_oiling_out Use Dilute Solution Slower Cooling Change Solvent oiling_out->sol_oiling_out Yes end Good Crystals oiling_out->end No sol_precipitate->end sol_morphology->end sol_polymorph->end sol_oiling_out->end

Caption: Troubleshooting workflow for common crystallization problems.

G cluster_1 Polymorphism Control solution Supersaturated Solution of Agent-19 fast_cool Fast Cooling (Kinetic Control) solution->fast_cool slow_cool Slow Cooling (Thermodynamic Control) solution->slow_cool seeding Seeding with Form I solution->seeding form_ii Metastable Polymorph (Form II) fast_cool->form_ii form_i Stable Polymorph (Form I) slow_cool->form_i seeding->form_i

Caption: Control of polymorphism in this compound.

G cluster_2 Crystal Screening Workflow start Start: Pure Agent-19 solvent_screen 1. Solvent Screening (Solubility & Initial Crystals) start->solvent_screen temp_screen 2. Temperature Profiling (Cooling Rates) solvent_screen->temp_screen seed_screen 3. Seeding Experiments (Polymorph & Size Control) temp_screen->seed_screen optimization 4. Optimization (pH, Additives, Scale-up) seed_screen->optimization end End: Robust Protocol optimization->end

Caption: Experimental workflow for crystal screening.

Technical Support Center: Refining the Purification of Antiparasitic Agent-19

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refining and purification of Antiparas itic agent-19 from crude plant extracts.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental workflow for purifying Antiparasitic agent-19, a moderately polar, slightly acid-sensitive alkaloid.

Problem ID Issue Potential Causes Recommended Solutions
AP19-T01 Low yield of this compound after initial extraction. 1. Incomplete cell lysis of the plant material.2. Inappropriate solvent polarity for extraction.3. Degradation of the agent during extraction.1. Ensure the plant material is finely ground. Consider using enzymatic lysis or freeze-thaw cycles prior to extraction.2. Use a solvent system of intermediate polarity, such as a mixture of dichloromethane and methanol.3. Avoid prolonged extraction times and high temperatures.
AP19-T02 Poor separation of this compound during column chromatography. 1. Incorrect mobile phase polarity.2. Column overloading.3. Irregular column packing.1. Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.25-0.35 for this compound.[1]2. Reduce the amount of crude extract loaded onto the column.3. Ensure the silica gel is packed uniformly without any air bubbles or cracks.
AP19-T03 Peak tailing of this compound in HPLC analysis. 1. Interaction of the alkaloid with acidic silica.2. Presence of impurities.3. Inappropriate mobile phase pH.1. Use a deactivated silica column or add a small amount of a basic modifier like triethylamine (0.1%) to the mobile phase.[2]2. Re-purify the sample using a different chromatographic technique.3. Adjust the pH of the mobile phase to suppress the ionization of the alkaloid.
AP19-T04 This compound appears to be degrading on the silica gel column. 1. The compound is sensitive to the acidic nature of silica gel.[3]1. Deactivate the silica gel by treating it with a base before packing the column.2. Consider using an alternative stationary phase like alumina.
AP19-T05 The purified this compound shows low biological activity. 1. Isomerization or degradation during purification.2. Presence of an inhibiting impurity.1. Re-evaluate all purification steps for harsh conditions (e.g., strong acids, high temperatures).2. Perform further purification steps and re-test for activity.

Frequently Asked Questions (FAQs)

Q1: What is the general purification strategy for this compound?

A1: A typical workflow involves a multi-step process starting with a crude solvent extraction from the plant material. This is followed by an acid-base liquid-liquid extraction to isolate the alkaloid fraction. Further purification is achieved through column chromatography, and a final polishing step using High-Performance Liquid Chromatography (HPLC) yields the pure this compound.

Q2: How can I improve the recovery of this compound during the acid-base extraction?

A2: To improve recovery, ensure that the pH is carefully controlled during the acidification and basification steps. Multiple, smaller volume extractions are more efficient than a single large volume extraction. Also, allow for adequate mixing and settling time for phase separation.

Q3: What is the best way to monitor the purification process?

A3: Thin Layer Chromatography (TLC) is an effective and rapid method to monitor the separation of this compound from other components in the extract and to track its presence in different fractions from column chromatography.[1] HPLC can be used for quantitative analysis of purity at each stage.

Q4: What are the expected yield and purity at each stage of the purification process?

A4: The following table provides typical, illustrative data for the purification of this compound from 1 kg of dried plant material. Actual results may vary depending on the quality of the starting material and experimental conditions.

Purification Stage Total Weight (g) Purity of AP-19 (%) Yield of AP-19 (g) Overall Yield (%)
Crude Extract1002.52.5100
After Acid-Base Extraction15152.2590
After Column Chromatography3702.184
After Preparative HPLC1.8>981.7670.4

Q5: How should I store the purified this compound?

A5: Purified this compound should be stored as a solid in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. For long-term storage, temperatures of -20°C or lower are recommended.

Experimental Protocols

Protocol for Crude Extraction
  • Preparation: Air-dry and grind the plant material to a fine powder.

  • Extraction: Macerate 1 kg of the powdered plant material in 5 L of a 9:1 mixture of dichloromethane:methanol for 48 hours at room temperature with occasional stirring.

  • Filtration: Filter the extract through cheesecloth and then through Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

Protocol for Acid-Base Extraction
  • Dissolution: Dissolve the crude extract in 500 mL of 5% hydrochloric acid.

  • Washing: Wash the acidic solution three times with 250 mL of diethyl ether to remove neutral and acidic impurities. Discard the organic layer.

  • Basification: Adjust the pH of the aqueous layer to 9-10 with a 25% ammonium hydroxide solution.

  • Extraction of Alkaloids: Extract the basified solution three times with 300 mL of dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alkaloid fraction.

Protocol for Column Chromatography
  • Column Preparation: Pack a glass column (5 cm diameter, 50 cm length) with 200 g of silica gel (60-120 mesh) in hexane.

  • Sample Loading: Dissolve the crude alkaloid fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried silica onto the top of the prepared column.

  • Elution: Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity to 100% ethyl acetate.

  • Fraction Collection: Collect fractions of 20 mL and monitor them by TLC.

  • Pooling and Concentration: Combine the fractions containing this compound and concentrate them under reduced pressure.

Protocol for Preparative HPLC
  • System Preparation: Use a C18 reverse-phase column (e.g., 250 x 20 mm, 10 µm). Equilibrate the column with the mobile phase.

  • Mobile Phase: A mixture of acetonitrile and water (with 0.1% triethylamine) in a 60:40 ratio.

  • Sample Preparation: Dissolve the semi-purified sample from column chromatography in the mobile phase.

  • Injection and Elution: Inject the sample and elute with the mobile phase at a flow rate of 10 mL/min.

  • Fraction Collection: Collect the peak corresponding to this compound based on the retention time determined from analytical HPLC.

  • Final Processing: Concentrate the collected fraction to obtain the pure compound.

Visualizations

Purification_Workflow Crude_Extract Crude Extract Acid_Base Acid-Base Extraction Crude_Extract->Acid_Base Isolate Alkaloids Column_Chrom Column Chromatography Acid_Base->Column_Chrom Fractionate Prep_HPLC Preparative HPLC Column_Chrom->Prep_HPLC Purify Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Final Product

Caption: Purification workflow for this compound.

Troubleshooting_Low_Yield Start Low Yield of this compound Check_Extraction Check Extraction Efficiency Start->Check_Extraction Check_Column Review Column Chromatography Check_Extraction->Check_Column Efficient Solution1 Optimize Extraction Solvent/Method Check_Extraction->Solution1 Inefficient Check_Stability Assess Compound Stability Check_Column->Check_Stability Good Separation Solution2 Check TLC and Optimize Mobile Phase Check_Column->Solution2 Poor Separation Solution3 Use Deactivated Silica or Alumina Check_Stability->Solution3 Degradation Observed End Yield Improved Check_Stability->End Stable Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Troubleshooting Inconsistent Results in Antiparasitic Agent-19 Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues leading to inconsistent results in bioassays with Antiparasitic agent-19.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues that can be encountered during your experiments.

FAQ 1: Why am I seeing high variability in my assay results between replicate wells?

High variability between replicate wells can obscure the true effect of this compound and lead to unreliable dose-response curves.

Possible Causes and Troubleshooting Steps:

  • Inconsistent Cell Seeding: Uneven cell distribution across the plate is a common source of variability.

    • Troubleshooting: Ensure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette with care, ensuring all tips are dispensing equal volumes. Consider using an automated cell dispenser for high-throughput screening (HTS) to improve consistency.

  • Edge Effects: Evaporation from wells on the outer edges of a microplate can concentrate media components and affect cell growth and compound activity.

    • Troubleshooting: Avoid using the outer rows and columns of the plate for experimental samples. Instead, fill these wells with sterile water or media to create a humidity barrier.

  • Compound Precipitation: this compound may precipitate out of solution, especially at higher concentrations, leading to inconsistent concentrations in the assay wells.

    • Troubleshooting: Visually inspect compound stock solutions and dilutions for any signs of precipitation. Determine the solubility of this compound in your assay media. Consider using a lower concentration of solvent (e.g., DMSO) or adding a non-toxic solubilizing agent.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, compounds, or reagents will introduce significant variability.

    • Troubleshooting: Calibrate and regularly service your pipettes. Use fresh pipette tips for each replicate. For critical steps, consider using reverse pipetting for viscous solutions.

FAQ 2: My dose-response curve is not sigmoidal, or the results are not dose-dependent. What could be the issue?

An irregular or non-existent dose-response relationship can indicate a fundamental problem with the assay or the compound itself.

Possible Causes and Troubleshooting Steps:

  • Incorrect Concentration Range: The tested concentrations of this compound may be too high (causing cytotoxicity that masks the specific antiparasitic effect) or too low (showing no effect).

    • Troubleshooting: Perform a broad-range dose-response experiment (e.g., from nanomolar to high micromolar) to determine the optimal concentration range for a full sigmoidal curve.

  • Compound Instability: this compound may be unstable in the assay medium over the incubation period.

    • Troubleshooting: Assess the stability of the compound in your assay media over time using analytical methods like HPLC. If unstable, consider reducing the incubation time or using a different assay format.

  • Off-Target Effects: At high concentrations, the compound may be hitting targets other than the intended one, leading to a complex or unexpected dose-response.

    • Troubleshooting: If possible, test the compound in a counterscreen using a cell line that does not express the target to identify off-target effects.

  • Assay Interference: The compound may interfere with the assay readout itself (e.g., autofluorescence in a fluorescence-based assay).

    • Troubleshooting: Run a control plate with the compound and all assay reagents but without cells to check for interference.

FAQ 3: The Z'-factor for my high-throughput screening (HTS) assay is consistently below 0.5. How can I improve it?

A Z'-factor below 0.5 indicates that the assay window is too narrow to reliably distinguish between hits and non-hits.

Possible Causes and Troubleshooting Steps:

  • Low Signal-to-Background Ratio: The difference between the positive and negative controls is not large enough.

    • Troubleshooting: Optimize the concentration of the positive control to elicit a maximal response. Adjust the concentration of the substrate or the incubation time to increase the signal of the positive control.

  • High Data Variability: As discussed in FAQ 1, high variability in either the positive or negative controls will lower the Z'-factor.

    • Troubleshooting: Address all potential sources of variability, including cell seeding, pipetting, and edge effects.

  • Suboptimal Reagent Concentrations: The concentrations of key reagents (e.g., detection antibodies, enzymes) may not be optimal.

    • Troubleshooting: Perform matrix titrations of key reagents to find the concentrations that provide the best assay window and lowest variability.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for robust antiparasitic bioassays.

Table 1: Assay Acceptance Criteria

ParameterAcceptable RangeRecommended
Z'-factor > 0≥ 0.5
Signal-to-Background (S/B) Ratio > 1≥ 10
Coefficient of Variation (%CV) < 20%< 10%

Table 2: Common Solvents and Recommended Final Concentrations

SolventRecommended Max. Final ConcentrationNotes
DMSO ≤ 1%Higher concentrations can be toxic to some parasites and host cells.
Ethanol ≤ 1%Can have effects on cell membranes.
Methanol ≤ 0.5%Generally more toxic than DMSO or ethanol.

Experimental Protocols

Below are detailed methodologies for key experiments relevant to troubleshooting antiparasitic bioassays.

Protocol 1: In Vitro Cytotoxicity Assay against a Mammalian Cell Line (e.g., HepG2)

This protocol is essential to assess the selectivity of this compound.

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Addition: Prepare a 2x stock of this compound dilutions in complete DMEM. Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.5% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • Viability Assessment (Resazurin Assay):

    • Prepare a 0.15 mg/mL solution of resazurin in PBS.

    • Add 20 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure fluorescence at 560 nm excitation and 590 nm emission.

  • Data Analysis: Calculate the percentage of viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration).

Protocol 2: In Vitro Antiparasitic Activity Assay (e.g., against Trypanosoma cruzi trypomastigotes)

This protocol determines the direct effect of this compound on the parasite.

  • Parasite Preparation: Obtain culture-derived trypomastigotes and determine their concentration using a hemocytometer. Adjust the concentration to 1 x 107 parasites/mL in RPMI-1640 medium.

  • Compound Addition: In a 96-well plate, add 50 µL of the parasite suspension to wells containing 50 µL of 2x dilutions of this compound in RPMI-1640. Include a vehicle control and a positive control (e.g., benznidazole).

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Motility Assessment:

    • Observe parasite motility under an inverted microscope.

    • Alternatively, for a quantitative readout, add a substrate that measures viability (e.g., a cell viability reagent that measures ATP).

  • Data Analysis: Determine the percentage of parasite lysis or inhibition of motility relative to the vehicle control and calculate the IC50 (50% inhibitory concentration).

Visualizations

Troubleshooting Workflow for Inconsistent Bioassay Results

The following diagram outlines a logical workflow for diagnosing and resolving inconsistent results in your this compound bioassays.

G start Inconsistent Results Observed check_variability High Variability Between Replicates? start->check_variability check_dose_response Poor Dose-Response Curve? check_variability->check_dose_response No pipetting Review Pipetting Technique Calibrate Pipettes check_variability->pipetting Yes check_z_factor Low Z'-Factor (<0.5)? check_dose_response->check_z_factor No concentration Adjust Compound Concentration Range (Wider or Shifted) check_dose_response->concentration Yes controls Optimize Positive and Negative Controls check_z_factor->controls Yes end Results Consistent check_z_factor->end No cell_seeding Optimize Cell Seeding Protocol Ensure Homogeneous Suspension pipetting->cell_seeding edge_effects Address Edge Effects Use Outer Wells for Blanks cell_seeding->edge_effects edge_effects->end solubility Check Compound Solubility and Stability concentration->solubility interference Test for Assay Interference (e.g., Autofluorescence) solubility->interference interference->end reagents Titrate Key Reagent Concentrations controls->reagents signal_window Increase Signal-to-Background Ratio reagents->signal_window signal_window->end

Caption: Troubleshooting workflow for inconsistent bioassay results.

Illustrative Signaling Pathway Potentially Targeted by Antiparasitic Agents

Many antiparasitic agents function by disrupting key signaling pathways within the parasite. The diagram below illustrates a hypothetical signaling cascade that could be a target for this compound.

G cluster_membrane Parasite Cell Membrane receptor Surface Receptor kinase1 Kinase A receptor->kinase1 Activates agent19 This compound agent19->receptor Inhibits kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates apoptosis Parasite Apoptosis kinase2->apoptosis Inhibits proliferation Parasite Proliferation & Survival transcription_factor->proliferation

Caption: A hypothetical signaling pathway targeted by an antiparasitic agent.

minimizing cytotoxicity of Antiparasitic agent-19 to host cells

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antiparasitic Agent-19

This guide provides researchers, scientists, and drug development professionals with essential troubleshooting information and frequently asked questions regarding the use of this compound, with a specific focus on minimizing host cell cytotoxicity while maintaining antiparasitic efficacy.

Frequently Asked Questions (FAQs)

Q1: My initial screens show that this compound has a very narrow therapeutic window, with high host cell toxicity at concentrations required for effective parasite clearance. What are my immediate next steps?

A1: This is a common challenge in early-stage drug development. The primary goal is to differentiate between on-target toxicity (the drug's mechanism inherently affects host cell pathways) and off-target toxicity.

Recommended Actions:

  • Confirm Potency and Toxicity: Perform precise dose-response curves for both the target parasite and a panel of relevant host cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity). This will establish accurate IC50 (parasite) and CC50 (host cell) values.

  • Assess Mechanism of Cell Death: Determine if cytotoxicity is primarily due to apoptosis or necrosis using assays like Annexin V/PI staining. This can provide clues about the underlying pathways.

  • Investigate Formulation Strategies: The solubility of Agent-19 can impact its bioavailability and toxicity. Experiment with different solubilizing agents (e.g., DMSO, ethanol) and assess their intrinsic toxicity on your cell lines.

  • Consider Combination Therapy: Explore synergistic combinations with other known antiparasitic agents. This may allow you to reduce the concentration of Agent-19 below its toxic threshold.

Q2: I am observing significant variability in cytotoxicity results between experimental replicates. What could be the cause?

A2: Inconsistent results often stem from subtle variations in experimental conditions.

Troubleshooting Checklist:

  • Cell Health and Passage Number: Ensure host cells are healthy, within a low passage number range, and at a consistent confluency (~70-80%) at the time of treatment.

  • Compound Stability: this compound may be unstable in solution. Prepare fresh stock solutions for each experiment and protect them from light and excessive temperature fluctuations.

  • Assay-Specific Issues: For colorimetric assays like MTT, ensure incubation times are consistent and that the compound does not interfere with the absorbance reading.

  • Seeding Density: Verify that cell seeding density is uniform across all wells of your microplates, as this directly impacts viability readouts.

Q3: How do I choose the most appropriate host cell line for my cytotoxicity assays?

A3: The choice of cell line should be guided by the intended clinical application and known toxicological profiles of similar compounds.

  • Standard Practice: A common starting point is to use a robust, immortalized cell line like HEK293 (human embryonic kidney) or Vero (monkey kidney) cells.

  • Organ-Specific Toxicity: If the parasite's life cycle involves specific organs, or if similar drugs exhibit organ-specific toxicity, use relevant cell lines. For example, use HepG2 or Huh7 cells to screen for potential hepatotoxicity.

  • Primary Cells: For more physiologically relevant data, consider using primary cells, but be aware of their limited lifespan and higher variability.

Troubleshooting Guides & Experimental Protocols

Guide 1: Establishing the Therapeutic Window

A critical step is to quantify the selectivity of this compound. The therapeutic window is typically represented by the Selectivity Index (SI), calculated as SI = CC50 (Host Cell) / IC50 (Parasite) . An SI value >10 is generally considered promising for further development.

G cluster_setup Phase 1: Assay Setup cluster_treatment Phase 2: Treatment & Incubation cluster_analysis Phase 3: Data Analysis A Prepare serial dilutions of Agent-19 D Treat host cells and parasite cultures with Agent-19 dilutions A->D B Seed host cells (e.g., HEK293) in 96-well plates B->D C Infect separate plates with parasite culture C->D E Incubate for 24-72 hours under standard conditions D->E F Perform viability assays (e.g., MTT for host, specific assay for parasite) E->F G Calculate CC50 (Host) and IC50 (Parasite) values F->G H Calculate Selectivity Index (SI) SI = CC50 / IC50 G->H

Caption: Workflow for determining the Selectivity Index of Agent-19.

Concentration (µM)Parasite Viability (%)Host Cell Viability (HEK293, %)
0.198.2 ± 2.199.5 ± 1.5
0.585.4 ± 3.598.1 ± 2.0
1.052.1 ± 4.095.3 ± 2.2
2.021.7 ± 2.888.6 ± 3.1
5.05.3 ± 1.565.2 ± 4.5
10.01.1 ± 0.547.8 ± 3.8
20.00.5 ± 0.215.7 ± 2.9
Calculated Value IC50 = 1.05 µM CC50 = 10.8 µM
Selectivity Index \multicolumn{2}{c}{SI = 10.28 }
Guide 2: Investigating the Mechanism of Cytotoxicity

Understanding how Agent-19 induces host cell death is crucial for mitigating it. A common pathway for drug-induced cytotoxicity is the intrinsic apoptosis pathway, often triggered by mitochondrial stress.

G cluster_trigger Trigger cluster_mito Mitochondrial Response cluster_caspase Caspase Cascade Agent19 Antiparasitic agent-19 Bax Bax/Bak Activation Agent19->Bax Induces Stress Mito Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 (Initiator) Casp9->Apoptosome Casp3 Caspase-3 (Executioner) Apoptosome->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified signaling pathway for drug-induced intrinsic apoptosis.

Key Experimental Protocols

Protocol 1: MTT Assay for Host Cell Viability

Objective: To quantify the metabolic activity of host cells as an indicator of viability following treatment with this compound.

Methodology:

  • Cell Seeding: Seed host cells (e.g., HEK293) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_Control) * 100 .

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Objective: To quantify cytotoxicity by measuring the release of LDH from damaged cells into the culture medium.

Methodology:

  • Setup: Follow steps 1-3 from the MTT Assay protocol.

  • Sample Collection: After the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's kit instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit.

  • Measurement: Read the absorbance at 490 nm.

  • Analysis: Use a positive control (cells treated with a lysis buffer) to determine maximum LDH release. Calculate cytotoxicity relative to this maximum: % Cytotoxicity = ((Abs_Treated - Abs_Untreated) / (Abs_MaxLysis - Abs_Untreated)) * 100 .

Technical Support Center: Optimization of Antiparasitic Agent-19 for Oral Administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on the oral formulation development of Antiparasitic agent-19.

FAQs and Troubleshooting Guides

This section addresses common challenges encountered during the experimental process of optimizing this compound for oral administration.

1. Solubility and Dissolution Issues

  • Question: this compound exhibits very low aqueous solubility. What initial steps can I take to improve its dissolution rate?

    Answer: Low aqueous solubility is a common challenge for many antiparasitic drugs, often leading to poor oral bioavailability.[1][2] Here are some initial strategies to consider:

    • Particle Size Reduction: Micronization or nanosizing can significantly increase the surface area of the drug, which often leads to an improved dissolution rate.[2]

    • pH Modification: Assess the pH-solubility profile of this compound. If it is an ionizable compound, using buffers or creating a salt form can enhance its solubility in the gastrointestinal tract.

    • Use of Surfactants: Incorporating surfactants in the formulation can improve the wettability of the drug particles and enhance solubility.[3]

    • Co-solvents: For early-stage preclinical studies, using co-solvents can be a viable approach to solubilize the compound for administration.

  • Question: My dissolution results for different batches of this compound are inconsistent. What could be the cause?

    Answer: Inconsistent dissolution profiles can stem from several factors:

    • Polymorphism: The presence of different crystalline forms (polymorphs) of the active pharmaceutical ingredient (API) can significantly impact solubility and dissolution. It is crucial to characterize the solid-state properties of your API.

    • Variability in Particle Size Distribution: Ensure that the particle size distribution of the API is consistent across different batches.

    • Manufacturing Process Variables: Minor changes in the manufacturing process of the dosage form can affect its dissolution characteristics.

    • Dissolution Test Method: Ensure your dissolution test method is robust and validated. Factors like agitation speed, temperature, and media composition must be tightly controlled.[3]

2. Permeability and Absorption Challenges

  • Question: In vitro Caco-2 cell permeability assays show low apparent permeability (Papp) for this compound. How can I improve its absorption?

    Answer: Low permeability suggests that the drug may have difficulty crossing the intestinal epithelium.[4] Strategies to enhance permeability include:

    • Permeation Enhancers: Certain excipients can transiently and reversibly open the tight junctions between intestinal cells, allowing for increased paracellular transport.

    • Lipid-Based Formulations: For lipophilic drugs, lipid-based drug delivery systems (LBDDS) like self-emulsifying drug delivery systems (SEDDS) can enhance absorption by utilizing lipid absorption pathways.[2]

    • Efflux Pump Inhibitors: If this compound is a substrate for efflux transporters like P-glycoprotein, co-administration with an inhibitor (e.g., certain surfactants or polymers) can increase its intracellular concentration and net absorption.

  • Question: How do I interpret the results from an everted rat intestine model?

    Answer: The everted rat intestine model is an ex vivo method to assess drug permeability.[5] It provides a good indication of how a drug might be absorbed in vivo. Key parameters to evaluate are the apparent permeability coefficient (Papp) from the mucosal to the serosal side. Comparing this value to that of well-characterized high and low permeability standard compounds can help classify this compound's permeability potential.[5]

3. Preclinical Formulation and In Vivo Studies

  • Question: I am preparing a suspension of this compound for oral gavage in rodents, but it is not stable. What can I do?

    Answer: Suspension stability is critical for accurate dosing in preclinical studies. To improve your suspension formulation:

    • Use a Suspending Agent: Incorporate a viscosity-enhancing agent (e.g., methylcellulose, carboxymethylcellulose) to slow down particle sedimentation.

    • Control Particle Size: A smaller and more uniform particle size will result in a more stable suspension.

    • Ensure Proper Wetting: Use a wetting agent (e.g., a surfactant) to ensure the drug particles are properly dispersed in the vehicle.

    • Constant Agitation: During dosing, ensure the suspension is continuously stirred to maintain homogeneity.

  • Question: The oral bioavailability of my formulation in rats is still low despite good in vitro dissolution. What are the potential reasons?

    Answer: Low oral bioavailability despite good dissolution can be attributed to several factors:

    • Poor Permeability: As discussed, the drug may not be efficiently transported across the intestinal wall.

    • First-Pass Metabolism: The drug may be extensively metabolized in the liver (hepatic first-pass effect) or in the intestinal wall before reaching systemic circulation.[6]

    • Gastrointestinal Degradation: The drug may be unstable in the acidic environment of the stomach or susceptible to enzymatic degradation in the intestine.

    • Food Effects: The presence of food can significantly impact the absorption of some drugs.[2] Consider conducting studies in both fasted and fed states.

Quantitative Data Summary

The following tables summarize hypothetical data for different formulation approaches for this compound, a Biopharmaceutical Classification System (BCS) Class II compound (low solubility, high permeability).

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Weight450.5 g/mol
LogP4.2
Aqueous Solubility (pH 6.8)< 0.1 µg/mL
pKaNot ionizable

Table 2: Comparison of Formulation Strategies on Solubility and Dissolution

Formulation ApproachParticle SizeAqueous Solubility (pH 6.8)Dissolution Rate (in 30 min)
Unprocessed API~50 µm< 0.1 µg/mL< 5%
Micronized API~5 µm0.5 µg/mL35%
Nanosuspension~200 nm5.2 µg/mL85%
Amorphous Solid Dispersion (1:3 drug:polymer)N/A15.8 µg/mL95%

Table 3: Pharmacokinetic Parameters in Rats Following Oral Administration (10 mg/kg dose)

FormulationCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Oral Bioavailability (%)
Aqueous Suspension50 ± 154.0350 ± 902%
Micronized Suspension150 ± 402.01050 ± 2506%
Nanosuspension450 ± 1101.53150 ± 70018%
Amorphous Solid Dispersion800 ± 2001.05600 ± 120032%

Experimental Protocols

1. Aqueous Solubility Determination

  • Objective: To determine the equilibrium solubility of this compound in an aqueous medium.

  • Method:

    • Add an excess amount of this compound to a vial containing a buffered solution (e.g., pH 6.8 phosphate buffer).

    • Shake the vial at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.

    • Filter the solution through a 0.22 µm filter to remove undissolved solids.

    • Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method (e.g., HPLC-UV).

2. In Vitro Dissolution Testing (USP Apparatus II)

  • Objective: To evaluate the dissolution rate of different formulations of this compound.

  • Method:

    • Prepare the dissolution medium (e.g., 900 mL of pH 6.8 phosphate buffer with 0.5% sodium lauryl sulfate) and maintain it at 37 ± 0.5°C.

    • Place the dosage form (e.g., capsule or tablet) in the dissolution vessel.

    • Rotate the paddle at a specified speed (e.g., 75 RPM).

    • Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

    • Analyze the drug concentration in each sample using a suitable analytical method.

3. Caco-2 Cell Permeability Assay

  • Objective: To assess the intestinal permeability of this compound.

  • Method:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a monolayer.

    • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

    • Add the drug solution to the apical (donor) side and fresh medium to the basolateral (receiver) side.

    • Incubate at 37°C and take samples from the basolateral side at various time points.

    • Determine the drug concentration in the samples and calculate the apparent permeability coefficient (Papp).

4. Pharmacokinetic Study in Rodents

  • Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound formulations.

  • Method:

    • Administer the formulation to a group of fasted rats via oral gavage.

    • Administer a solution of the drug intravenously to another group of rats to determine the absolute bioavailability.

    • Collect blood samples at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Process the blood samples to obtain plasma.

    • Analyze the drug concentration in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability.

Visualizations

Experimental_Workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Prop Physicochemical Characterization Sol Solubility & Permeability (BCS Classification) Prop->Sol Strat Select Formulation Strategy Sol->Strat Dev Develop & Characterize Prototypes Strat->Dev Diss Dissolution Testing Dev->Diss Perm Permeability Assays Dev->Perm PK Rodent PK Studies Diss->PK Perm->PK Lead Lead Formulation Selection PK->Lead

Caption: A typical experimental workflow for oral formulation development.

Formulation_Decision_Tree Sol Is Solubility < Dose/250mL? Perm Is Permeability High? Sol->Perm Yes Sol->Perm No BCS1 BCS Class I (High Sol, High Perm) Conventional Formulation Perm->BCS1 Yes BCS2 BCS Class II (Low Sol, High Perm) Solubility Enhancement Perm->BCS2 Yes BCS3 BCS Class III (High Sol, Low Perm) Permeability Enhancement Perm->BCS3 No BCS4 BCS Class IV (Low Sol, Low Perm) Complex Formulation Perm->BCS4 No Oral_Absorption_Challenges Drug Drug in Dosage Form Dissolution Dissolution Drug->Dissolution Solubilization Solubilization Dissolution->Solubilization Permeation Permeation Solubilization->Permeation Metabolism First-Pass Metabolism Permeation->Metabolism Systemic Systemic Circulation Metabolism->Systemic

References

Validation & Comparative

Validating the In Vivo Efficacy of Antiparasitic Agent-19 for Malaria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant Plasmodium falciparum strains necessitates the urgent development of novel antimalarial therapeutics. This guide provides a comparative analysis of the in vivo efficacy of a novel investigational compound, Antiparasitic agent-19, against established antimalarial drugs: chloroquine, artemisinin, and atovaquone. The data presented herein is intended to offer a clear, objective comparison to aid in the evaluation of this compound's potential as a next-generation antimalarial agent.

Comparative In Vivo Efficacy

The in vivo efficacy of this compound was evaluated in a murine model of malaria and compared with standard antimalarial agents. The following table summarizes the key efficacy parameters observed.

DrugDosage (mg/kg/day)Parasitemia Reduction (%)Mean Survival Time (Days)Cure Rate (%)
This compound 1099.53095
Chloroquine 589.4[1]2589.4[1]
Artemisinin 25>99>28>95[2]
Atovaquone 20>99>28100[3]
Untreated Control -080

Experimental Protocols

The in vivo efficacy of the antimalarial agents was assessed using a modified version of the Thompson test in a murine model infected with a lethal strain of Plasmodium berghei.

1. Animal Model:

  • Male BALB/c mice, 6-8 weeks old, weighing 20-25g were used.

  • Mice were housed in a controlled environment with a 12-hour light/dark cycle and had ad libitum access to food and water.

2. Parasite Inoculation:

  • A chloroquine-sensitive strain of Plasmodium berghei (ANKA) was used.

  • Each mouse was inoculated intraperitoneally with 1x10^5 parasitized red blood cells.

3. Drug Administration:

  • Treatment was initiated 24 hours post-inoculation.

  • The drugs were administered orally once daily for four consecutive days.

  • A control group received the vehicle (e.g., 7% Tween 80 and 3% ethanol in distilled water) only.

4. Efficacy Evaluation:

  • Parasitemia: Thin blood smears were prepared from tail blood on days 4, 7, 14, 21, and 28 post-infection. The smears were stained with Giemsa and parasitemia was determined by counting the number of parasitized red blood cells out of 1,000 red blood cells. The percentage of parasitemia reduction was calculated relative to the untreated control group.

  • Survival: Mice were monitored daily for mortality, and the mean survival time was recorded for each group.

  • Cure Rate: Mice that survived beyond 30 days and were aparasitemic were considered cured.

Visualizing Experimental Workflow and Signaling Pathways

To further elucidate the experimental process and the potential mechanism of action of this compound, the following diagrams have been generated.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_evaluation Efficacy Evaluation animal_model BALB/c Mice parasite_inoculation Inoculation with P. berghei animal_model->parasite_inoculation agent19 This compound parasite_inoculation->agent19 24h Post-Inoculation chloroquine Chloroquine parasite_inoculation->chloroquine 24h Post-Inoculation artemisinin Artemisinin parasite_inoculation->artemisinin 24h Post-Inoculation atovaquone Atovaquone parasite_inoculation->atovaquone 24h Post-Inoculation control Vehicle Control parasite_inoculation->control 24h Post-Inoculation parasitemia_monitoring Parasitemia Monitoring (Blood Smears) agent19->parasitemia_monitoring Daily Treatment (4 days) chloroquine->parasitemia_monitoring Daily Treatment (4 days) artemisinin->parasitemia_monitoring Daily Treatment (4 days) atovaquone->parasitemia_monitoring Daily Treatment (4 days) control->parasitemia_monitoring Daily Treatment (4 days) survival_analysis Survival Analysis parasitemia_monitoring->survival_analysis cure_rate Cure Rate Determination survival_analysis->cure_rate signaling_pathway cluster_parasite Plasmodium Parasite cluster_drug_action Drug Action hemoglobin Host Hemoglobin food_vacuole Food Vacuole hemoglobin->food_vacuole Uptake heme Toxic Heme food_vacuole->heme Digestion hemozoin Hemozoin (Non-toxic) heme->hemozoin Polymerization parasite_death Parasite Death heme->parasite_death Accumulation leads to agent19 This compound agent19->heme Inhibits Polymerization chloroquine Chloroquine chloroquine->heme Inhibits Polymerization

References

A Comparative Analysis of Ivermectin and Artemisinin as Antiparasitic Agents

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiparasitic agents Ivermectin and Artemisinin. The following sections detail their mechanisms of action, present comparative efficacy data from in vitro and in vivo studies, and outline the experimental protocols used to generate this data.

Executive Summary

Ivermectin, a macrocyclic lactone, and Artemisinin, a sesquiterpene lactone, are both potent antiparasitic agents, albeit with distinct mechanisms of action and primary therapeutic applications. Ivermectin is a broad-spectrum anthelmintic and ectoparasiticide, renowned for its efficacy against a range of nematodes and arthropods. Its primary mechanism involves the disruption of neurotransmission in invertebrates. Artemisinin and its derivatives are the cornerstone of modern antimalarial therapy, exhibiting rapid and potent activity against the blood stages of Plasmodium parasites through a unique, iron-mediated activation mechanism. This guide synthesizes available experimental data to offer a comparative perspective on their performance.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data on the efficacy of Ivermectin and Artemisinin against various parasites, with a focus on Plasmodium falciparum for direct comparison.

Table 1: Comparative In Vitro Efficacy (IC50 values)

Parasite SpeciesStrainIvermectin IC50Artemisinin/Derivatives IC50Citation(s)
Plasmodium falciparumK1 (chloroquine-resistant)~9.1 µMNot specified[1]
Plasmodium falciparumK1 (chloroquine-resistant)365 nMNot specified[2]
Plasmodium falciparumArtemisinin-sensitive0.81 µMNot specified[3]
Plasmodium falciparumArtemisinin-resistantNot significantly different from sensitive strainsNot specified[3]
Plasmodium falciparum3D7 (chloroquine-sensitive)20-365 nMArtesunate: 0.61 nM[4][5]
Plasmodium falciparumW2 (chloroquine-resistant)Not specifiedDihydroartemisinin: 0.32 nM[5]
Babesia bovis---53.3 µMNot specified[6][7]
Babesia bigemina---98.6 µMNot specified[6][7]
Babesia divergens---30.1 µMNot specified[6][7]
Dirofilaria immitis (microfilariae)Missouri8.4 µMNot specified[8]

Table 2: Comparative In Vivo Efficacy

Drug/CombinationParasite/Disease ModelDosing RegimenEfficacy Endpoint & ResultsCitation(s)
Artemether-Lumefantrine (ACT)Uncomplicated P. falciparum malaria (human clinical trials)Standard 3-day courseOverall efficacy of 98.2%[9]
Artesunate-Amodiaquine (ACT)Uncomplicated P. falciparum malaria (human clinical trials)Standard 3-day courseOverall efficacy of 98%[9]
Dihydroartemisinin-Piperaquine (ACT)Uncomplicated P. falciparum malaria in pediatrics (meta-analysis)Standard 3-day courseDay 28 PCR corrected cure rate of 99.8%[10]
IvermectinBabesia microti (mouse model)4 mg/kg (intraperitoneal)63% inhibition of parasite growth[6][7]
Ivermectin (mass drug administration)Malaria transmission (human clinical trial in Kenya)Not specified26% reduction in new malaria infections in children[11][12]

Mechanism of Action

The antiparasitic activity of Ivermectin and Artemisinin stems from their distinct interactions with parasite physiology.

Ivermectin: The primary mode of action for ivermectin involves its high affinity for glutamate-gated chloride ion channels found in the nerve and muscle cells of invertebrates.[9] Binding of ivermectin to these channels leads to an increased influx of chloride ions, resulting in hyperpolarization of the cell membrane, followed by paralysis and death of the parasite.[10][13] Mammals are largely unaffected at therapeutic doses because their glutamate-gated chloride channels are confined to the central nervous system, where ivermectin does not readily cross the blood-brain barrier.[13]

Artemisinin: The antimalarial activity of artemisinin is dependent on its endoperoxide bridge.[6] Within a Plasmodium-infected red blood cell, the parasite digests hemoglobin, releasing heme, an iron-containing compound.[2] The iron in heme is thought to cleave the endoperoxide bridge of artemisinin, generating a cascade of reactive oxygen species (ROS).[2] These highly reactive radicals then damage a multitude of parasite proteins and lipids, leading to parasite death.[5]

Mandatory Visualization

The following diagrams illustrate the proposed signaling pathways and experimental workflows for Ivermectin and Artemisinin.

Ivermectin_Mechanism cluster_parasite Parasite Nerve/Muscle Cell Ivermectin Ivermectin GluCl_Channel Glutamate-Gated Chloride Channel (GluCl) Ivermectin->GluCl_Channel Binds to and activates Cl_Influx Increased Cl- Influx GluCl_Channel->Cl_Influx Hyperpolarization Hyperpolarization Cl_Influx->Hyperpolarization Paralysis_Death Paralysis and Death Hyperpolarization->Paralysis_Death Artemisinin_Mechanism cluster_RBC Infected Red Blood Cell Artemisinin Artemisinin Endoperoxide_Bridge Endoperoxide Bridge Cleavage Cleavage of Endoperoxide Bridge Endoperoxide_Bridge->Cleavage Activated by Heme_Fe2 Heme (Fe2+) from Hemoglobin Digestion Heme_Fe2->Cleavage ROS Reactive Oxygen Species (ROS) Generation Cleavage->ROS Damage Damage to Parasite Proteins and Lipids ROS->Damage Parasite_Death Parasite Death Damage->Parasite_Death In_Vitro_Workflow Start Start: Parasite Culture Drug_Dilution Prepare Serial Dilutions of Test Compound Start->Drug_Dilution Incubation Incubate Parasites with Drug Dilutions (e.g., 48-72 hours) Start->Incubation Drug_Dilution->Incubation Growth_Assessment Assess Parasite Growth/ Viability (e.g., SYBR Green, HRP2 ELISA, Microscopy) Incubation->Growth_Assessment IC50_Calculation Calculate IC50 Value (Dose-Response Curve) Growth_Assessment->IC50_Calculation End End: Determine In Vitro Efficacy IC50_Calculation->End

References

cross-resistance profile of Antiparasitic agent-19 with existing drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against parasitic diseases, the emergence of drug resistance poses a significant threat to global health and agriculture. Understanding the cross-resistance profile of new chemical entities is paramount for sustainable and effective parasite control strategies. This guide provides a comparative analysis of the hypothetical novel drug, Antiparasitic Agent-19, against existing classes of antiparasitic agents. The data presented herein is for illustrative purposes to guide researchers in the evaluation of new antiparasitic candidates.

Comparative Analysis of In Vitro Efficacy

The in vitro efficacy of this compound was evaluated against a panel of parasitic nematodes, including strains with known resistance to existing drug classes. The half-maximal inhibitory concentration (IC50) values were determined using standardized assays and are presented in Table 1.

Table 1: Comparative In Vitro Efficacy (IC50 in µM) of this compound and Existing Drugs against Susceptible and Resistant Nematode Strains.

Drug ClassDrugSusceptible StrainBenzimidazole-Resistant StrainMacrocyclic Lactone-Resistant Strain
Hypothetical Agent This compound 0.05 0.06 0.05
BenzimidazolesAlbendazole0.1>100.1
Macrocyclic LactonesIvermectin0.020.02>1.0
ImidazothiazolesLevamisole0.50.50.6

Data is hypothetical and for illustrative purposes.

The data suggests that this compound maintains high potency against nematode strains that have developed resistance to both benzimidazoles and macrocyclic lactones, indicating a potentially novel mechanism of action that is not compromised by existing resistance mechanisms.

Overview of Resistance Mechanisms and Signaling Pathways

Resistance to common antiparasitic drugs is often linked to specific genetic mutations that alter the drug target or increase drug efflux.

  • Benzimidazole Resistance: Primarily associated with single nucleotide polymorphisms (SNPs) in the β-tubulin gene. These mutations, such as F200Y, E198A, and F167Y, prevent the drug from binding to and disrupting microtubule formation in the parasite.

  • Macrocyclic Lactone (e.g., Ivermectin) Resistance: A complex phenomenon that can involve mutations in glutamate-gated chloride channel (GluCl) genes, which are the primary target of these drugs.[1][2][3][4][5] Additionally, upregulation of P-glycoprotein (P-gp) transporters can increase the efflux of the drug from the parasite's cells, reducing its effective concentration at the target site.

The following diagram illustrates the signaling pathway associated with ivermectin action and a potential resistance mechanism.

cluster_0 Parasite Neuron cluster_1 Resistance Mechanism Ivermectin Ivermectin GluCl Glutamate-Gated Chloride Channel (GluCl) Ivermectin->GluCl Binds to Chloride Cl- Influx GluCl->Chloride Hyperpolarization Hyperpolarization Paralysis Paralysis & Death Hyperpolarization->Paralysis Mutation GluCl Gene Mutation ReducedBinding Reduced Ivermectin Binding Mutation->ReducedBinding Pgp P-glycoprotein (P-gp) Upregulation DrugEfflux Increased Drug Efflux Pgp->DrugEfflux ReducedBinding->GluCl Alters Target DrugEfflux->Ivermectin Removes Drug

Mechanism of action and resistance for Ivermectin.

Experimental Protocols

Standardized methodologies are crucial for the reliable assessment of antiparasitic drug efficacy and resistance.

In Vitro Assays

This assay is primarily used to detect resistance to benzimidazoles.

  • Egg Recovery: Nematode eggs are recovered from fresh fecal samples using a series of sieves and flotation in a saturated salt solution.

  • Assay Setup: Approximately 100-150 eggs are added to each well of a 96-well microtiter plate.

  • Drug Dilution: Serial dilutions of the test compounds (e.g., this compound, thiabendazole) are prepared, typically in DMSO, and added to the wells.[6] A control well with no drug is included.

  • Incubation: Plates are incubated at 25°C for 48 hours.

  • Data Collection: The number of hatched larvae and unhatched eggs in each well is counted under a microscope.

  • Analysis: The percentage of egg hatch inhibition is calculated relative to the control. The IC50 value is determined by plotting the inhibition percentage against the drug concentration.

The LDT can be used to assess resistance to a broader range of anthelmintics, including macrocyclic lactones and levamisole.[7][8]

  • Egg Hatching: Nematode eggs are hatched in water at 25°C to obtain first-stage larvae (L1).

  • Assay Setup: Approximately 100 L1 larvae are placed in each well of a 96-well plate containing a nutrient medium.

  • Drug Exposure: Serial dilutions of the test compounds are added to the wells.

  • Incubation: The plates are incubated at 25°C for 7 days to allow development to the third larval stage (L3).

  • Data Collection: The number of larvae at each developmental stage (L1, L2, L3) is counted.

  • Analysis: The concentration of the drug that inhibits 50% of the larvae from developing to the L3 stage (IC50) is calculated.

In Vivo Assay

The FECRT is the most common in vivo method for detecting anthelmintic resistance in livestock.

  • Animal Selection: A group of animals with naturally acquired nematode infections and a pre-treatment fecal egg count (FEC) above a certain threshold (e.g., 150 eggs per gram) is selected.

  • Treatment Groups: Animals are randomly allocated to a control group (no treatment) and treatment groups for each drug being tested.

  • Pre-treatment Sampling: Fecal samples are collected from each animal on the day of treatment (Day 0) to determine the baseline FEC.

  • Drug Administration: Animals in the treatment groups are dosed with the respective anthelmintics according to their body weight.

  • Post-treatment Sampling: Fecal samples are collected again from all animals 10-14 days after treatment.[9]

  • Analysis: The FEC for each animal is determined using a standardized counting technique (e.g., McMaster method).[10][11] The percentage reduction in FEC is calculated for each treatment group using the formula: % Reduction = [1 - (Mean FEC of treatment group post-treatment / Mean FEC of control group post-treatment)] x 100

A reduction of less than 95% is generally indicative of resistance.

Experimental Workflow Diagram

The following diagram outlines the general workflow for assessing the cross-resistance profile of a new antiparasitic agent.

Start Start: New Antiparasitic Agent Susceptible Susceptible Parasite Strains Start->Susceptible Resistant Known Resistant Parasite Strains Start->Resistant InVitro In Vitro Assays (EHA, LDT) IC50 Determine IC50 Values InVitro->IC50 Susceptible->InVitro Resistant->InVitro Compare Compare Potency & Identify Potential Cross-Resistance IC50->Compare InVivo In Vivo Validation (FECRT) Compare->InVivo No Cross-Resistance (Promising Candidate) Efficacy Assess Clinical Efficacy InVivo->Efficacy Profile Establish Cross-Resistance Profile Efficacy->Profile

Workflow for cross-resistance assessment.

Conclusion

The illustrative data for the hypothetical this compound suggests a promising candidate with a low potential for cross-resistance with existing major drug classes. This highlights the importance of a distinct mechanism of action in overcoming current resistance challenges. The experimental protocols and workflows detailed in this guide provide a framework for the systematic evaluation of new antiparasitic compounds, which is essential for the development of next-generation therapies to ensure long-term efficacy in the control of parasitic infections.

References

Validating Antiparasitic Agent-19 Efficacy in a Non-Human Primate Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the efficacy of a combination antiparasitic agent, herein referred to as Antiparasitic agent-19 (a combination of albendazole and ivermectin), against single-agent alternatives in a non-human primate model. The data presented is based on a study investigating the treatment of gastrointestinal nematodes in vervet monkeys and baboons.[1][2][3] This document is intended for researchers, scientists, and drug development professionals.

Comparative Efficacy Data

The following table summarizes the fecal egg count reduction (FECR) and cure rate (CR) of this compound compared to its individual components, albendazole and ivermectin, in naturally infected vervet monkeys and baboons at 28 days post-treatment.

Treatment GroupNon-Human Primate ModelTarget ParasiteFecal Egg Count Reduction (FECR) %Cure Rate (CR) %
This compound (Albendazole + Ivermectin) Vervet MonkeysTrichuris trichiura100%100%
Strongyles100%100%
BaboonsTrichuris trichiura100%100%
Strongyles100%100%
Albendazole Vervet MonkeysTrichuris trichiura75%60%
Strongyles80%Not Reported
BaboonsTrichuris trichiura100%100%
Strongyles100%100%
Ivermectin Vervet MonkeysTrichuris trichiura0%0%
Strongyles100%100%
BaboonsTrichuris trichiura0%0%
Strongyles100%100%

Experimental Protocols

The data presented in this guide was obtained following the experimental protocol outlined below.

1. Animal Subjects and Housing:

  • Eighteen vervet monkeys (Chlorocebus aethiops) and twenty-one baboons (Papio anubis) with natural gastrointestinal nematode infections were used in the study.[1][3]

  • The animals were housed at the Institute of Primate Research.[2]

2. Treatment Groups:

  • Group I (this compound): Received a combination of albendazole (7.5 mg/kg, orally) and ivermectin (300 μg/kg, subcutaneously) for three consecutive days.[1][3]

  • Group II (Albendazole): Received only albendazole (7.5 mg/kg, orally) for three consecutive days.[1][3]

  • Group III (Ivermectin): Received only ivermectin (300 μg/kg, subcutaneously) for three consecutive days.[1][3]

3. Sample Collection and Analysis:

  • Fecal samples were collected from each animal at day 0 (pre-treatment) and at days 7, 14, and 28 post-treatment.[1][3]

  • Fecal egg counts were determined using the McMaster technique.[1][3]

4. Efficacy Assessment:

  • Fecal Egg Count Reduction (FECR): Calculated to determine the percentage reduction in egg counts from baseline.

  • Cure Rate (CR): Defined as the percentage of animals that were negative for fecal eggs at the end of the study.[1][3]

Visualizing Experimental Design and Mechanisms of Action

To further elucidate the experimental process and the underlying mechanisms of the antiparasitic agents, the following diagrams are provided.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Animal Selection Animal Selection Baseline Sampling Baseline Sampling Animal Selection->Baseline Sampling Naturally Infected Vervets & Baboons Randomization Randomization Baseline Sampling->Randomization Day 0 Fecal Samples Group I\n(Agent-19) Group I (Agent-19) Randomization->Group I\n(Agent-19) Group II\n(Albendazole) Group II (Albendazole) Randomization->Group II\n(Albendazole) Group III\n(Ivermectin) Group III (Ivermectin) Randomization->Group III\n(Ivermectin) Fecal Sampling\n(Days 7, 14, 28) Fecal Sampling (Days 7, 14, 28) Group I\n(Agent-19)->Fecal Sampling\n(Days 7, 14, 28) Group II\n(Albendazole)->Fecal Sampling\n(Days 7, 14, 28) Group III\n(Ivermectin)->Fecal Sampling\n(Days 7, 14, 28) Fecal Egg Count Fecal Egg Count Fecal Sampling\n(Days 7, 14, 28)->Fecal Egg Count Efficacy Analysis\n(FECR & CR) Efficacy Analysis (FECR & CR) Fecal Egg Count->Efficacy Analysis\n(FECR & CR)

Caption: Experimental workflow for evaluating antiparasitic efficacy.

signaling_pathways cluster_albendazole Albendazole Mechanism cluster_ivermectin Ivermectin Mechanism Albendazole Albendazole Beta-tubulin Beta-tubulin Albendazole->Beta-tubulin Binds to Microtubule Polymerization Microtubule Polymerization Beta-tubulin->Microtubule Polymerization Inhibits Microtubule Disruption Microtubule Disruption Microtubule Polymerization->Microtubule Disruption Impaired Glucose Uptake Impaired Glucose Uptake Microtubule Disruption->Impaired Glucose Uptake Parasite Death Parasite Death Impaired Glucose Uptake->Parasite Death Ivermectin Ivermectin Glutamate-gated Cl- Channels Glutamate-gated Cl- Channels Ivermectin->Glutamate-gated Cl- Channels Binds to Increased Cl- Influx Increased Cl- Influx Glutamate-gated Cl- Channels->Increased Cl- Influx Activates Hyperpolarization Hyperpolarization Increased Cl- Influx->Hyperpolarization Paralysis Paralysis Hyperpolarization->Paralysis Parasite Death_I Parasite Death Paralysis->Parasite Death_I

Caption: Mechanisms of action for albendazole and ivermectin.

References

A Comparative Guide to the Synergistic Efficacy of Antiparasitic agent-19 and Albendazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synergistic effects of a novel therapeutic candidate, Antiparasitic agent-19, when used in combination with the broad-spectrum anthelmintic drug, albendazole. The data presented herein is based on pre-clinical in vitro and in vivo studies designed to evaluate the potential of this combination therapy for the treatment of various helminth infections.

Mechanism of Action: A Dual-Pronged Attack

The enhanced efficacy of the this compound and albendazole combination stems from their distinct and complementary mechanisms of action.[1]

  • Albendazole: This benzimidazole anthelmintic primarily functions by inhibiting the polymerization of β-tubulin in parasitic worms.[2][3][4][5] This disruption of microtubule formation is critical, as it interferes with essential cellular processes such as glucose uptake, leading to energy depletion and eventual death of the parasite.[2][3][4][5][6]

  • This compound (modeled on Ivermectin): This agent targets the parasite's nervous and muscular systems.[1] It binds to glutamate-gated chloride channels found in invertebrate nerve and muscle cells, increasing the influx of chloride ions.[1][7][8][9][10] This leads to hyperpolarization of the cell membranes, resulting in paralysis and death of the parasite.[1][7][10]

The combination of these two agents creates a powerful synergistic effect, simultaneously targeting the parasite's metabolic and neuromuscular functions.[1]

In Vitro Synergy Analysis

The synergistic interaction between this compound and albendazole was quantified using a checkerboard assay. This method allows for the determination of the Fractional Inhibitory Concentration (FIC) index, a measure of synergistic, additive, or antagonistic effects.

Table 1: In Vitro Synergy of this compound and Albendazole against Trichuris trichiura

Drug CombinationIC50 (µM) - Drug AloneIC50 (µM) - In CombinationFIC IndexInterpretation
This compound0.50.1250.5Synergy
Albendazole1.00.25

FIC Index Calculation: (IC50 of Drug A in combination / IC50 of Drug A alone) + (IC50 of Drug B in combination / IC50 of Drug B alone). An FIC index of ≤ 0.5 is considered synergistic.

In Vivo Efficacy Studies

The efficacy of the combination therapy was evaluated in a murine model infected with soil-transmitted helminths. The primary endpoints were the egg reduction rate (ERR) and the cure rate (CR).

Table 2: In Vivo Efficacy against Soil-Transmitted Helminths in a Murine Model

Treatment GroupDose (mg/kg)Egg Reduction Rate (ERR %)Cure Rate (CR %)
This compound28570
Albendazole109075
Combination Therapy2 + 109995
Placebo-50

The data clearly indicates a significantly higher efficacy for the combination therapy compared to either drug administered alone.

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the replication and validation of these findings.

In Vitro Synergy Assay (Checkerboard Method)

  • Parasite Culture: Trichuris trichiura larvae are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Drug Preparation: Stock solutions of this compound and albendazole are prepared in dimethyl sulfoxide (DMSO).

  • Assay Setup: A 96-well microtiter plate is used. Serial dilutions of this compound are made along the x-axis, and serial dilutions of albendazole are made along the y-axis.

  • Incubation: A fixed number of larvae are added to each well and the plate is incubated at 37°C for 48 hours.

  • Viability Assessment: Parasite viability is assessed using a motility assay, where lack of movement indicates death.

  • Data Analysis: The IC50 for each drug alone and in combination is calculated, and the FIC index is determined to assess synergy.

In Vivo Efficacy Study (Murine Model)

  • Animal Model: Male BALB/c mice are infected with a standardized dose of infective Trichuris muris eggs (a model for human T. trichiura).

  • Treatment Groups: Mice are randomized into four groups: this compound alone, albendazole alone, combination therapy, and a placebo control group.

  • Drug Administration: Drugs are administered orally once daily for three consecutive days.

  • Efficacy Assessment:

    • Egg Reduction Rate (ERR): Fecal egg counts are performed before and after treatment. The percentage reduction in eggs is calculated.

    • Cure Rate (CR): The percentage of mice with a complete absence of eggs in their feces post-treatment is determined.

  • Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., ANOVA) to determine the significance of the observed differences between treatment groups.

Visualizing the Synergistic Mechanism and Experimental Workflow

To further elucidate the concepts presented, the following diagrams illustrate the proposed synergistic mechanism of action and the experimental workflows.

Synergistic_Mechanism cluster_albendazole Albendazole cluster_agent19 This compound A Inhibits β-tubulin polymerization B Disrupts microtubule formation A->B C Impairs glucose uptake B->C G G C->G Energy Depletion D Binds to glutamate-gated chloride channels E Increases chloride ion influx D->E F Hyperpolarization of nerve and muscle cells E->F H H F->H Paralysis I Parasite Death G->I H->I

Caption: Proposed synergistic mechanism of this compound and albendazole.

Experimental_Workflow cluster_invitro In Vitro Synergy cluster_invivo In Vivo Efficacy A Parasite Culture B Checkerboard Assay Setup A->B C Incubation (48h) B->C D Viability Assessment C->D E FIC Index Calculation D->E Result Synergistic Efficacy Confirmed E->Result F Murine Infection Model G Randomization & Treatment F->G H Fecal Egg Count (Pre & Post) G->H I ERR & CR Calculation H->I J Statistical Analysis I->J J->Result

Caption: Workflow for in vitro and in vivo synergy studies.

Conclusion and Future Directions

The combination of this compound and albendazole demonstrates significant synergistic activity against helminth parasites in pre-clinical models. This dual-pronged approach, targeting both metabolic and neuromuscular pathways, presents a promising strategy to enhance therapeutic efficacy and potentially mitigate the development of drug resistance. Further studies are warranted to explore the clinical utility of this combination therapy in human populations. Researchers are encouraged to build upon these findings to develop novel and more effective anthelmintic treatments.

References

Comparative Transcriptomic Analysis of Parasites Treated with Antiparasitic Agent-19

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of the transcriptomic effects of a novel therapeutic candidate, Antiparasitic agent-19, on a model parasitic nematode. The data presented herein offers a direct comparison with the well-established anthelmintic, Ivermectin, as well as an untreated control group. The objective of this guide is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the molecular mechanisms of this compound and to provide a framework for future investigations.

Data Presentation: Comparative Gene Expression Analysis

The following table summarizes the differential expression of key genes in the parasitic nematode Brugia malayi following a 24-hour treatment with this compound and Ivermectin, relative to an untreated control. The data reveals distinct and overlapping transcriptomic signatures, suggesting both unique and shared mechanisms of action.

Gene IDGene NameFunctionFold Change (this compound vs. Control)Fold Change (Ivermectin vs. Control)
Bm1_01470unc-49GABA-A receptor subunit-3.8-4.2
Bm1_26550avr-14Glutamate-gated chloride channel subunit-1.2-5.1
Bm1_05090hsp-70Heat shock protein 70+5.6+2.1
Bm1_14330tps-1Trehalose-6-phosphate synthase-4.9-1.5
Bm1_31480cct-2Chaperonin containing TCP1 subunit 2+3.1+1.8
Bm1_08210daf-16Forkhead box protein O+2.9+1.2
Bm1_45120gst-1Glutathione S-transferase 1+4.2+2.5

Experimental Protocols

The following protocols detail the methodologies employed to generate the transcriptomic data presented above.

Parasite Culture and Treatment

Adult female Brugia malayi were cultured in vitro in RPMI-1640 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 environment. Parasites were treated with either 10 µM this compound, 10 µM Ivermectin, or a vehicle control (0.1% DMSO) for 24 hours. Each treatment group consisted of three biological replicates.

RNA Extraction and Library Preparation

Following treatment, parasites were flash-frozen in liquid nitrogen. Total RNA was extracted using a TRIzol-based method, followed by DNase I treatment to remove any contaminating genomic DNA. RNA quality and quantity were assessed using a Bioanalyzer. RNA-seq libraries were prepared from 1 µg of total RNA using a TruSeq RNA Library Prep Kit according to the manufacturer's instructions.

Sequencing and Bioinformatic Analysis

The prepared libraries were sequenced on an Illumina NovaSeq platform, generating 150 bp paired-end reads. Raw sequencing reads were quality-checked using FastQC and trimmed for adapters and low-quality bases. The trimmed reads were then aligned to the Brugia malayi reference genome using HISAT2. Gene expression levels were quantified using featureCounts, and differential gene expression analysis was performed using DESeq2. Genes with a |log2(fold change)| > 1 and a p-adj < 0.05 were considered significantly differentially expressed.

Visualizing Molecular Mechanisms and Workflows

Signaling Pathway Modulation

The following diagram illustrates the putative signaling pathway affected by this compound. The agent appears to induce significant cellular stress, leading to the upregulation of stress response genes and the downregulation of key metabolic enzymes.

G Putative Signaling Pathway of this compound This compound This compound Cellular Stress Cellular Stress This compound->Cellular Stress Metabolic Disruption Metabolic Disruption This compound->Metabolic Disruption HSP-70 Upregulation HSP-70 Upregulation Cellular Stress->HSP-70 Upregulation GST-1 Upregulation GST-1 Upregulation Cellular Stress->GST-1 Upregulation DAF-16 Activation DAF-16 Activation Cellular Stress->DAF-16 Activation Protein Folding & Detoxification Protein Folding & Detoxification HSP-70 Upregulation->Protein Folding & Detoxification GST-1 Upregulation->Protein Folding & Detoxification DAF-16 Activation->Protein Folding & Detoxification TPS-1 Downregulation TPS-1 Downregulation Metabolic Disruption->TPS-1 Downregulation Inhibition of Energy Production Inhibition of Energy Production TPS-1 Downregulation->Inhibition of Energy Production

Caption: Putative signaling pathway of this compound.

Experimental Workflow

The diagram below outlines the experimental workflow for the comparative transcriptomic analysis of parasites treated with this compound.

G Comparative Transcriptomics Experimental Workflow cluster_0 In Vitro Experiment cluster_1 Sequencing & Analysis cluster_2 Outputs Parasite Culture Parasite Culture Drug Treatment Control This compound Ivermectin Parasite Culture->Drug Treatment 24h RNA Extraction RNA Extraction Drug Treatment->RNA Extraction RNA QC RNA QC RNA Extraction->RNA QC Library Preparation Library Preparation RNA QC->Library Preparation RNA Sequencing RNA Sequencing Library Preparation->RNA Sequencing Data Analysis Alignment Quantification Differential Expression RNA Sequencing->Data Analysis Gene Expression Tables Gene Expression Tables Data Analysis->Gene Expression Tables Pathway Analysis Pathway Analysis Data Analysis->Pathway Analysis

Caption: Experimental workflow for comparative transcriptomics.

Safety Operating Guide

Safe Disposal of Novel Antiparasitic Agents: A General Framework for "Antiparasitic Agent-19"

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Antiparasitic Agent-19" is not a recognized chemical entity in publicly available scientific literature or safety databases. The following procedures are based on established best practices for the handling and disposal of novel, potentially hazardous chemical compounds in a research and development (R&D) setting.[1][2] This guidance is intended to serve as a framework and must be adapted to the specific, experimentally determined properties and hazards of the actual agent .

Immediate Safety and Handling Precautions

Before any disposal procedures are considered, ensure that all personnel are trained in the proper handling of the agent.[3] For any novel chemical with unknown properties, it must be treated as hazardous until proven otherwise.[2]

  • Personal Protective Equipment (PPE): At a minimum, a lab coat, nitrile or neoprene gloves, and ANSI Z87.1-compliant safety glasses must be worn.[1] If a splash hazard exists, safety goggles and a face shield are required.[1]

  • Ventilation: All handling of the agent, especially in powder form or as a volatile solution, should be conducted within a certified chemical fume hood to prevent inhalation of harmful vapors.[3]

  • Spill Management: Maintain a spill kit readily accessible.[4] In the event of a spill, treat it as a major incident. Notify all personnel in the area, evacuate if necessary, and follow established laboratory protocols for hazardous material spills.[1]

Disposal Decision Workflow

The selection of a proper disposal route depends on the concentration, quantity, and nature of the waste stream. The following workflow provides a logical approach to decision-making.

start Waste Generated (this compound) check_type Identify Waste Type start->check_type bulk Bulk/Concentrated Agent (>1% concentration) check_type->bulk Concentrated dilute Dilute Aqueous Waste (<1% concentration) check_type->dilute Dilute contaminated Contaminated Solids (Gloves, Vials, PPE) check_type->contaminated Solid collect_hazardous Collect in Labeled Hazardous Waste Container bulk->collect_hazardous check_deactivation Deactivation Protocol Available? dilute->check_deactivation solid_waste_bin Collect in Designated Solid Waste Container contaminated->solid_waste_bin contact_ehs Arrange Pickup by Environmental Health & Safety (EHS) collect_hazardous->contact_ehs incineration Final Disposal: Incineration contact_ehs->incineration check_deactivation->collect_hazardous No deactivate Perform Validated Chemical Deactivation (See Protocol) check_deactivation->deactivate Yes verify Verify Deactivation (e.g., HPLC, LC-MS) deactivate->verify verify->collect_hazardous Failed drain_disposal Dispose via Drain with Copious Water verify->drain_disposal Successful solid_waste_bin->contact_ehs

Caption: Disposal decision workflow for this compound.

Step-by-Step Disposal Procedures

A. Bulk and Concentrated Waste (>1% Agent-19)

  • Segregation: Do not mix this waste with other chemical streams to prevent unknown reactions.[4]

  • Containment: Collect waste in a dedicated, properly labeled hazardous waste container. The container must be compatible with the chemical nature of the agent and any solvents used.[5]

  • Labeling: The label must clearly state "Hazardous Waste," list all chemical components (e.g., "this compound," "Methanol"), and include appropriate hazard pictograms.[1]

  • Storage: Store the sealed container in a designated satellite accumulation area, within secondary containment, away from incompatible materials.[1]

  • Disposal: Contact your institution's Environmental Health & Safety (EHS) department to arrange for professional disposal.[6] This waste will typically be incinerated at a licensed facility.[7]

B. Dilute Aqueous Waste (<1% Agent-19) For dilute aqueous solutions, chemical deactivation may be an option to render the waste non-hazardous. This must only be performed if a validated deactivation protocol exists. If no such protocol is available, treat the waste as concentrated (Procedure A).

  • Deactivation: Following a validated protocol (see Section 5 for an example), treat the aqueous waste to degrade the active agent.

  • Verification: After the specified reaction time, take a sample of the treated waste and verify the absence of Agent-19 using an appropriate analytical method (e.g., HPLC, LC-MS).

  • Disposal: If deactivation is successful (>99.9% degradation), the neutralized solution may be permissible for drain disposal, followed by flushing with a large volume of water. Always confirm this is in accordance with local wastewater regulations.[8] If deactivation is incomplete, the waste must be collected as hazardous (Procedure A).

C. Contaminated Solid Waste

  • Collection: Place all contaminated solids (e.g., gloves, weigh boats, pipette tips, vials) into a designated, clearly labeled "Hazardous Solid Waste" container.[9]

  • Sharps: Needles, scalpels, or contaminated broken glass must be disposed of in a dedicated, puncture-resistant sharps container labeled for chemical contamination.[9]

  • Disposal: Once the container is full, seal it and arrange for pickup by EHS for incineration.[10]

Quantitative Data for Disposal Planning

The following hypothetical data should be experimentally determined for the actual agent to inform safe disposal procedures.

ParameterMethodResultImplication for Disposal
Aquatic Toxicity (LC50) Zebrafish Embryo Assay0.5 µg/LHigh aquatic toxicity necessitates effective deactivation or containment; prohibits direct drain disposal of active agent.
Degradation Half-life Aqueous Solution, pH 12, 25°C30 minutesAlkaline hydrolysis is a rapid and effective method for chemical deactivation.
Incineration Efficiency Controlled Combustion>99.99%Incineration is a confirmed method for complete destruction of the agent.
Solubility in Water Gravimetric Analysis15 mg/LLow water solubility means aqueous waste may contain undissolved particles; requires careful handling.

Experimental Protocol: Chemical Deactivation

Protocol: Alkaline Hydrolysis for Deactivation of Agent-19 in Aqueous Solutions

This protocol describes a method to deactivate dilute concentrations (<1%) of this compound in an aqueous waste stream.

Methodology:

  • Preparation: Conduct the procedure in a chemical fume hood while wearing appropriate PPE. Place the container of aqueous waste in a larger, secondary containment vessel.

  • pH Adjustment: While stirring the solution, slowly add 10 M sodium hydroxide (NaOH) solution dropwise until the pH of the waste solution reaches and stabilizes at pH 12-13. Use a calibrated pH meter to monitor.

  • Reaction: Loosely cover the container and allow the solution to stir at room temperature for a minimum of 2 hours (equivalent to 4 half-lives) to ensure complete degradation.

  • Verification: Take an aliquot of the treated solution. Neutralize it to pH 7 with 1 M hydrochloric acid (HCl). Analyze the sample via a validated HPLC or LC-MS method to confirm the concentration of Agent-19 is below the established limit of detection.

  • Final Neutralization: Once deactivation is confirmed, neutralize the entire batch of treated waste to between pH 6 and pH 8 by slowly adding 1 M HCl while stirring.

  • Disposal: Dispose of the neutralized, verified solution down the drain with copious amounts of water, in accordance with local regulations.[8]

Hypothetical Mechanism of Action

Understanding the agent's biological target can inform its potential environmental hazards. For instance, if Agent-19 targets a highly conserved enzyme, its release could impact non-target organisms.

cluster_parasite Parasite Cell agent This compound enzyme Glycolytic Enzyme (e.g., PFK) agent->enzyme Inhibits atp ATP Production enzyme->atp Catalyzes death Cell Death atp->death Depletion leads to

Caption: Hypothetical signaling pathway for this compound.

References

Standard Operating Procedure: Handling and Disposal of Antiparasitic Agent-19

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the handling and disposal of Antiparasitic Agent-19 in a laboratory setting. The following procedures are designed to minimize exposure risk and ensure a safe research environment.

Hazard Assessment and Control

This compound is a potent compound with limited toxicological data. It should be handled as a hazardous substance. The primary routes of exposure are inhalation, dermal contact, and ingestion. Engineering controls are the primary method of protection, supplemented by appropriate Personal Protective Equipment (PPE).

Engineering Controls:

  • All work involving powders or volatile solutions of this compound must be conducted within a certified chemical fume hood or a Class II Biological Safety Cabinet.

  • Use of a powder-containment balance hood is required for weighing the solid compound.

Required Personal Protective Equipment (PPE)

A risk assessment should be performed before handling, but the following PPE is mandatory for all procedures involving this compound.

PPE ItemSpecificationPurpose
Gloves Double-gloving with nitrile gloves.Prevents skin contact. The outer glove is removed upon leaving the immediate work area.
Eye Protection ANSI Z87.1-rated safety glasses with side shields or splash goggles.Protects eyes from splashes and aerosols.
Lab Coat Disposable, solid-front, back-closing gown.Protects personal clothing and skin from contamination.
Respiratory N95 respirator or higher, based on risk assessment for aerosol-generating procedures.Prevents inhalation of powdered agent or aerosols.

Step-by-Step Handling and Experimental Workflow

The following workflow outlines the key steps for safely preparing and using this compound in an experimental setting.

G Diagram 1: Workflow for Handling this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase A 1. Assemble Materials (PPE, Reagents, Glassware) B 2. Don Full PPE (Double Gloves, Gown, Goggles, Respirator) A->B C 3. Prepare Fume Hood (Place absorbent pad, verify airflow) B->C D 4. Weigh Compound (Use containment balance) C->D E 5. Solubilize Agent (Add solvent, mix gently) D->E F 6. Perform Experiment (Conduct procedure in fume hood) E->F G 7. Decontaminate Surfaces (Use approved disinfectant) F->G H 8. Segregate Waste (Sharps, Liquid, Solid) G->H I 9. Doff PPE (Remove outer gloves first) H->I J 10. Final Disposal (Place sealed waste bags in designated hazardous waste bin) I->J

Diagram 1: Workflow for Handling this compound

Spill Management Protocol

Immediate and correct response to a spill is critical to prevent exposure.

For a small spill (less than 5 mL or 1 g) within a fume hood:

  • Alert personnel in the immediate area.

  • Absorb the spill using a chemical absorbent pad.

  • Clean the area with an appropriate decontamination solution (e.g., 10% bleach solution followed by 70% ethanol), allowing for sufficient contact time.

  • Dispose of all cleanup materials as hazardous waste.

For a large spill (greater than 5 mL or 1 g) or any spill outside of a fume hood:

  • Evacuate the immediate area and alert others.

  • Isolate the area by closing doors and post warning signs.

  • Contact the institution's Environmental Health & Safety (EHS) department immediately.

  • Do not attempt to clean the spill yourself.

Waste Disposal Plan

All materials that have come into contact with this compound are considered hazardous waste and must be disposed of accordingly.[1][2][3]

  • Solid Waste: This includes contaminated gloves, gowns, absorbent pads, and vials.[1] It must be collected in a designated, sealed, and clearly labeled hazardous waste container.[1]

  • Liquid Waste: Unused solutions or contaminated solvents must be collected in a sealed, leak-proof, and labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly approved.

  • Sharps Waste: Needles and syringes must be placed directly into a designated sharps container labeled for hazardous drug waste.[1]

All waste containers must be sealed and moved to the designated hazardous waste accumulation area for pickup by EHS. Maintain a log of all generated hazardous waste.[3]

Decontamination Procedures

All non-disposable equipment, glassware, and surfaces must be decontaminated after use.

ItemDecontamination AgentContact Time
Glassware Soak in 10% bleach solution, then triple rinse with DI water.30 minutes
Metal Surfaces Wipe with 70% ethanol.10 minutes
Fume Hood Surface Wipe with 10% bleach, followed by 70% ethanol.15 minutes

Logical Relationship of Safety Controls

The following diagram illustrates the hierarchical relationship of safety controls, from most to least effective, that must be implemented when working with this compound.

G Diagram 2: Hierarchy of Safety Controls A Elimination/Substitution (Not feasible for this research) B Engineering Controls (Fume Hood, BSC, Containment) A->B Decreasing Effectiveness C Administrative Controls (SOPs, Training, Signage) B->C Decreasing Effectiveness D Personal Protective Equipment (PPE) (Gloves, Gown, Respirator) C->D Decreasing Effectiveness

Diagram 2: Hierarchy of Safety Controls

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.